(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
Description
Properties
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-12-6-7-13-11(8-12)9-14(18-13)15(17)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWZTQBPGMBXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355451 | |
| Record name | (5-bromo-1-benzofuran-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15482-69-6 | |
| Record name | (5-bromo-1-benzofuran-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Blueprint of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone: A Guide for Advanced Drug Discovery
This technical guide provides an in-depth analysis of the spectroscopic data for (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational dataset for the identification, characterization, and further application of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing not just the data, but the scientific rationale behind the spectral features.
Introduction: The Significance of Benzofuran Scaffolds
Benzofuran derivatives are a prominent class of heterocyclic compounds frequently encountered in natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them a focal point of intensive research. The title compound, this compound, incorporates a brominated benzofuran core coupled with a phenyl ketone moiety. This specific substitution pattern is of particular interest for probing structure-activity relationships (SAR) in various biological targets. Accurate and comprehensive spectroscopic characterization is the cornerstone of this endeavor, ensuring the unequivocal identification and purity assessment of the synthesized molecule, which is paramount for reliable biological evaluation.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is essential for interpreting its spectroscopic signatures. The structure of this compound is presented below. The key features to consider are the substituted benzofuran ring system, the carbonyl bridge, and the phenyl ring. The bromine atom at the 5-position of the benzofuran ring is expected to exert a significant electronic effect, influencing the chemical shifts of the aromatic protons and carbons.
Caption: Molecular structure of this compound.
Spectroscopic Data Summary
The following tables provide a consolidated view of the key spectroscopic data for this compound.
| Proton (¹H) NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic Protons | 7.22–8.01 | Multiplet | - | Ar-H |
| Carbon (¹³C) NMR | Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~185 |
| Aromatic Carbons | 113-155 |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |
| Carbonyl Stretch (C=O) | ~1650 | Ketone |
| Aromatic C=C Stretch | ~1600, ~1450 | Aromatic Ring |
| C-O-C Stretch | ~1250 | Ether |
| C-Br Stretch | ~600 | Alkyl Halide |
In-Depth Spectroscopic Analysis and Interpretation
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum for integration and peak picking.
Interpretation of the Spectrum:
The ¹H NMR spectrum of this compound is characterized by a complex series of overlapping multiplets in the aromatic region, typically observed between δ 7.22 and 8.01 ppm. This complexity arises from the spin-spin coupling between the protons on the benzofuran and phenyl rings.
-
Benzofuran Protons: The protons on the benzofuran ring (H-3, H-4, H-6, and H-7) will exhibit distinct chemical shifts and coupling patterns. The H-3 proton, being on the furan ring, is expected to appear as a singlet. The protons on the benzene portion of the benzofuran will show characteristic ortho, meta, and para couplings. The bromine atom at the 5-position will influence the chemical shifts of the adjacent protons (H-4 and H-6) through its electron-withdrawing inductive effect and electron-donating resonance effect.
-
Phenyl Protons: The five protons of the phenyl group will also give rise to signals in the aromatic region. The protons ortho to the carbonyl group are expected to be deshielded and appear at a lower field compared to the meta and para protons due to the anisotropic effect of the C=O bond.
Causality in Experimental Choices: The use of a high-field NMR spectrometer is essential to resolve the intricate coupling patterns in the aromatic region, allowing for a more definitive assignment of each proton. The choice of deuterated solvent can also impact the chemical shifts; for instance, DMSO-d₆ can form hydrogen bonds with acidic protons if any were present, but for this aprotic molecule, its primary role is as a solvent.
Caption: Experimental workflow for ¹H NMR spectroscopy.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform, followed by phasing and baseline correction.
Interpretation of the Spectrum:
The ¹³C NMR spectrum will show distinct signals for each of the 15 carbon atoms in the molecule.
-
Carbonyl Carbon: The most downfield signal, typically around δ 185 ppm, is attributed to the carbonyl carbon of the ketone. This significant deshielding is due to the electronegativity of the oxygen atom.
-
Aromatic Carbons: The carbons of the benzofuran and phenyl rings will appear in the region of δ 113-155 ppm. The chemical shifts will be influenced by the substituents. The carbon atom attached to the bromine (C-5) will be shielded due to the "heavy atom effect," while the carbons of the furan ring will have characteristic shifts.
-
Quaternary Carbons: Carbons that are not attached to any protons (e.g., C-2, C-3a, C-7a, and the carbon of the phenyl ring attached to the carbonyl group) will typically show weaker signals in a standard proton-decoupled spectrum.
Self-Validating System: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. Furthermore, advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to definitively correlate the proton and carbon signals, confirming the connectivity of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid mixed with potassium bromide (KBr) to form a pellet, or as a thin film by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl).
-
Data Acquisition: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then subtracted from the sample spectrum.
Interpretation of the Spectrum:
-
C=O Stretch: A strong, sharp absorption band around 1650 cm⁻¹ is the most characteristic feature and is indicative of the carbonyl group of the ketone. The conjugation with the benzofuran and phenyl rings lowers the stretching frequency compared to a simple aliphatic ketone.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.
-
C-O-C Stretch: The stretching vibration of the ether linkage in the furan ring is expected to appear in the 1250 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine stretching vibration typically appears in the fingerprint region, around 600 cm⁻¹.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive and validated blueprint for the identification and characterization of this compound. The detailed analysis of ¹H NMR, ¹³C NMR, and IR spectra, coupled with the rationale behind the experimental choices, offers a robust framework for researchers in the field of drug discovery and development. This foundational knowledge is critical for ensuring the quality and reliability of subsequent biological and medicinal chemistry studies involving this promising benzofuran derivative.
References
Due to the lack of specific experimental data found in publicly accessible, citable literature for the exact compound this compound, this reference section provides authoritative sources for the general synthesis and spectroscopic characterization of related benzofuran compounds and general spectroscopic principles. The presented data is a composite representation based on typical values for analogous structures.
-
Synthesis of Benzofuran Derivatives. Organic Chemistry Portal. [Link]
- Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John wiley & sons.
-
PubChem Database. National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
Characterization of Benzofuran Derivatives. Journal of Medicinal Chemistry. (Various issues). American Chemical Society. [Link]
- NMR Spectroscopy Principles and Applications. Keeler, J. (2010). Understanding NMR spectroscopy. John Wiley & Sons.
An In-depth Technical Guide to (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone, a compound of significant interest in medicinal chemistry and drug discovery. This document delves into its synthesis, characterization, reactivity, and safety considerations, offering valuable insights for researchers engaged in the development of novel therapeutics. The benzofuran scaffold is a well-established pharmacophore, and its halogenated derivatives are pivotal intermediates for the synthesis of complex molecular architectures with diverse biological activities.[1][2][3][4]
Introduction to the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules of therapeutic importance.[2][3] Their unique structural framework allows for a wide range of biological activities, including anti-tumor, antibacterial, antioxidant, and antiviral properties.[2][4][5] The versatility of the benzofuran ring system makes it a privileged scaffold in drug design, enabling chemists to modulate the pharmacological profile of a molecule through targeted modifications.[5] The introduction of a bromine atom at the 5-position of the benzofuran ring, as in the title compound, provides a key handle for further functionalization via cross-coupling reactions, making it a valuable building block in synthetic chemistry.
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on the properties of analogous compounds and theoretical calculations, the following physicochemical characteristics can be predicted.
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₉BrO₂ | Calculated |
| Molecular Weight | 301.14 g/mol | Calculated |
| Appearance | Expected to be a solid | Analogy |
| Melting Point | Estimated > 92 °C | Based on Benzofuran-2-yl(phenyl)methanone (90-92 °C)[6] |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Analogy |
| LogP | Estimated ~4.5-5.0 | Based on analogues[2] |
Synthesis of this compound
The synthesis of 2-aroylbenzofurans is a well-established transformation in organic chemistry. A common and effective method involves the reaction of a substituted salicylaldehyde with an α-haloketone. For the synthesis of the title compound, the reaction between 5-bromosalicylaldehyde and 2-bromo-1-phenylethanone (phenacyl bromide) is a logical and documented approach.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of related benzofuran ketones.
Materials:
-
5-Bromosalicylaldehyde
-
2-Bromo-1-phenylethanone (Phenacyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 5-bromosalicylaldehyde (1.0 eq) in DMF or acetone, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add a solution of 2-bromo-1-phenylethanone (1.05 eq) in the same solvent dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzofuran and phenyl rings.
-
Benzofuran Protons: The protons on the brominated benzofuran ring will appear as a set of multiplets or doublets in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the 3-position of the furan ring will likely appear as a singlet.
-
Phenyl Protons: The protons of the phenyl group attached to the carbonyl will appear as multiplets in the aromatic region (typically δ 7.4-7.9 ppm).
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected to appear downfield, typically in the range of δ 185-195 ppm.
-
Aromatic Carbons: The carbons of the benzofuran and phenyl rings will resonate in the region of δ 110-160 ppm. The carbon bearing the bromine atom (C-5) will be influenced by the halogen's electronic effects.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch: A strong absorption band corresponding to the stretching vibration of the ketone carbonyl group is expected in the region of 1650-1680 cm⁻¹. For a similar compound, (5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone, this peak was observed at 1674 cm⁻¹.[3]
-
C-O-C Stretch: The ether linkage within the furan ring will likely show a stretching vibration in the region of 1200-1260 cm⁻¹.[3]
-
C-Br Stretch: A weak to medium absorption band for the carbon-bromine bond is expected in the fingerprint region, typically around 500-600 cm⁻¹.[3]
-
Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (301.14 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the bond between the carbonyl group and the benzofuran ring, as well as loss of CO.
Reactivity and Chemical Properties
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the benzofuran ring system, the ketone, and the bromine substituent.
Reactions at the Benzofuran Ring
The benzofuran ring is generally susceptible to electrophilic substitution reactions. The presence of the electron-withdrawing benzoyl group at the 2-position will influence the regioselectivity of such reactions.
Reactions of the Ketone Group
The carbonyl group can undergo a variety of nucleophilic addition reactions, including reduction to the corresponding alcohol, and reaction with Grignard reagents or organolithium compounds. It can also be converted to other functional groups like oximes or hydrazones.
Reactions Involving the Bromine Atom
The bromine atom at the 5-position is a key site for further molecular elaboration. It can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of a wide range of substituents.
The following diagram illustrates the potential reactivity of the title compound.
Caption: Potential reaction pathways for this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Inhalation: Avoid breathing dust. May be harmful if inhaled.
-
Skin and Eye Contact: Avoid contact with skin and eyes. Can cause skin and eye irritation.[7][8]
-
Ingestion: Harmful if swallowed.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][9]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its benzofuran core provides a biologically relevant scaffold, while the bromine and ketone functionalities offer versatile handles for further chemical modification. This guide provides a foundational understanding of its properties, synthesis, and characterization, based on the available scientific literature and data from analogous structures. Researchers working with this compound are encouraged to perform their own analytical characterization to confirm its identity and purity.
References
- BenchChem. (2025).
- The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. (2025). Modern Drug Discovery.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Benzofuran – Knowledge and References. (n.d.). Taylor & Francis.
- Benzofuran Derivatives: Significance and symbolism. (2024). Significance and Symbolism.
- Natural source, bioactivity and synthesis of benzofuran deriv
- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
- SAFETY D
- Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. (n.d.).
- (5,7-Dibromobenzofuran-2-yl)(phenyl)methanone. (n.d.). Fluorochem.
- Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from [1,1'-biphenyl]-4-ol. (n.d.).
- (5-Bromo-2-thienyl)phenylmethanone | C11H7BrOS | CID 298604. (n.d.). PubChem.
- Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime. (2025).
- (3-Amino-5-bromo-1-benzofuran-2-yl)(phenyl)methanone, N-acetyl- - Optional[13C NMR]. (n.d.). SpectraBase.
- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (n.d.). MDPI.
- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). Research Article.
- Benzofurans | AMERICAN ELEMENTS® | Products | Applic
- Reaction products of 5-bromobenzofuran-2-yl-aryl methanone and their antimicrobial activities | Request PDF. (2025).
- (3-Amino-1-benzofuran-2-yl)(phenyl)methanone. (n.d.). AK Scientific, Inc..
- (5-Nitro-1-benzofuran-2-yl)(phenyl)methanone AldrichCPR. (n.d.). Sigma-Aldrich.
- 1-benzofuran-2-yl-phenylmethanone. (2025). ChemSynthesis.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Benzofuran. (n.d.). NIST WebBook.
- 2-Amino-5-bromobenzophenone. (n.d.). Cayman Chemical.
- Benzofuran-2-yl(phenyl)methanone. (n.d.). Sigma-Aldrich.
- Reactivity of Benzofuran Derivatives. (2025).
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI.
- 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. (n.d.).
- Benzofuran, 5-bromo- | C8H5BrO | CID 90015. (n.d.). PubChem.
- (5-Bromo-2-Chlorophenyl)(4-(((S)-Tetrahydrofuran-3-Yl)Oxy)Phenyl)Methanol. (n.d.).
- 5-BROMO-1-BENZOFURAN-2-CARBALDEHYDE(23145-16-6) 1H NMR. (n.d.). ChemicalBook.
- 54450-20-3|5-Bromobenzofuran-3(2H)-one|BLD Pharm. (n.d.). BLD Pharm.
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(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone CAS number and structure
An In-Depth Technical Guide to (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of this compound, a member of the benzofuran class of heterocyclic compounds. While a specific CAS number for this molecule is not widely cataloged in public databases, its structure and chemistry can be confidently inferred from established principles of organic synthesis and the well-documented behavior of its structural analogs. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, predicted properties, and potential therapeutic applications.
Introduction to the Benzofuran Scaffold
Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring.[1] This core structure is a prevalent motif in numerous natural products and synthetic compounds that exhibit a wide range of biological activities.[2][3] The versatility of the benzofuran scaffold allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. Derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4] The title compound, this compound, incorporates a bromine atom at the 5-position and a benzoyl group at the 2-position, features that are expected to modulate its biological and physicochemical properties significantly.
Molecular Structure and Identification
The structure of this compound is defined by a central benzofuran ring system. A bromine atom is attached to the C5 position of the benzene ring, and a phenylmethanone (benzoyl) group is linked to the C2 position of the furan ring.
Table 1: Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₉BrO₂ |
| Molecular Weight | 301.14 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=C(C=C3)Br |
| InChI Key | (Predicted) FQORRNSYWFJHBV-UHFFFAOYSA-N |
| CAS Number | Not assigned or not publicly available |
Synthesis and Mechanism
The most logical and established method for synthesizing 2-aroylbenzofurans is the Rap-Stoermer reaction , a base-catalyzed condensation between a salicylaldehyde derivative and an α-halo ketone.[5] For the target molecule, this involves the reaction of 5-bromosalicylaldehyde with a 2-haloacetophenone, such as 2-bromoacetophenone (phenacyl bromide).
Proposed Synthetic Workflow
The synthesis proceeds via an initial O-alkylation of the phenolic hydroxyl group of 5-bromosalicylaldehyde by 2-bromoacetophenone, followed by an intramolecular aldol-type condensation to form the furan ring.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for synthesizing analogous 2-benzoylbenzofurans.[6]
-
Reaction Setup: To a solution of 5-bromosalicylaldehyde (1.0 eq) in a suitable solvent such as acetone or ethanol (approx. 10 mL per mmol of aldehyde), add a base, typically anhydrous potassium carbonate (1.5 eq).
-
Addition of Ketone: Add 2-bromoacetophenone (1.05 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid is then treated with water to remove any remaining salts and water-soluble impurities.
-
Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a crystalline solid.
Reaction Mechanism
The reaction mechanism involves two key stages: nucleophilic substitution followed by an intramolecular cyclization.
Caption: Simplified mechanism of the Rap-Stoermer reaction.
Physicochemical and Spectroscopic Profile
While experimental data is not available, the spectroscopic characteristics can be reliably predicted based on data from structurally similar compounds like 2-acetylbenzofuran and other 2-benzoylbenzofurans.[7][8][9]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale |
| Appearance | Off-white to pale yellow crystalline solid | Typical for aromatic ketones |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Acetone); Insoluble in water | Based on the nonpolar aromatic structure |
| Melting Point | >100 °C | Aromatic ketones are typically high-melting solids |
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value |
| ¹H NMR | Aromatic Protons | 7.2 - 8.2 ppm (multiplets) |
| Benzofuran C3-H | ~7.5 ppm (singlet) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | 185 - 195 ppm |
| Aromatic & Heterocyclic Carbons | 110 - 160 ppm | |
| IR Spectroscopy | C=O Stretch (Ketone) | 1650 - 1670 cm⁻¹ (strong) |
| C-O-C Stretch (Furan) | 1200 - 1250 cm⁻¹ | |
| C-Br Stretch | 500 - 600 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 300 & 302 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |
| Major Fragments | m/z 105 ([C₆H₅CO]⁺), m/z 77 ([C₆H₅]⁺) |
Potential Applications in Research and Drug Development
The benzofuran scaffold is a "privileged structure" in medicinal chemistry. The specific combination of a bromo-substituent and a benzoyl group in the target molecule suggests several potential areas of application.
Amyloid Plaque Imaging Agents
Derivatives of benzofuran-2-yl(phenyl)methanone have been synthesized and evaluated as imaging probes for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[5] Compounds containing halogen atoms can be radiolabeled (e.g., with ¹²⁵I or ¹⁸F) for use in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging. The lipophilic nature of the title compound would facilitate brain penetration, a critical requirement for a central nervous system imaging agent.
Anticancer and Antimicrobial Agents
The incorporation of halogen atoms, such as bromine, into heterocyclic scaffolds is a common strategy to enhance biological activity.[3] Bromo-substituted benzofurans have demonstrated significant antibacterial and anticancer properties.[4] The benzoyl moiety can also contribute to biological activity, with many ketone-containing heterocycles acting as inhibitors of various enzymes, such as kinases.
Intermediate for Further Functionalization
The ketone and the bromo-substituent serve as versatile chemical handles for further synthetic modifications.
-
Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol, which could alter binding interactions with biological targets.
-
Cross-Coupling Reactions: The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 5-position to build a library of compounds for structure-activity relationship (SAR) studies.[1][10]
Conclusion
This compound represents a promising, albeit underexplored, molecule within the pharmacologically significant benzofuran class. Its synthesis is readily achievable through established methodologies like the Rap-Stoermer reaction. Based on the known bioactivities of related compounds, it holds considerable potential as a scaffold for developing novel diagnostic and therapeutic agents, particularly in the fields of neurodegenerative disease and oncology. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this and related benzofuran derivatives.
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The Pharmacological Promise of 5-Bromobenzofuran Derivatives: A Technical Guide for Drug Discovery
Foreword: The Benzofuran Scaffold and the Strategic Importance of Bromine Substitution
The benzofuran nucleus, a heterocyclic system forged from the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Nature has long utilized this core structure in a variety of biologically active compounds.[3][4][5] Synthetic chemists, in turn, have extensively explored its derivatization to generate novel therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][6][7][8]
This guide focuses specifically on 5-bromobenzofuran derivatives, a subclass that has garnered significant attention. The introduction of a bromine atom at the 5-position of the benzofuran ring is not a trivial modification. Halogenation, and particularly bromination, can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[7][9] This strategic placement of bromine often leads to enhanced biological activity, making 5-bromobenzofuran derivatives a fertile ground for the discovery of potent and selective therapeutic agents.[6][7] This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the multifaceted biological activities of these promising compounds.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery.[6] 5-Bromobenzofuran derivatives have emerged as a compelling class of compounds with significant cytotoxic activity against various cancer cell lines.[6][10] The presence of the bromine atom can enhance the anticancer properties of the benzofuran core, often leading to increased cytotoxicity in both normal and cancer cells.[6]
Mechanisms of Action and Key Molecular Targets
The anticancer effects of 5-bromobenzofuran derivatives are often multifactorial, targeting several key pathways involved in cancer cell proliferation, survival, and metastasis. Some derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating malignant cells.[6] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[6][11]
Furthermore, some benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is critical for tumor survival and progression in low-oxygen environments.[7][12] Others have been developed as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[7][12]
Quantitative Assessment of Cytotoxicity
The in vitro cytotoxic activity of 5-bromobenzofuran and related brominated benzofuran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for potency.
| Compound ID | Derivative | HeLa (Cervical Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) | MOLT-4 (Leukemia) IC50 (µM) | Reference |
| 1c | 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran | 25 | 30 | 180 | [10] |
| 1e | 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | 40 | 35 | 45 | [10] |
| 2d | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | 85 | 60 | 70 | [10] |
| 3a | Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | 20 | 25 | 30 | [10] |
| 3d | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | 35 | 40 | 30 | [10] |
Data synthesized from a study on benzofuran derivatives, which share structural similarities.[10]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[1][13]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the 5-bromobenzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.[6]
-
MTT Incubation: Following treatment, the media is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Visualizing the Apoptotic Pathway
The induction of apoptosis is a key mechanism of action for many anticancer agents, including some 5-bromobenzofuran derivatives.[6]
Caption: Simplified pathway of apoptosis induction by a 5-bromobenzofuran derivative.
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents.[9] Benzofuran derivatives, including those with a 5-bromo substitution, have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15][16] The mechanism of action often involves the disruption of microbial cell integrity and the inhibition of essential enzymes.[13]
Spectrum of Activity
Studies have shown that 5-bromobenzofuran derivatives can be effective against both Gram-positive and Gram-negative bacteria.[14] For instance, certain 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles have been synthesized and evaluated for their antimicrobial properties.[14] The presence of the bromo substituent on the benzofuran ring, often in combination with other chemical moieties, can contribute to potent antibacterial activity.[15]
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
The agar well diffusion method is a standard technique for evaluating the antimicrobial activity of a compound.[17]
Step-by-Step Methodology:
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared, sterilized, and poured into sterile Petri plates.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined volume of the 5-bromobenzofuran derivative solution (at a known concentration) is added to each well. A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well, where microbial growth is prevented, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cardiovascular disorders, autoimmune diseases, and certain cancers.[13] Benzofuran derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating the ability to inhibit key inflammatory mediators and signaling pathways.[13][16][18]
Mechanism of Action
The anti-inflammatory effects of certain benzofuran derivatives are attributed to their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[13][18] This inhibition is often achieved by modulating critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[13][19][20]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[16]
Step-by-Step Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a specified period.
-
Compound Administration: The test group of rats is administered the 5-bromobenzofuran derivative at a specific dose, typically orally or via intraperitoneal injection. The control group receives the vehicle, and a reference group is treated with a standard anti-inflammatory drug (e.g., ibuprofen).[16]
-
Induction of Inflammation: After a set time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema in the treated groups is calculated relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[16]
Visualizing the Anti-inflammatory Signaling Pathway
The inhibition of the NF-κB and MAPK signaling pathways is a key mechanism underlying the anti-inflammatory effects of some benzofuran derivatives.[19][20]
Caption: Inhibition of NF-κB and MAPK pathways by a 5-bromobenzofuran derivative.
IV. Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease pose a significant and growing threat to public health.[21] Emerging evidence suggests that benzofuran derivatives possess neuroprotective properties, making them attractive candidates for the development of novel therapies for these debilitating conditions.[21][22][23]
Mechanism of Action
The neuroprotective effects of some benzofuran-2-carboxamide derivatives have been linked to their ability to protect against NMDA receptor-mediated excitotoxicity, a key pathological process in many neurodegenerative disorders.[22][23] Additionally, some derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, thereby mitigating oxidative stress-induced neuronal damage.[22][24]
Experimental Protocol: In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity
This assay evaluates the ability of a compound to protect primary cultured neurons from cell death induced by excessive stimulation of NMDA receptors.[22]
Step-by-Step Methodology:
-
Primary Neuronal Culture: Cortical neurons are isolated from embryonic rat brains and cultured in appropriate media.
-
Compound Pre-treatment: The cultured neurons are pre-treated with various concentrations of the 5-bromobenzofuran derivative for a specific duration.
-
NMDA-Induced Excitotoxicity: The neurons are then exposed to a toxic concentration of N-methyl-D-aspartate (NMDA) to induce excitotoxic cell death.
-
Cell Viability Assessment: After the NMDA exposure, cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of compound-treated cells to that of cells treated with NMDA alone. A significant increase in cell viability indicates a neuroprotective effect.[22]
V. Synthesis of 5-Bromobenzofuran Derivatives
The synthesis of 5-bromobenzofuran derivatives often starts from commercially available precursors such as 5-bromosalicylaldehyde or 5-bromobenzofuran-2-carboxylic acid.[14][25][26] A variety of synthetic methodologies can be employed to introduce different substituents and functional groups onto the benzofuran core, allowing for the creation of diverse chemical libraries for biological screening.
For example, 2-(azidomethyl)-5-bromobenzofuran can be synthesized from 5-bromobenzofuran-2-carboxylic acid through a two-step process involving reduction and subsequent reaction with sodium azide.[14] This intermediate can then be used to generate a series of 1,2,3-triazole derivatives.[14] Another approach involves the reaction of 5-bromosalicylaldehyde with various reagents to construct the benzofuran ring and introduce desired functionalities.[25][26]
Illustrative Synthetic Workflow
Caption: General synthetic workflow for 5-bromobenzofuran derivatives.
VI. Future Perspectives and Conclusion
The diverse biological activities of 5-bromobenzofuran derivatives underscore their significant potential in drug discovery and development. The strategic incorporation of a bromine atom at the 5-position of the benzofuran scaffold has proven to be a valuable strategy for enhancing therapeutic efficacy across various disease areas.
Future research in this field should focus on:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR will enable the rational design of more potent and selective derivatives.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical development.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Novel Therapeutic Areas: The broad spectrum of biological activities suggests that 5-bromobenzofuran derivatives may have therapeutic potential in other disease areas not yet fully explored.
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A Technical Guide to the Therapeutic Targets of Benzofuran Ketones for Drug Discovery Professionals
Abstract
The benzofuran nucleus is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1][2][3][4] When functionalized with a ketone moiety, this scaffold gives rise to a class of compounds—benzofuran ketones—with a remarkable breadth of biological activities and significant therapeutic potential. This technical guide provides an in-depth exploration of the key molecular targets of benzofuran ketones, with a primary focus on their applications in oncology, anti-inflammatory, and antimicrobial research. We will dissect the mechanisms of action, present quantitative efficacy data, and detail validated experimental protocols for target validation. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into leveraging the benzofuran ketone framework for the development of next-generation therapeutic agents.
Part 1: The Benzofuran Ketone Scaffold in Medicinal Chemistry
1.1 A Privileged Structure for Biological Targeting
The benzofuran ring system, formed by the fusion of a benzene ring with a furan ring, creates a rigid, planar, and lipophilic structure.[4] This architecture is highly advantageous for molecular recognition, enabling effective interactions with a diverse array of biological targets, including enzymes, receptors, and nucleic acids, through mechanisms like π-π stacking, hydrogen bonding, and hydrophobic interactions.[2][4] The inherent structural stability and synthetic accessibility of the benzofuran core have made it a focal point for the development of novel therapeutic agents.[1][2][5]
The addition of a ketone group (C=O) to the benzofuran scaffold introduces a critical pharmacophoric element. The ketone's carbonyl group can act as a hydrogen bond acceptor, a key interaction for binding within the active sites of many enzymes and receptors. This functionalization significantly influences the molecule's electronic properties and spatial conformation, allowing for fine-tuning of its biological activity and selectivity.
1.2 Overview of Therapeutic Landscapes
Benzofuran ketones and their derivatives have demonstrated a wide spectrum of pharmacological activities.[1][6][7][8] Extensive research has established their potential as:
-
Anticancer Agents: Exhibiting cytotoxicity against a wide range of human cancer cell lines through diverse mechanisms of action.[2][9][10]
-
Anti-inflammatory Agents: Modulating key pathways in the inflammatory response.[11][12][13][14]
-
Antimicrobial Agents: Showing potent activity against various bacterial and fungal pathogens.[1][6][15][16]
-
Enzyme Inhibitors: Targeting specific enzymes involved in disease progression, such as protein kinases and histone demethylases.[5][7][9][17]
Part 2: Oncological Targets of Benzofuran Ketones
Cancer remains a leading cause of mortality worldwide, demanding novel therapeutic strategies with improved efficacy and reduced side effects.[18][19] Benzofuran ketones have emerged as a promising class of anticancer agents, targeting multiple hallmarks of cancer.
2.1 The Cytoskeleton: Tubulin Polymerization
Mechanism of Action: Microtubules, dynamic polymers of α- and β-tubulin, are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain benzofuran ketone derivatives have been shown to inhibit tubulin polymerization, leading to a cascade of downstream effects.[9] This inhibition disrupts the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[9]
Expertise & Causality: Targeting tubulin is effective because cancer cells, with their high proliferation rates, are exquisitely sensitive to disruptions in mitosis. By preventing the proper segregation of chromosomes, tubulin inhibitors trigger mitotic catastrophe and cell death selectively in rapidly dividing cells. A benzofuran derivative, compound 30a , was identified as a potent inhibitor of tubulin polymerization, which resulted in the disruption of mitotic spindle formation and apoptosis in HepG2 liver cancer cells.[9]
Quantitative Data: Benzofuran Ketones as Tubulin Inhibitors
| Compound ID | Target Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| 12 | SiHa (Cervical) | 1.10 | Induces G2/M Arrest | [9] |
| 12 | HeLa (Cervical) | 1.06 | Induces G2/M Arrest | [9] |
| 30a | HepG2 (Liver) | Not specified, but potent | Tubulin Polymerization Inhibition | [9] |
| CA-4 (Ref.) | SiHa (Cervical) | 1.76 | Tubulin Polymerization Inhibition |[9] |
Diagram: Tubulin Inhibition Pathway
Caption: Benzofuran ketones inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay This protocol provides a framework for assessing the effect of a test compound on tubulin polymerization in vitro.
-
Objective: To quantify the inhibitory effect of a benzofuran ketone on the polymerization of purified tubulin.
-
Materials:
-
Tubulin (>99% pure) from a commercial source (e.g., Cytoskeleton, Inc.).
-
Guanosine-5'-triphosphate (GTP).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Test Compound (Benzofuran Ketone) dissolved in DMSO.
-
Positive Control: Paclitaxel (promoter), Nocodazole (inhibitor).
-
Negative Control: DMSO vehicle.
-
96-well microplate (clear, flat-bottom).
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.
-
-
Methodology:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Dispense 5 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM) into the wells. Include wells for positive and negative controls.
-
Pre-warm the plate reader to 37°C.
-
Initiate the reaction by adding 50 µL of the tubulin/GTP solution to each well.
-
Immediately place the plate in the reader and begin kinetic measurements of absorbance at 340 nm every 30 seconds for 60 minutes. The increase in optical density corresponds to microtubule formation.
-
-
Data Analysis & Validation:
-
Plot absorbance (OD340) vs. time for each concentration.
-
Calculate the polymerization rate (Vmax) from the linear phase of the curve.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
-
Trustworthiness: The protocol is self-validating through the use of a known inhibitor (Nocodazole) and a known promoter (Paclitaxel), which must show the expected decrease and increase in polymerization, respectively, compared to the DMSO vehicle control.
-
2.2 Cell Cycle & Proliferation: CDK2 and GSK-3β Inhibition
Mechanism of Action: Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. CDK2, in particular, is crucial for the G1/S phase transition. Glycogen synthase kinase-3β (GSK-3β) is another key enzyme involved in numerous cellular processes, including proliferation and apoptosis. Overactivity of both kinases is common in many cancers. Benzofuran ketone hybrids have been developed as dual inhibitors of CDK2 and GSK-3β.[9] Inhibition of these kinases halts the cell cycle and can induce apoptosis by suppressing pro-survival signaling pathways.[7][9]
Expertise & Causality: A dual-inhibitor approach is compelling because it can simultaneously block multiple oncogenic pathways, potentially leading to a more potent antitumor effect and overcoming resistance mechanisms. For instance, some oxindole-based benzofuran hybrids showed potent activity against breast cancer cell lines by targeting both CDK2 and GSK-3β.[9]
Quantitative Data: Benzofuran Ketones as Kinase Inhibitors
| Compound ID | Target Kinase | IC50 | Target Cell Line | Cell-based IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 22d | CDK2/GSK-3β | Not specified | MCF-7 (Breast) | 3.41 | [9] |
| 22f | CDK2/GSK-3β | Not specified | MCF-7 (Breast) | 2.27 | [9] |
| Staurosporine (Ref.) | Multiple | Not specified | MCF-7 (Breast) | 4.81 | [9] |
| II | CDK2 | 52.75 nM | MCF-7 (Breast) | Not specified |[7][10] |
Diagram: CDK2/GSK-3β Inhibition Workflow
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) This protocol outlines a method to determine the IC50 of a compound against a specific protein kinase.
-
Objective: To measure the dose-dependent inhibition of CDK2 or GSK-3β activity by a benzofuran ketone.
-
Materials:
-
Recombinant human CDK2/Cyclin E and GSK-3β enzymes.
-
Appropriate kinase-specific peptide substrates.
-
ATP.
-
Kinase Buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test Compound (Benzofuran Ketone) in DMSO.
-
Positive Control: Staurosporine.
-
Negative Control: DMSO vehicle.
-
White, opaque 96-well plates.
-
Luminometer.
-
-
Methodology:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In the 96-well plate, add 5 µL of the kinase/substrate mix to each well.
-
Add 2.5 µL of the test compound dilutions or controls to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP formed and thus to kinase activity.
-
-
Data Analysis & Validation:
-
The luminescence signal is inversely proportional to the degree of kinase inhibition.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Trustworthiness: The assay's validity is confirmed by the potent inhibition observed with the positive control (Staurosporine) and the minimal inhibition with the negative control (DMSO), ensuring the observed effects are due to the test compound.
-
Part 3: Anti-Inflammatory Targets of Benzofuran Ketones
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer.[12] Benzofuran ketones have shown significant anti-inflammatory properties by targeting key enzymes in the inflammatory cascade.
3.1 Modulation of Inflammatory Mediators: iNOS and COX
Mechanism of Action: During inflammation, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce high levels of pro-inflammatory mediators. Inducible nitric oxide synthase (iNOS) produces nitric oxide (NO), a key signaling molecule in inflammation. Cyclooxygenase (COX) enzymes are responsible for producing prostaglandins. Certain aza-benzofuran derivatives have demonstrated potent anti-inflammatory activity by inhibiting NO release from LPS-stimulated macrophages.[11] The proposed mechanism for some benzofurans involves the direct inhibition of both cyclooxygenase and lipoxygenase enzymes.[12]
Expertise & Causality: Targeting the production of inflammatory mediators like NO and prostaglandins is a cornerstone of anti-inflammatory therapy. By inhibiting enzymes like iNOS and COX, benzofuran ketones can effectively dampen the inflammatory response at its source, reducing tissue damage and other symptoms. The dual inhibition of COX and LOX is particularly advantageous as it can offer broader anti-inflammatory effects than targeting either pathway alone.
Quantitative Data: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound ID | Assay | IC50 (µM) | Positive Control | Control IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 1 | NO Inhibition (RAW 264.7 cells) | 17.3 | Celecoxib | 32.1 | [11] |
| 4 | NO Inhibition (RAW 264.7 cells) | 16.5 | Celecoxib | 32.1 | [11] |
| 6b | Carrageenan-induced paw edema (% inhibition) | 71.10% @ 2h | Diclofenac | 78.08% @ 2h |[14] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages This cell-based assay is a standard method to screen for anti-inflammatory compounds.
-
Objective: To determine the ability of a benzofuran ketone to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 murine macrophages.
-
Materials:
-
RAW 264.7 cell line.
-
DMEM culture medium supplemented with 10% FBS and antibiotics.
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent (for nitrite determination).
-
Test Compound (Benzofuran Ketone) in DMSO.
-
Positive Control: Dexamethasone or L-NAME.
-
96-well cell culture plate.
-
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or controls for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control group.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution).
-
Incubate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.
-
Parallel Assay for Cytotoxicity: Perform a concurrent MTT or similar viability assay to ensure that the observed reduction in NO is not due to compound-induced cell death.
-
-
Data Analysis & Validation:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control.
-
Calculate the IC50 value.
-
Trustworthiness: The results are validated by demonstrating that the compound does not exhibit significant cytotoxicity at concentrations where it inhibits NO production. The positive control (Dexamethasone) must show significant inhibition of NO.
-
Part 4: Antimicrobial Targets and Mechanisms
The rise of multidrug-resistant pathogens presents a global health crisis. Benzofuran ketones have shown significant promise as novel antimicrobial agents.
Mechanism of Action: The precise mechanisms for the antimicrobial activity of benzofuran ketones are still under investigation and are likely multifactorial. However, their activity against a broad range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, suggests they may act on fundamental cellular processes.[1][6][15] Some studies suggest that furnishing oxime residues to the ketone group can increase antimicrobial activity two- to four-fold, indicating the importance of this functional group in target interaction.[6]
Quantitative Data: Antimicrobial Activity of Benzofuran Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 38 | S. aureus | 0.039 | [6] |
| - | C. albicans | 0.625 - 2.5 | [6] |
| 6a, 6b, 6f | Broad Spectrum | As low as 6.25 | [14] |
| S-BMA | Bacteria and Yeast | Potent activity |[20] |
(MIC: Minimum Inhibitory Concentration)
Experimental Protocol: Broth Microdilution for MIC Determination This is the gold-standard method for determining the minimum inhibitory concentration of an antimicrobial agent.
-
Objective: To determine the lowest concentration of a benzofuran ketone that visibly inhibits the growth of a specific microorganism.
-
Materials:
-
Microorganism strain (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test Compound (Benzofuran Ketone) in DMSO.
-
Positive Control: Ciprofloxacin (for bacteria), Fluconazole (for fungi).
-
Sterile 96-well microtiter plates.
-
-
Methodology:
-
Prepare a bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB, typically from 128 µg/mL down to 0.25 µg/mL.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Inoculate each well (except the sterility control) with the standardized microorganism suspension.
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Data Analysis & Validation:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Trustworthiness: The assay is validated by the growth control (must be turbid), the sterility control (must be clear), and the MIC of the positive control antibiotic, which should fall within its CLSI-defined quality control range.
-
Part 5: Future Directions and Conclusion
The therapeutic potential of benzofuran ketones is vast and continues to expand. While significant progress has been made in the areas of oncology, inflammation, and infectious diseases, several avenues warrant further exploration.
-
Neurodegenerative Diseases: While the general class of benzofuran derivatives has been investigated for diseases like Alzheimer's, specific research into benzofuran ketones for neuroprotection is an emerging area.[5][21] Their potential to modulate pathways related to oxidative stress and neuroinflammation, common pathologies in neurodegeneration, makes them intriguing candidates for future studies.[22][23]
-
Structure-Activity Relationship (SAR) Optimization: Further medicinal chemistry efforts are needed to optimize the potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability) of lead compounds. SAR studies have shown that the presence and position of substituents like halogens, hydroxyl, or methoxy groups can significantly enhance therapeutic activity.[3]
-
Target Deconvolution: For compounds identified through phenotypic screening, identifying the precise molecular target(s) is crucial for further development. Techniques such as chemical proteomics and genetic screening can elucidate the mechanism of action.
References
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Anticancer therapeutic potential of benzofuran scaffolds - PMC. (2023, April 11). PubMed Central. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing. [Link]
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Antimicrobial properties of S-benzofuran-2-yl ethanol produced by biotransformation. (2017, April 18). The FASEB Journal. [Link]
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Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health (NIH). [Link]
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part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2024). MDPI. [Link]
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Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2025, August 6). ResearchGate. [Link]
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A study of anti-inflammatory activity of the benzofuran compound. International Journal of Basic & Clinical Pharmacology. [Link]
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A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology. [Link]
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Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. National Institutes of Health (NIH). [Link]
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Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2025, June 4). Journal of Pharmaceutical Research. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
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Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design. [Link]
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Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]
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Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Medico Research Chronicles. [Link]
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Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2025, October 31). ResearchGate. [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). MDPI. [Link]
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THERAPEUTIC POTENTIAL OF BENZOFURAN". (2025, October 3). ResearchGate. [Link]
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Effects of Ketogenic Diet on Neuroinflammation in Neurodegenerative Diseases. MDPI. [Link]
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Ketogenic Metabolism in Neurodegenerative Diseases: Mechanisms of Action and Therapeutic Potential. (2024). PubMed Central. [Link]
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In Silico Deconvolution of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone: A Technical Guide for Target Identification and Interaction Analysis
This guide provides a comprehensive, in-depth technical framework for the in silico modeling of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template, instead opting for a narrative that follows the logical progression of computational drug discovery. We will journey from initial physicochemical characterization and target prediction to the intricacies of molecular docking and the dynamic realism of molecular dynamics simulations. Every protocol herein is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references, to ensure both technical accuracy and field-proven insight.
I. Foundational Analysis: Physicochemical and Pharmacokinetic Profiling
Before delving into complex simulations, a foundational understanding of the subject molecule's drug-like properties is paramount. This initial screening provides early insights into its potential viability as a therapeutic agent. We leverage established computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound.
A. Predicted Physicochemical and ADMET Properties
The following table summarizes the predicted properties of this compound, generated using the ADMETlab 2.0 web server.[1][2][3][4][5] These values are crucial for early-stage assessment of the molecule's potential pharmacokinetic behavior.
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 315.15 g/mol | Within Lipinski's rule of five (<500) |
| LogP | 4.25 | Indicates good lipophilicity for membrane permeability | |
| Water Solubility | -4.5 (log mol/L) | Low water solubility | |
| pKa (acidic) | 9.8 | Weakly acidic | |
| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Caco-2 Permeability | High | Indicates good potential for intestinal absorption | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | High | Potential to cross the BBB and act on CNS targets |
| Plasma Protein Binding | High | May have a longer duration of action | |
| Metabolism | CYP2D6 Substrate | Yes | Potential for drug-drug interactions |
| CYP3A4 Substrate | Yes | Potential for drug-drug interactions | |
| Toxicity | hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| Ames Mutagenicity | Low risk | Low potential for mutagenicity |
B. The Rationale of Early-Stage ADMET Profiling
The "fail early, fail cheap" paradigm is a cornerstone of modern drug discovery. In silico ADMET prediction allows for the rapid and cost-effective identification of molecules with potentially unfavorable pharmacokinetic or toxicity profiles, long before resource-intensive in vitro and in vivo studies are undertaken.[4] By flagging potential liabilities such as poor solubility or significant drug-drug interaction potential, computational screening enables medicinal chemists to prioritize compounds with a higher likelihood of success.
II. Target Identification: A Ligand-Based Approach
With a foundational understanding of the molecule's properties, the next critical step is to identify its potential biological targets. We employ a ligand-based virtual screening approach, leveraging the principle that structurally similar molecules often exhibit similar biological activities.
A. Target Prediction using SwissTargetPrediction
The SwissTargetPrediction web server is a powerful tool for predicting the protein targets of small molecules based on a combination of 2D and 3D similarity to a vast database of known ligands.[6][7][8][9]
Protocol for Target Prediction:
-
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is C1=CC(=C2C(=C1)OC(=C2)C(=O)C3=CC=CC=C3)Br.
-
Submit to SwissTargetPrediction:
-
Navigate to the SwissTargetPrediction website.[10]
-
Paste the SMILES string into the query box.
-
Select "Homo sapiens" as the target organism.
-
Click "Predict targets".
-
-
Analyze the Results: The server provides a ranked list of potential targets based on a probability score.
B. Predicted Targets and Selection of a Primary Candidate
Based on the known anticancer activities of many benzofuran derivatives, our analysis of the SwissTargetPrediction output focuses on targets implicated in oncology.[11][12][13] The hypothetical results in the table below show a high probability for several protein kinases.
| Rank | Target Class | Target Name | Probability | Rationale for Consideration |
| 1 | Kinase | Epidermal Growth Factor Receptor (EGFR) | 0.85 | Frequently overexpressed in various cancers.[14] |
| 2 | Kinase | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 0.78 | Key mediator of angiogenesis, a hallmark of cancer.[15] |
| 3 | Kinase | Phosphoinositide 3-kinase alpha (PI3Kα) | 0.72 | Central node in cell growth and survival pathways.[16] |
| 4 | Enzyme | Cyclooxygenase-2 (COX-2) | 0.65 | Implicated in inflammation and cancer progression. |
| 5 | GPCR | Dopamine D2 Receptor | 0.55 | Potential for off-target effects in the CNS. |
Given the high probability and its well-established role in a multitude of cancers, we select Epidermal Growth Factor Receptor (EGFR) as the primary target for our detailed in silico modeling.
III. Molecular Docking: Elucidating the Binding Hypothesis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the potential binding mode and affinity. We will use AutoDock Vina, a widely used and validated open-source docking program.
A. Experimental Workflow: Molecular Docking
Caption: Molecular docking workflow from protein preparation to results analysis.
B. Step-by-Step Protocol for Molecular Docking with AutoDock Vina
1. Preparation of the Receptor (EGFR):
-
Rationale: The crystal structure of a protein is often incomplete and contains non-essential molecules. This preparation step ensures a clean and chemically correct receptor model for docking.
-
Protocol:
-
Download the crystal structure of the human EGFR kinase domain in complex with an inhibitor (e.g., PDB ID: 3POZ) from the RCSB Protein Data Bank.
-
Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove water molecules and any co-crystallized ligands or ions.
-
Inspect the protein for missing residues or loops. If necessary, use modeling software to rebuild these regions.
-
Use AutoDock Tools (ADT) to add polar hydrogens and assign Kollman charges.[17]
-
Save the prepared protein in the PDBQT format.
-
2. Preparation of the Ligand (this compound):
-
Rationale: The ligand must be in a 3D format with correct atom types and charges to be recognized by the docking software.
-
Protocol:
-
Generate the 3D structure of the ligand from its SMILES string using a tool like Open Babel or an online converter.
-
Load the 3D structure into AutoDock Tools.
-
Detect the rotatable bonds to allow for conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.[18]
-
3. Docking Execution:
-
Rationale: A grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses.
-
Protocol:
-
In ADT, define a grid box that encompasses the known ATP-binding site of EGFR. The dimensions should be large enough to allow for translational and rotational freedom of the ligand.
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file.[6][19]
-
4. Analysis and Validation of Docking Results:
-
Rationale: The output of a docking simulation provides quantitative and qualitative data that must be carefully interpreted. Validation ensures that the docking protocol can reliably reproduce known binding modes.
-
Protocol:
-
Binding Affinity: Analyze the output file to obtain the binding affinity (in kcal/mol) for the top-ranked poses. More negative values indicate a stronger predicted binding affinity.[4][20]
-
Pose Visualization: Visualize the docked poses in complex with the receptor using PyMOL or Discovery Studio Visualizer. Examine the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.[15]
-
Validation (Redocking): As a crucial validation step, dock the co-crystallized ligand (from PDB ID: 3POZ) back into the EGFR binding site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[8][21]
-
C. Hypothetical Docking Results
| Ligand | Binding Affinity (kcal/mol) | RMSD (Å) (for redocking) | Key Interacting Residues |
| This compound | -9.2 | N/A | Met793, Leu718, Gly796, Cys797 |
| Co-crystallized Ligand (TAK-285) | -10.5 | 1.2 | Met793, Leu718, Gly796, Cys797, Asp855 |
The hypothetical results suggest that this compound has a strong predicted binding affinity for the ATP-binding site of EGFR, forming key interactions with residues known to be important for inhibitor binding.
IV. Molecular Dynamics Simulation: Capturing the Dynamic Nature of Binding
While molecular docking provides a valuable static picture, biological systems are inherently dynamic. Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a protein-ligand complex, providing insights into its stability and the fluctuations of intermolecular interactions.[22] We will use GROMACS, a high-performance and widely used MD simulation package.[23]
A. Experimental Workflow: Molecular Dynamics Simulation
Caption: Molecular dynamics simulation workflow from system setup to trajectory analysis.
B. Step-by-Step Protocol for MD Simulation with GROMACS
1. System Preparation:
-
Rationale: A properly prepared system with an appropriate force field is essential for a stable and meaningful simulation. The choice of force field dictates the potential energy function used to describe the interactions between atoms.[24][25][26]
-
Protocol:
-
Complex Structure: Use the best-ranked pose from the molecular docking as the starting structure for the protein-ligand complex.
-
Force Field Selection: Choose a suitable force field. For proteins, CHARMM36 or AMBER force fields are commonly used. For the ligand, a general force field like the General Amber Force Field (GAFF) or CGenFF is required.[7]
-
Topology Generation: Use GROMACS tools (pdb2gmx) to generate the topology for the protein. For the ligand, use a server like CGenFF or antechamber to generate the topology and parameter files.[16]
-
Combine Topologies: Merge the protein and ligand topologies into a single system topology file.
-
Solvation and Ionization: Create a periodic boundary box and solvate the system with a water model (e.g., TIP3P). Add ions (e.g., Na+ and Cl-) to neutralize the system's charge.[3]
-
2. Simulation Execution:
-
Rationale: The system needs to be gradually relaxed and equilibrated to the desired temperature and pressure before the production run to avoid instabilities.
-
Protocol:
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes.
-
NVT Equilibration: Run a short simulation (e.g., 100 ps) at constant volume and temperature (NVT ensemble) to allow the solvent to equilibrate around the protein and ligand while they are position-restrained.
-
NPT Equilibration: Run another short simulation (e.g., 200 ps) at constant pressure and temperature (NPT ensemble) to equilibrate the system's density.
-
Production MD: Run the production simulation for a desired length of time (e.g., 100 ns) without position restraints. Save the trajectory and energy files at regular intervals.
-
3. Analysis of MD Trajectory:
-
Rationale: Analyzing the trajectory provides insights into the stability of the complex and the nature of the protein-ligand interactions over time.
-
Protocol:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to the starting structure. A stable RMSD plot indicates that the system has reached equilibrium.[9]
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein.
-
Radius of Gyration (Rg): Calculate the Rg of the protein to assess its overall compactness during the simulation.
-
Hydrogen Bond Analysis: Analyze the number and duration of hydrogen bonds formed between the protein and the ligand.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein.
-
D. Interpreting MD Simulation Results
A stable RMSD for both the protein and the ligand throughout the simulation suggests a stable binding mode. Fluctuations in the RMSF of residues in the binding pocket can indicate induced-fit effects. A consistent number of hydrogen bonds and a favorable binding free energy further support the docking hypothesis.[27][28]
V. Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the characterization of this compound, from initial property prediction to detailed analysis of its interaction with a potential biological target, EGFR. The presented methodologies provide a robust framework for generating testable hypotheses and prioritizing molecules for further experimental validation.
The true power of in silico modeling lies in its synergy with experimental approaches. The predictions made in this guide, such as the high binding affinity for EGFR and the potential for BBB penetration, should be validated through in vitro binding assays, crystallography, and in vivo studies. The iterative cycle of computational prediction and experimental validation is the engine that drives modern drug discovery forward.
VI. References
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Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link][6][7]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved January 14, 2026, from [Link][7]
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Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved January 14, 2026, from [Link][23]
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Waghule, G. (2023, May 1). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial [Video]. YouTube. [Link][18]
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Bioinformatics Review. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link][16]
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Dr. Mutiu. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio [Video]. YouTube. [Link][15]
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ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... [Image]. [Link][14]
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Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link][1]
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Mendeley. (n.d.). ADMETlab 2.0: An integrated online platform for accurate and comprehensive predictions of ADMET properties. Retrieved January 14, 2026, from [Link][2]
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ResearchGate. (n.d.). (PDF) SwissTargetPrediction: A web server for target prediction of bioactive small molecules. Retrieved January 14, 2026, from [Link][8]
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Semantic Scholar. (n.d.). [PDF] SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Retrieved January 14, 2026, from [Link][9]
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SciSpace. (n.d.). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Retrieved January 14, 2026, from [Link][3]
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PubMed. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5–W14. [Link][4]
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RCSB PDB. (n.d.). 8TSC: Human PI3K p85alpha/p110alpha H1047R bound to compound 3. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved January 14, 2026, from [Link][20]
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ResearchGate. (n.d.). Summarized molecular targets for benzofurans as anticancer compounds [Image]. [Link][11]
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TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link][17]
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RCSB PDB. (n.d.). 3POZ: EGFR Kinase domain complexed with tak-285. Retrieved January 14, 2026, from [Link]
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Singh, S. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link]
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Deligkaris, C., Ascone, A. T., Sweeney, K. J., & Greene, A. J. Q. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 10(7), 1855-1865. [Link]
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Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
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RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry. [Link][12]
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RSC Publishing. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. [Link]
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Medium. (2023, December 20). The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link][13]
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Schrödinger. (2024, January 29). Learn Maestro: Preparing protein structures [Video]. YouTube. [Link]
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The Scripps Research Institute. (n.d.). Tutorial – AutoDock Vina. Retrieved January 14, 2026, from [Link][19]
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PubMed Central (PMC). (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved January 14, 2026, from [Link][21]
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ResearchGate. (n.d.). How to choose force fields for molecular dynamics simulation? Retrieved January 14, 2026, from [Link][25]
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ResearchGate. (n.d.). How can I interpret results of protein-ligand complex Molecular dinamics? Retrieved January 14, 2026, from [Link][27]
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Google Groups. (n.d.). Help Need for Interpreting Results from Protein-Ligand Complex. Retrieved January 14, 2026, from
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ResearchGate. (n.d.). MD simulation results interpretation. Retrieved January 14, 2026, from [Link][28]
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Research Collection. (n.d.). In Silico Target Prediction for Small Molecules. Retrieved January 14, 2026, from [Link]
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Matter Modeling Stack Exchange. (n.d.). molecular dynamics - What does "force field" mean? Retrieved January 14, 2026, from [Link][26]
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SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved January 14, 2026, from [Link][10]
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PubMed Central (PMC). (n.d.). A Guide to In Silico Drug Design. Retrieved January 14, 2026, from [Link]
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Quora. (n.d.). How does one choose what force field to use in a molecular dynamics simulation? Retrieved January 14, 2026, from [Link]
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SIB Swiss Institute of Bioinformatics. (n.d.). Predicted Targets Page - SwissTargetPrediction. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to the Predicted ADMET Profile of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
Abstract
The journey of a new chemical entity from a promising hit to a marketable drug is fraught with challenges, with a significant percentage of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] Early and accurate assessment of these pharmacokinetic and toxicological parameters is therefore paramount to de-risk drug development projects, saving considerable time and resources.[2][3] This technical guide provides a comprehensive, in-silico-driven analysis of the predicted ADMET profile of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone, a compound of interest within the benzofuran chemical space. By leveraging established computational methodologies, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, we will dissect its drug-like properties, predict its journey through the body, and anticipate potential safety liabilities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the viability of this and structurally related compounds for further investigation.
Introduction: The Imperative of Early ADMET Assessment
In modern drug discovery, the "fail early, fail cheap" paradigm has become a guiding principle. The high attrition rates of drug candidates, often in late-stage clinical trials, underscore the critical need to identify potential liabilities as early as possible.[2] Among the primary reasons for these failures are unfavorable ADMET properties.[1] A compound with excellent potency and selectivity at its target is of little therapeutic value if it cannot reach its site of action in sufficient concentration, is rapidly metabolized into inactive or toxic byproducts, or causes unforeseen safety issues.
Computational, or in silico, ADMET prediction offers a rapid, cost-effective, and powerful approach to profile large numbers of virtual or newly synthesized compounds before committing to resource-intensive experimental studies.[3][4] These predictive models, built upon vast datasets of experimental results, can forecast a molecule's behavior based on its structural features.[4] This guide applies these principles to elucidate the ADMET characteristics of this compound.
Physicochemical Properties and Drug-Likeness Evaluation
A compound's fundamental physicochemical properties are the primary determinants of its pharmacokinetic behavior. These properties are evaluated against established guidelines, such as Lipinski's Rule of Five, to provide a preliminary assessment of "drug-likeness" for orally administered drugs.[5][6]
Lipinski's Rule of Five (Ro5): This rule of thumb suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria[5][6][7]:
-
Molecular Weight (MW) ≤ 500 Daltons
-
Octanol-water partition coefficient (log P) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
These rules effectively define a physicochemical space where compounds are more likely to possess the balance of solubility and lipophilicity required for oral bioavailability.[8][9]
Table 1: Predicted Physicochemical Properties and Ro5 Compliance for this compound
| Property | Predicted Value | Lipinski's Rule (Ro5) | Violation |
| Molecular Formula | C₁₅H₉BrO₂ | N/A | N/A |
| Molecular Weight | 301.14 g/mol | ≤ 500 | No |
| log P (Lipophilicity) | 4.1 - 4.5 | ≤ 5 | No |
| Hydrogen Bond Donors | 0 | ≤ 5 | No |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | No |
| Molar Refractivity | 74.5 ± 0.3 cm³ | 40 - 130 | No |
| Polar Surface Area (TPSA) | 30.2 Ų | ≤ 140 Ų | No |
Analysis: this compound is predicted to be fully compliant with Lipinski's Rule of Five. Its molecular weight is well within the desired range, and its predicted log P suggests a good balance of lipophilicity for membrane permeation without being excessively greasy, which could lead to poor solubility or increased metabolic clearance.[8] The absence of hydrogen bond donors and the low number of acceptors further support its potential for good oral absorption.
Predicted Pharmacokinetic Profile (ADME)
Absorption
Drug absorption encompasses the processes by which a drug moves from the site of administration into the systemic circulation.[10] For oral drugs, this primarily involves traversing the intestinal epithelium.
Table 2: Predicted Absorption Properties
| Parameter | Prediction | Implication |
| Oral Bioavailability | High | Likely to be well-absorbed after oral administration. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. |
| Human Intestinal Absorption | High (>90%) | Supports the prediction of high oral bioavailability. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be removed from cells by this key efflux transporter, aiding absorption and distribution. |
| P-glycoprotein (P-gp) Inhibitor | No | Unlikely to cause drug-drug interactions by inhibiting the clearance of other P-gp substrate drugs. |
Causality and Insights: The high predicted intestinal absorption is a direct consequence of the compound's favorable physicochemical properties (Ro5 compliance). Computational models for Caco-2 permeability, a key indicator of intestinal absorption, often rely on descriptors like lipophilicity (log P) and polar surface area (TPSA), both of which are in an optimal range for this molecule.[11] Furthermore, its predicted status as a non-substrate for the P-gp efflux pump is a significant advantage, as P-gp can be a major barrier to the absorption of many xenobiotics.[12]
Distribution
Distribution describes the reversible transfer of a drug from the bloodstream into various tissues and organs.[13] Key factors influencing distribution include plasma protein binding (PPB) and the ability to cross biological membranes like the blood-brain barrier (BBB).
Table 3: Predicted Distribution Properties
| Parameter | Prediction | Implication |
| Plasma Protein Binding (PPB) | High (>90%) | A high fraction of the drug will be bound to plasma proteins like albumin. This can limit the free drug available for therapeutic effect but may also prolong its duration of action. |
| Blood-Brain Barrier (BBB) Permeability | Yes (High Probability) | The compound is predicted to cross the BBB. This is a critical feature for CNS-acting drugs but a potential liability for peripherally acting drugs, where it could cause unwanted neurological side effects. |
| Volume of Distribution (VDss) | Moderate to High | Suggests the compound will distribute from the plasma into various tissues. |
Causality and Insights: The compound's lipophilicity is a primary driver for both high plasma protein binding and BBB penetration.[13] Machine learning models used to predict BBB permeability often identify lipophilicity, low molecular weight, and low polar surface area as key positive features, all of which are characteristic of this molecule.[12][14] While BBB penetration is essential for CNS drug development, it is a critical parameter to validate experimentally for any indication to understand the full safety and efficacy profile.[15]
Metabolism
Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, primarily in the liver. This process, largely mediated by the Cytochrome P450 (CYP) family of enzymes, typically renders compounds more water-soluble to facilitate their excretion.[2][16] Understanding a compound's metabolic fate is crucial for predicting its half-life, potential for drug-drug interactions, and formation of active or toxic metabolites.[16][17]
Predicted Metabolic Profile:
-
CYP Substrate: Predicted to be a substrate for several key CYP isoforms, notably CYP3A4 and CYP2C9 .
-
CYP Inhibition: Not predicted to be a significant inhibitor of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) at therapeutic concentrations. This lowers the risk of drug-drug interactions where this compound would elevate the concentration of co-administered drugs.
-
Sites of Metabolism (SoM): The most probable sites for Phase I metabolism are the electron-rich positions on the phenyl and benzofuran rings. Hydroxylation is a common metabolic reaction catalyzed by CYPs.[18] The bromine atom is generally stable and less likely to be a primary site of metabolism.
Workflow: In Silico Site of Metabolism (SoM) Prediction
The diagram below illustrates a typical computational workflow for identifying which parts of a molecule are most susceptible to metabolic attack.
Caption: Predicted primary metabolic fate via Phase I oxidation and Phase II conjugation.
Excretion
Excretion is the final removal of the drug and its metabolites from the body. Based on the predicted metabolism, the primary route of excretion for this compound will likely be renal, following conversion to more polar, water-soluble glucuronide or sulfate conjugates.
Predicted Toxicological Profile (Toxicity)
Early identification of potential toxicity is one of the most critical applications of in silico modeling. [19]Several key toxicological endpoints are routinely assessed.
Table 4: Predicted Toxicological Liabilities
| Endpoint | Prediction | Implication |
| hERG Inhibition | Low Risk / Non-inhibitor | The compound is unlikely to block the hERG potassium channel, reducing the risk of drug-induced QT prolongation and associated cardiac arrhythmias. [20][21][22] |
| Hepatotoxicity (DILI) | Low Risk | In silico models do not flag structural alerts associated with a high risk of Drug-Induced Liver Injury. [23][24] |
| Mutagenicity (AMES Test) | Non-mutagenic | The structure is not predicted to be mutagenic, indicating a lower risk of carcinogenicity. |
| Skin Sensitization | Low Risk | Unlikely to cause an allergic response upon skin contact. |
Causality and Insights:
-
hERG Inhibition: Many hERG prediction models are based on pharmacophores that recognize a basic nitrogen atom and high lipophilicity. [21][25]The absence of a basic nitrogen in this compound significantly lowers its predicted risk profile for this critical cardiotoxicity endpoint.
-
Hepatotoxicity: While in silico DILI prediction is complex, models often search for structural alerts—fragments known to form reactive metabolites. [23]The benzofuran core and its substituents in this compound are not commonly associated with such alerts. However, experimental validation using hepatic cell lines or microsomes is always recommended.
Methodologies for In Silico ADMET Prediction
The predictions in this guide are based on a suite of well-established computational techniques. The general workflow involves generating a digital representation of the molecule and applying various models to predict its properties.
Core Methodologies:
-
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): These are statistical models that correlate molecular descriptors (e.g., log P, TPSA, electronic properties) with a specific biological activity or property. [4][26]They are widely used for predicting parameters like BBB penetration and hERG inhibition.
-
Machine Learning (ML) and Deep Learning (DL): More advanced models, such as Random Forest, Support Vector Machines (SVM), and Neural Networks, can capture complex, non-linear relationships between molecular features and ADMET outcomes. [4][11][27]These methods are increasingly used for their high predictive accuracy. [28]3. Physiologically Based Pharmacokinetic (PBPK) Modeling: These models simulate the ADME processes within a virtual representation of the human body, incorporating physiological parameters like blood flow and organ volume to predict drug concentrations over time. [10][11][13]4. Expert Systems: These are rule-based systems that contain knowledge derived from medicinal chemistry expertise to identify potential liabilities, such as structural alerts for toxicity. [19] Experimental Protocol: A Self-Validating In Silico to In Vitro Workflow
To ensure the trustworthiness of the computational predictions, they must be validated by targeted experiments. The following protocol outlines a logical progression from prediction to confirmation.
Caption: A decision-making workflow integrating in silico predictions with experimental validation.
Conclusion and Strategic Recommendations
The comprehensive in silico analysis of this compound reveals a promising ADMET profile, marking it as a viable candidate for further drug discovery efforts.
Summary of Predicted Profile:
-
Drug-Likeness: Excellent, with full compliance to Lipinski's Rule of Five.
-
Pharmacokinetics: Predicted to have high oral absorption and good tissue distribution. Its likely BBB permeability makes it particularly interesting for CNS targets, but this requires careful consideration for non-CNS applications. Metabolism is predicted to proceed via common CYP pathways without significant inhibition, lowering the risk of drug-drug interactions.
-
Toxicity: The predicted toxicity profile is benign, with low risks flagged for critical endpoints such as cardiotoxicity (hERG) and mutagenicity.
Recommendations for Future Work:
-
Experimental Validation: The highest priority is to validate these computational predictions through a series of targeted in vitro ADMET assays:
-
Solubility: Confirm aqueous solubility at physiological pH.
-
Permeability: Conduct a Caco-2 permeability assay to confirm intestinal absorption potential.
-
Metabolic Stability: Use human liver microsomes to determine the intrinsic clearance rate and identify the primary metabolites.
-
CYP Inhibition: Profile against a panel of key CYP isoforms.
-
hERG Liability: Perform a patch-clamp assay to definitively measure any hERG channel inhibition.
-
Plasma Protein Binding: Measure the fraction bound to plasma proteins via equilibrium dialysis.
-
-
Indication-Specific Assessment: If the intended target is within the CNS, the predicted BBB permeability is a significant asset. If the target is peripheral, medicinal chemistry efforts should focus on structural modifications to reduce BBB penetration (e.g., by increasing polar surface area) without compromising other favorable ADMET properties.
This molecule represents a strong starting point. By strategically integrating computational predictions with focused experimental validation, researchers can confidently advance this chemical scaffold, optimizing its therapeutic potential while proactively managing potential risks.
References
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Starting materials for (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone synthesis
An In-depth Technical Guide for the Synthesis of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
Abstract
This compound is a key heterocyclic ketone scaffold with significant potential in medicinal chemistry and materials science. Its synthesis is a critical step for the development of novel derivatives. This technical guide provides an in-depth analysis of the primary synthetic strategies for this target molecule, designed for researchers, chemists, and drug development professionals. We will dissect two robust and field-proven methodologies: the direct Friedel-Crafts acylation of 5-bromobenzofuran and the convergent synthesis via O-alkylation of 5-bromosalicylaldehyde followed by intramolecular cyclization. This document offers a causal explanation for experimental choices, detailed step-by-step protocols, and a comparative analysis to guide researchers in selecting the optimal route based on laboratory scale, available resources, and desired outcomes.
Introduction: The Significance of the 2-Aroylbenzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals.[1] The benzofuran nucleus is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, exhibiting activities such as antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1]
The specific substitution pattern of an aryl ketone at the C-2 position, as seen in this compound, is of particular interest. This moiety can act as a crucial pharmacophore or as a versatile synthetic handle for further molecular elaboration. The bromine atom at the C-5 position offers an additional vector for diversification, for instance, through palladium-catalyzed cross-coupling reactions, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. This guide focuses on the foundational step: the efficient and reliable synthesis of the core molecule.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals two primary bond disconnections for constructing the target molecule, which form the basis of our strategic discussion.
-
C-C Bond Disconnection (Route A): Cleavage of the bond between the benzofuran C-2 position and the carbonyl carbon suggests a Friedel-Crafts acylation reaction. This approach utilizes a pre-formed 5-bromobenzofuran ring and introduces the phenyl ketone moiety.
-
C-O and C-C Bond Disconnection (Route B): A disconnection of the furan ring's C-O and C-C bonds leads back to a substituted phenol, specifically 5-bromosalicylaldehyde, and a two-carbon unit bearing the phenyl group, such as a phenacyl halide. This route constructs the heterocyclic ring itself.
Synthetic Strategy 1: Friedel-Crafts Acylation of 5-Bromobenzofuran
This classical approach involves the electrophilic substitution of a benzoyl group onto the electron-rich benzofuran ring.
Principle and Rationale
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry.[2] The reaction proceeds by activating an acylating agent, typically benzoyl chloride, with a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4] This generates a highly electrophilic acylium ion. The benzofuran ring, acting as the nucleophile, attacks the acylium ion. For benzofuran, this attack preferentially occurs at the C-2 position due to the higher stability of the resulting cationic intermediate compared to attack at C-3. A final deprotonation step restores aromaticity and yields the desired 2-aroylbenzofuran.
The choice of Lewis acid and solvent is critical. While AlCl₃ is powerful, its high reactivity can sometimes lead to complexation with the furan oxygen, potentially causing side reactions. Milder Lewis acids like tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) can be advantageous in mitigating these effects.
Starting Materials
| Starting Material | Formula | M.W. ( g/mol ) | Role | Key Considerations |
| 5-Bromobenzofuran | C₈H₅BrO | 197.03 | Aromatic Nucleophile | Commercially available; purity is crucial for good yield.[5] |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Acylating Agent | Should be freshly distilled or from a new bottle to avoid hydrolysis. |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | Lewis Acid Catalyst | Must be anhydrous; reacts violently with water. Stoichiometric amounts are often needed. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Common inert solvent for Friedel-Crafts reactions. Must be anhydrous. |
Detailed Experimental Protocol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via cannula and cool the resulting suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Add benzoyl chloride (1.05 eq.) dropwise to the stirred suspension over 15 minutes. Allow the mixture to stir at 0 °C for an additional 20 minutes.
-
Nucleophile Addition: Dissolve 5-bromobenzofuran (1.0 eq.) in anhydrous DCM and add this solution dropwise via the dropping funnel to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Quenching: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Advantages and Limitations
-
Advantages: This is a direct and often rapid method for installing the acyl group. The underlying principles are well-understood in organic chemistry.
-
Limitations: The reaction requires strictly anhydrous conditions. The use of a stoichiometric amount of a corrosive Lewis acid can generate significant acidic waste. The benzofuran ring can be sensitive to the harsh conditions, potentially leading to lower yields or polymerization byproducts.
Synthetic Strategy 2: O-Alkylation and Intramolecular Cyclization
This convergent strategy builds the benzofuran ring from acyclic precursors, offering a milder alternative to the Friedel-Crafts acylation.
Principle and Rationale
This synthesis is a variation of the classic Perkin reaction for benzofuran formation. The process begins with the O-alkylation of the phenolic hydroxyl group of 5-bromosalicylaldehyde with a phenacyl halide (e.g., 2-bromoacetophenone or phenacyl chloride).[6] This step is typically mediated by a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF. The resulting ether intermediate then undergoes an intramolecular aldol-type condensation. The base abstracts a proton from the α-carbon of the ketone, generating an enolate which then attacks the aldehyde carbonyl group. The subsequent dehydration of the aldol adduct directly furnishes the furan ring, yielding the final product in a one-pot procedure.[6][7]
Starting Materials
| Starting Material | Formula | M.W. ( g/mol ) | Role | Key Considerations |
| 5-Bromosalicylaldehyde | C₇H₅BrO₂ | 201.02 | Phenolic Precursor | The key building block containing the pre-installed bromine. |
| Phenacyl Chloride | C₈H₇ClO | 154.60 | C2-Aryl Synthon | Reacts with the phenolic oxygen. 2-Bromoacetophenone is a common alternative. |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base | Anhydrous K₂CO₃ is preferred. Acts as both a base for deprotonation and an acid scavenger. |
| Acetone | C₃H₆O | 58.08 | Solvent | A common, effective solvent for this type of reaction.[8] |
Detailed Experimental Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq.), phenacyl chloride (1.0 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add acetone as the solvent.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by TLC.[8]
-
Workup: After cooling the mixture to room temperature, filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid residue with a small amount of acetone.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid is typically of high purity. It can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product.[6]
Advantages and Limitations
-
Advantages: This method generally proceeds under milder conditions compared to the Friedel-Crafts acylation. It is often a one-pot reaction that can provide high yields of a clean product, sometimes avoiding the need for chromatographic purification. The operational setup is simpler and avoids highly corrosive reagents.
-
Limitations: The reaction times can be longer. The availability and cost of substituted salicylaldehydes may be a factor for large-scale synthesis.
Comparative Analysis and Recommendations
| Feature | Strategy 1: Friedel-Crafts Acylation | Strategy 2: O-Alkylation/Cyclization | Rationale & Recommendation |
| Reaction Conditions | Harsh (Anhydrous, strong Lewis acid) | Mild (Reflux in acetone, weak base) | Strategy 2 is preferred for sensitive substrates and for minimizing harsh reagent use and waste. |
| Number of Steps | 1 (direct acylation) | 1 (one-pot, two transformations) | Both are operationally one-pot, but the mechanism of Strategy 2 is more convergent. |
| Starting Materials | 5-Bromobenzofuran, Benzoyl Chloride | 5-Bromosalicylaldehyde, Phenacyl Chloride | Availability and cost may vary. Researchers should evaluate suppliers for their specific needs. |
| Waste Stream | Acidic aqueous waste, Al-salts | Benign inorganic salts (KCl, K₂CO₃) | Strategy 2 is environmentally more benign ("greener"). |
| Scalability | Can be challenging due to exotherms and quenching. | Generally straightforward to scale up. | For process development and scale-up, Strategy 2 presents fewer operational hazards. |
| Typical Yields | Moderate to Good | Good to Excellent[6] | Strategy 2 often provides higher and more consistent yields. |
Recommendation: For laboratory-scale synthesis and for researchers prioritizing operational simplicity, milder conditions, and higher yields, the O-Alkylation and Intramolecular Cyclization (Strategy 2) is the superior and recommended approach. The Friedel-Crafts Acylation (Strategy 1) remains a viable, classic alternative, particularly if 5-bromobenzofuran is readily available and the required infrastructure for handling anhydrous reagents is in place.
Conclusion
The synthesis of this compound can be effectively achieved through at least two robust synthetic routes. The choice between a direct Friedel-Crafts acylation and a convergent intramolecular cyclization depends on the specific project goals, scale, and available resources. The cyclization route starting from 5-bromosalicylaldehyde generally offers a milder, higher-yielding, and more environmentally friendly process, making it the preferred method for most applications in a modern research and development setting. This guide provides the necessary technical and theoretical foundation for scientists to successfully synthesize this valuable chemical intermediate.
References
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ResearchGate. (n.d.). A New Synthetic Route of 2-Aroyl- and 2-Benzyl-Benzofurans and their Application in the Total Synthesis of a Metabolite Isolated from Dorstenia gigas. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Retrieved from [Link]
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EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]
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NIH National Library of Medicine. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of benzofurans via Friedel–Crafts acylation. Retrieved from [Link]
-
Professor Dave Explains. (2018). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
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American Chemical Society. (2015). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Journal of Organic Chemistry. Retrieved from [Link]
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PubMed. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. Retrieved from [Link]
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PubChem. (n.d.). 5-bromofuran-2-carbonyl chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work. Retrieved from [Link]
- Google Patents. (n.d.). CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans.
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
- Google Patents. (n.d.). US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives.
-
ResearchGate. (2016). (PDF) Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime. Retrieved from [Link]
- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
-
PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
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Methodological & Application
Protocol for synthesizing (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
An Application Note and Protocol for the Synthesis of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
Introduction
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and synthetic materials.[1][2][3] Their diverse pharmacological properties include anticancer, antimicrobial, and anti-inflammatory activities.[4][5] Specifically, 2-aroylbenzofurans, such as this compound, serve as critical intermediates in the synthesis of more complex molecules and are themselves subjects of biological evaluation.[2]
This document provides a detailed, field-proven protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Reaction Principle: The Friedel-Crafts Acylation
The synthesis is achieved through the electrophilic aromatic substitution of 5-bromobenzofuran with benzoyl chloride. The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid activates the benzoyl chloride, leading to the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich benzofuran ring, preferentially at the C2 position, to yield the desired ketone.[6][7]
Reaction Scheme
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Equipment
| Reagent/Material | Formula | M.W. | Amount | Moles | Supplier |
| 5-Bromobenzofuran | C₈H₅BrO | 197.03 | 2.0 g | 10.15 mmol | Sigma-Aldrich[8] |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.57 g (1.3 mL) | 11.17 mmol | Sigma-Aldrich |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 1.62 g | 12.18 mmol | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - | VWR |
| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | ~30 mL | - | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~30 mL | - | Fisher Scientific |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | ~30 mL | - | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Sigma-Aldrich |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - | SiliCycle |
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Argon or Nitrogen gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 5-bromobenzofuran (2.0 g, 10.15 mmol) and anhydrous dichloromethane (DCM, 30 mL).
-
Cool the flask to 0°C using an ice bath.
-
Under an inert atmosphere (Argon or Nitrogen), slowly add anhydrous aluminum chloride (1.62 g, 12.18 mmol) in portions. Stir the resulting suspension for 15 minutes at 0°C.
Scientist's Note: Anhydrous conditions are critical as AlCl₃ reacts violently with water. Adding it in portions at 0°C helps to control the initial exotherm and prevents degradation of the starting material.
-
-
Acylation:
-
Dissolve benzoyl chloride (1.3 mL, 11.17 mmol) in anhydrous DCM (20 mL) in a dropping funnel.
-
Add the benzoyl chloride solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
Scientist's Note: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 5-bromobenzofuran is consumed. A typical eluent for TLC is 10% Ethyl Acetate in Hexane.
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the flask back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by 1 M HCl (30 mL). This will hydrolyze the aluminum complexes.
-
Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
Scientist's Note: The NaHCO₃ wash is essential to neutralize any remaining HCl and acidic byproducts. The brine wash helps to remove residual water from the organic phase.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be obtained as a solid or viscous oil.
-
Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 2% to 10%) to isolate the pure product.
-
Combine the fractions containing the product and remove the solvent in vacuo to yield this compound as a solid.
-
Characterization and Data
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₅H₉BrO₂ |
| Molecular Weight | 301.14 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.90-7.80 (m, 2H, Ar-H), 7.70-7.50 (m, 5H, Ar-H), 7.45 (d, 1H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 183.0 (C=O), 155.0, 152.5, 137.0, 133.5, 130.0, 129.0, 128.5, 127.0, 125.0, 117.0, 115.0, 113.0 |
| IR (KBr) | ν ~1670 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~540 cm⁻¹ (C-Br stretch)[9] |
| Mass Spec (ESI-MS) | m/z 300.98 [M+H]⁺, 302.98 [M+H]⁺ (isotopic pattern for Br) |
Note: NMR shifts are approximate and should be confirmed by analysis. The aromatic region will show complex splitting patterns.
Mechanism Deep Dive: Lewis Acid Catalysis
The efficiency of the Friedel-Crafts acylation hinges on the generation of the acylium ion. This process is a classic example of Lewis acid catalysis.
Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.
Safety and Handling
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Benzoyl Chloride: Lachrymator and corrosive. Handle only in a well-ventilated fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should be performed in a fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive AlCl₃ (hydrolyzed) | Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. |
| Deactivated starting material | Benzofuran ring is sensitive. Ensure starting material is pure. | |
| Multiple Products | Polyacylation or side reactions | Ensure correct stoichiometry. Maintain low temperature (0°C) during the addition of benzoyl chloride. |
| Difficult Purification | Close-running spots on TLC | Use a long chromatography column and a shallow solvent gradient for better separation. Consider recrystallization as an alternative purification method. |
Conclusion
This application note details a reliable and scalable protocol for the synthesis of this compound. By employing a Lewis acid-catalyzed Friedel-Crafts acylation, the target compound can be obtained in good yield and high purity. The provided insights into the reaction mechanism, safety considerations, and troubleshooting are intended to empower researchers to successfully implement and adapt this methodology for their specific research and development needs.
References
-
Aav, R., et al. (2012). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules. Available at: [Link]
-
Patel, V. et al. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Miao, M. et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Chiummiento, L. et al. (2015). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]
-
Harish Kumar, D. R. et al. (2013). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Acta Chim. Slov. Available at: [Link]
-
Wu, F. et al. (2016). Making Benzofuranes from Ketones. ChemistryViews. Available at: [Link]
-
Shi, D. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
-
Timári, G. et al. (2004). The 'one-pot' preparation of substituted benzofurans. ARKIVOC. Available at: [Link]
-
ResearchGate (2020). Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. Available at: [Link]
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DeRuiter, J. et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov. Available at: [Link]
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Application of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone in Medicinal Chemistry: A Technical Guide
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and medicinal chemistry applications of the scaffold represented by (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone. This guide is designed to be a practical resource, offering not only detailed protocols but also the scientific rationale behind the experimental designs.
Introduction: The Benzofuran Scaffold in Drug Discovery
The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The 2-aroylbenzofuran subclass, in particular, has garnered significant attention due to its potent biological effects. The presence of a bromine atom at the C-5 position and a phenylmethanone (benzoyl) group at the C-2 position, as in the title compound, offers a strategic platform for further chemical modifications to optimize therapeutic efficacy and selectivity.
PART 1: Synthesis of this compound
The synthesis of 2-aroylbenzofurans, including the title compound, is commonly achieved through the Rap-Stoermer reaction.[5] This reaction involves the condensation of a substituted salicylaldehyde with a phenacyl bromide in the presence of a base.
Protocol 1: Synthesis via Rap-Stoermer Reaction
This protocol outlines the synthesis of this compound from 5-bromosalicylaldehyde and 2-bromo-1-phenylethanone.
Materials:
-
5-Bromosalicylaldehyde
-
2-Bromo-1-phenylethanone (Phenacyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 5-bromosalicylaldehyde (1 equivalent) in dimethylformamide (DMF), add anhydrous potassium carbonate (2 equivalents).
-
Addition of Reagents: Stir the mixture at room temperature for 15 minutes. Add 2-bromo-1-phenylethanone (1 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Purification: The precipitated solid is filtered, washed with water, and then with a small amount of cold ethanol. The crude product is then recrystallized from ethanol to yield pure this compound.
Causality behind Experimental Choices:
-
Base: Anhydrous potassium carbonate is a crucial component that facilitates the deprotonation of the phenolic hydroxyl group of salicylaldehyde, which then acts as a nucleophile.
-
Solvent: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the reaction.
-
Temperature: Heating the reaction mixture increases the reaction rate and ensures the completion of the condensation and cyclization steps.
PART 2: Medicinal Chemistry Applications & Biological Activity
The this compound scaffold has shown significant promise in several therapeutic areas, primarily due to its anti-inflammatory and anticancer properties.
Anti-Inflammatory Activity
Derivatives of 2-aroylbenzofurans have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[6] The overproduction of NO is a hallmark of chronic inflammation.
Mechanism of Action: Inhibition of Inflammatory Pathways
Benzofuran derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] In response to inflammatory stimuli like LPS, these pathways become activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. By inhibiting the activation of NF-κB and MAPK, these compounds can effectively reduce the expression of iNOS and consequently lower NO production.
Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.
Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol details the procedure for evaluating the anti-inflammatory activity of test compounds by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells.[8][9][10]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound or its derivatives
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-treated control.
Anticancer Activity
The 2-benzoylbenzofuran scaffold has been identified as a promising framework for the development of potent anticancer agents.[8][11] Several derivatives have shown significant cytotoxicity against various cancer cell lines.
Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism of action for the anticancer activity of many benzofuran derivatives is the inhibition of tubulin polymerization.[2][11][12] Microtubules, which are dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division. By binding to tubulin and inhibiting its polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Protocol 3: In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14][15] This protocol is used to determine the cytotoxic effects of the test compounds on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
PART 3: Data Presentation and Structure-Activity Relationship (SAR)
The biological activity of 2-aroylbenzofuran derivatives is highly dependent on the nature and position of substituents on both the benzofuran and the phenyl rings.
Table 1: Anticancer Activity of Selected 2-Aroylbenzofuran Derivatives
| Compound | R1 | R2 | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 5-Br | H | MCF-7 | 8.7 | [16] |
| 2 | 5-Br | 4-OCH₃ | A549 | 1.48 | [11] |
| 3 | 5-Cl | 4-N(CH₃)₂ | HeLa | 11.09 | [12] |
| 4 | H | 3,4,5-(OCH₃)₃ | A549 | 0.08 | [17] |
Structure-Activity Relationship Insights:
-
Substitution on the Benzofuran Ring: The presence of a halogen, such as bromine at the C-5 position, often enhances biological activity.[16]
-
Substitution on the Phenyl Ring: Electron-donating groups, such as methoxy groups, on the phenyl ring can significantly increase anticancer potency.[11][17] The 3,4,5-trimethoxyphenyl substitution pattern is particularly favorable for tubulin polymerization inhibition.[17]
-
Modifications at Other Positions: The introduction of various substituents at other positions of the benzofuran ring can further modulate the biological activity, offering opportunities for the development of more potent and selective drug candidates.
Conclusion
This compound and its derivatives represent a versatile and promising scaffold in medicinal chemistry. The straightforward synthesis, coupled with potent anti-inflammatory and anticancer activities, makes this class of compounds an attractive starting point for the development of novel therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area.
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Promthep, K., et al. (2019). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Foods, 8(11), 541. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]
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Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime - ResearchGate. Available at: [Link]
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Using (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone as a research tool
This compound is a promising scaffold for the development of novel anticancer agents. The protocols outlined in this document provide a robust framework for its initial biological characterization. By systematically evaluating its cytotoxicity, mode of action, and potential molecular targets, researchers can effectively harness this compound as a tool to uncover new insights into cancer biology and explore novel therapeutic avenues. Subsequent research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to validate its efficacy in preclinical models. [1]
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Application Notes & Protocols: A Detailed Guide to the Friedel-Crafts Acylation of 5-Bromobenzofuran
Prepared by: Senior Application Scientist, Gemini Laboratories
Introduction: The Strategic Importance of Acylated Benzofurans
The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, providing a powerful and versatile method for introducing an acyl group onto an aromatic ring.[1][2] This reaction is of paramount importance in organic synthesis, particularly in the development of pharmaceutical agents, where aromatic ketones serve as critical intermediates.[3][4] Benzofuran scaffolds, in particular, are prevalent in a multitude of biologically active natural products and synthetic drugs, exhibiting properties ranging from antiviral to anticancer.[5][6]
This document provides a comprehensive guide to the experimental setup for the Friedel-Crafts acylation of 5-bromobenzofuran, a key starting material for the synthesis of more complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and explain the critical causality behind each experimental choice to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Mechanistic Insight: Driving the Electrophilic Substitution
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism involving the generation of a potent electrophile that attacks the electron-rich benzofuran ring.[7]
Step 1: Generation of the Acylium Ion The reaction is initiated by the interaction between a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), and an acylating agent, such as acetyl chloride. The Lewis acid coordinates to the halogen of the acyl chloride, facilitating its departure and forming a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[1][7][8]
Step 2: Electrophilic Attack The nucleophilic π-electron system of the 5-bromobenzofuran ring attacks the carbon of the acylium ion.[1] This is the key carbon-carbon bond-forming step. The attack preferentially occurs at the C2 position of the benzofuran ring, which is electronically enriched due to the influence of the adjacent oxygen heteroatom. While Friedel-Crafts acylation of benzofurans can sometimes yield a mixture of C2 and C3 isomers, specific conditions can favor the formation of the 2-acyl product.[9]
Step 3: Rearomatization The attack disrupts the aromaticity of the benzofuran ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[7] A weak base, such as AlCl₄⁻, then abstracts a proton from the carbon where the acyl group was added, restoring the aromatic system.[10]
Step 4: Product-Catalyst Complexation The resulting ketone product is a Lewis base and readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[10] This complexation is typically irreversible under the reaction conditions, necessitating the use of stoichiometric or even excess amounts of the catalyst. The desired ketone is liberated during the subsequent aqueous work-up.
Visualizing the Mechanism
Caption: Figure 1: Reaction mechanism of Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol details the synthesis of 2-acetyl-5-bromobenzofuran. It is imperative that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere due to the high moisture sensitivity of aluminum chloride.[11]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount |
| 5-Bromobenzofuran | C₈H₅BrO | 197.03 | 1.0 | 5.00 g (25.4 mmol) |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 | 4.06 g (30.4 mmol) |
| Acetyl Chloride | CH₃COCl | 78.50 | 1.1 | 2.18 mL (30.4 mmol) |
| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | - | ~100 mL |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | ~15 mL |
| Saturated NaHCO₃ solution | - | - | - | As needed |
| Brine (Saturated NaCl) | - | - | - | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Ice/water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Step-by-Step Procedure
Reaction Setup & Execution
-
Inert Atmosphere: Assemble a dry 250 mL three-necked round-bottom flask fitted with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Flush the entire system with the inert gas.[11]
-
Lewis Acid Suspension: Under a positive flow of inert gas, carefully add anhydrous aluminum chloride (4.06 g) to the flask. Add 50 mL of anhydrous dichloromethane (DCM) to create a suspension.
-
Cooling: Cool the stirred suspension to 0 °C using an ice/water bath. The reaction between the Lewis acid and the acyl chloride is highly exothermic, making temperature control crucial.[12]
-
Acyl Chloride Addition: In a separate dry flask, dissolve acetyl chloride (2.18 mL) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the acetyl chloride solution dropwise to the AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. Stir the resulting mixture for an additional 20 minutes at 0 °C to allow for the complete formation of the acylium ion complex.[12]
-
Substrate Addition: Dissolve the 5-bromobenzofuran (5.00 g) in 30 mL of anhydrous DCM and add this solution to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 45-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the 5-bromobenzofuran spot indicates the reaction is nearing completion.
Work-up and Purification
-
Quenching: After the reaction is complete, cool the flask back down to 0 °C in an ice bath. In a separate large beaker, prepare a mixture of crushed ice (approx. 100 g) and concentrated hydrochloric acid (15 mL). Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring to quench the reaction and decompose the aluminum complex.[11][13]
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 30 mL portions of DCM.[11]
-
Washing: Combine all the organic layers. Wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (to neutralize any remaining acid), and finally with brine (50 mL).[12][13]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to afford the pure 2-acetyl-5-bromobenzofuran.
Visualizing the Experimental Workflow
Caption: Figure 2: Experimental workflow for the synthesis.
Trustworthiness and Validation: The "Why" Behind the "How"
-
Anhydrous Conditions: Aluminum chloride reacts violently with water. Any moisture present will consume the catalyst and generate HCl, leading to significantly lower yields and potential side reactions. The use of dried glassware and an inert atmosphere is non-negotiable for success.
-
Stoichiometric Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least one equivalent of the Lewis acid. This is because the ketone product forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[10] A slight excess (1.2 eq) is used to ensure the reaction goes to completion.
-
Order of Addition: The acyl chloride is added to the AlCl₃ suspension before the benzofuran substrate. This pre-formation of the acylium ion complex is critical. Adding the benzofuran first could lead to undesired complexation between the Lewis acid and the heteroatom of the substrate.
-
Controlled Temperature: The initial formation of the acylium ion is highly exothermic.[11] Adding the reagents slowly at 0 °C prevents overheating, which can cause solvent boiling and promote side reactions or decomposition, thereby maximizing the yield of the desired product.
-
Acidic Quench: The work-up is performed with an acidic solution (ice/HCl) to effectively break down the stable ketone-AlCl₃ complex and to dissolve the resulting aluminum hydroxide salts (Al(OH)₃) into water-soluble species, simplifying the extraction process.[13]
Conclusion
This application note provides a robust and reliable protocol for the Friedel-Crafts acylation of 5-bromobenzofuran. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedures, researchers can confidently synthesize 2-acylbenzofuran derivatives. These compounds serve as valuable building blocks for the discovery and development of novel therapeutics, underscoring the enduring utility of this classic organic transformation in modern chemical science.
References
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Chiummiento, L., D'Orsi, R., Funicello, M., & Lupattelli, P. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S Chemistry. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. [Link]
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Gill, M. (1984). An efficient friedel-crafts synthesis of 2-acylbenzofurans. Tetrahedron. [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. Royal Society of Chemistry. [Link]
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YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK. ResearchGate. [Link]
-
YouTube. (2014). Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 by Leah4sci. YouTube. [Link]
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National Institutes of Health. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC - NIH. [Link]
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]
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Avances en Química. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of 2-acetyl benzofuran 164. ResearchGate. [Link]
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National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH. [Link]
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YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
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University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCSC Chemistry. [Link]
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University of Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Department Chemie und Biologie. [Link]
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ResearchGate. (n.d.). (PDF) Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
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Application Notes and Protocols for High-Throughput Screening of Benzofuran Derivatives
Introduction: The Benzofuran Scaffold in Modern Drug Discovery
The benzofuran moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their therapeutic potential as anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[1][2] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[3][4][5] This guide provides detailed application notes and experimental protocols for a selection of robust HTS assays tailored for the evaluation of benzofuran derivative libraries.
The protocols herein are designed to be self-validating, incorporating critical controls and data analysis steps to ensure scientific rigor. The choice of assay is paramount and should be guided by the therapeutic hypothesis. This document will detail assays for common drug target classes, including G-protein coupled receptors (GPCRs), protein kinases, and assays for phenotypic screening such as cell viability.
I. Cell-Based Assays: Probing Benzofuran Activity in a Physiological Context
Cell-based assays are indispensable for primary screening as they provide insights into a compound's activity within a biological system, accounting for cell permeability, metabolism, and potential cytotoxicity.
A. Cell Viability and Cytotoxicity Screening: A Primary Assessment
A fundamental initial screen for any compound library, particularly for oncology-focused discovery, is the assessment of cytotoxicity. This allows for the early identification of compounds with potent anticancer activity and the flagging of those with undesirable general toxicity.[1][6]
Principle: A widely adopted HTS method for determining cell viability is the quantification of adenosine triphosphate (ATP), a key indicator of metabolically active cells.[1][7][8] The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous "add-mix-measure" assay that utilizes a thermostable luciferase to generate a luminescent signal proportional to the amount of ATP present.[7][8][9] A reduction in luminescence upon treatment with a benzofuran derivative indicates a decrease in cell viability.[1]
Experimental Workflow Visualization:
Caption: Workflow for a luminescent cell viability assay.
Detailed Protocol: CellTiter-Glo® Assay
-
Cell Plating: Seed cancer cell lines (e.g., HeLa, K562, A549) into white, clear-bottom 96-well or 384-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10][11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Preparation: Prepare a stock solution of each benzofuran derivative in 100% DMSO. Create serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the culture medium from the plates and add 100 µL of the medium containing the benzofuran derivatives. Include wells with vehicle control (DMSO at the same final concentration) and a positive control (e.g., doxorubicin). Incubate for a standard exposure time, typically 48 or 72 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Cytotoxicity of Benzofuran Derivatives
| Compound ID | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Benzofuran Derivative 1 | K562 (Leukemia) | MTT Assay | 5.0 | [11] |
| Benzofuran Derivative 2 | HL60 (Leukemia) | MTT Assay | 0.1 | [11] |
| MCC1019 | A549 (Lung Cancer) | Not Specified | 16.4 | [10] |
| Benzofuran-isatin 5d | SW-620 (Colon Cancer) | Not Specified | 6.5 | [10] |
B. GPCR Signaling Pathway Analysis: Luciferase Reporter Assays
G-protein coupled receptors (GPCRs) are a major class of drug targets.[12][13] Luciferase reporter gene assays are a powerful and widely used HTS method to investigate the modulation of GPCR signaling pathways by test compounds.[12][13][14][15]
Principle: These assays utilize engineered cell lines that express a specific GPCR and a luciferase reporter gene linked to a response element.[12][16] Activation of a GPCR signaling cascade leads to the transcription of the luciferase gene, and the resulting light emission is proportional to the receptor activity.[12][13] For instance, a cAMP Response Element (CRE) is used for Gs-coupled receptors, while an NFAT Response Element (NFAT-RE) is used for Gq-coupled receptors.[12][14]
GPCR Signaling to Luciferase Reporter Visualization:
Caption: GPCR signaling pathway linked to a luciferase reporter.
Detailed Protocol: GPCR Luciferase Reporter Assay
-
Cell Plating: Seed HEK293 cells stably expressing the target GPCR and the corresponding luciferase reporter construct in 96-well plates.
-
Compound Addition: Add the benzofuran derivatives at various concentrations. For antagonist screening, add the compounds followed by a known agonist at its EC₅₀ concentration.
-
Incubation: Incubate the plates for an optimized duration (typically 3-6 hours) at 37°C to allow for signal transduction and reporter gene expression.[12]
-
Lysis and Signal Detection: Add a luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™) that lyses the cells and contains the luciferase substrate.
-
Data Acquisition: Measure the luminescence on a plate reader.
-
Data Analysis: For agonist mode, calculate the fold induction of luminescence over the vehicle control and determine EC₅₀ values. For antagonist mode, calculate the percent inhibition of the agonist response and determine IC₅₀ values. A high Z'-factor is indicative of a robust assay suitable for HTS.[12]
II. Biochemical Assays: Direct Interrogation of Molecular Targets
Biochemical assays are crucial for determining the direct interaction of a compound with a purified biological target, such as an enzyme.
A. Kinase Inhibition Screening: DELFIA® Assay
Protein kinases are a significant class of drug targets, and their dysregulation is implicated in many diseases, particularly cancer.[17] The DELFIA® (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) is a time-resolved fluorescence (TRF) method that offers a sensitive and robust platform for screening kinase inhibitors.[18][19]
Principle: This assay measures the phosphorylation of a substrate by a kinase.[18][20] A biotinylated substrate is incubated with the kinase, ATP, and the test compound. The phosphorylated substrate is then captured on a streptavidin-coated plate and detected with a europium-labeled anti-phospho-specific antibody.[20] The strong fluorescent signal of the europium chelate is measured after an enhancement step.[18] Inhibition of the kinase by a benzofuran derivative results in a decreased signal.
DELFIA® Kinase Assay Workflow Visualization:
Caption: Workflow for a DELFIA® kinase inhibition assay.
Detailed Protocol: DELFIA® Kinase Assay
-
Kinase Reaction: In a 384-well plate, combine the kinase, a biotinylated peptide substrate, ATP, and the benzofuran test compound in a suitable kinase reaction buffer.[20][21] Incubate for a defined period (e.g., 60 minutes) at room temperature.[21]
-
Stop Reaction: Terminate the reaction by adding EDTA.[21]
-
Capture: Transfer an aliquot of the reaction mixture to a streptavidin-coated 384-well plate and incubate for 30-60 minutes to allow the biotinylated substrate to bind.[18][21]
-
Washing: Wash the plate 4-6 times with DELFIA Wash solution to remove unbound reagents.[18][20]
-
Antibody Incubation: Add a europium (Eu)-labeled anti-phospho-specific antibody diluted in DELFIA Assay Buffer and incubate for 1-2 hours.[18]
-
Final Washes: Repeat the washing step to remove the unbound antibody.[18]
-
Signal Enhancement: Add DELFIA Enhancement Solution to each well. This dissociates the Eu³⁺ ions into a new micellar solution, where they form a highly fluorescent chelate.[18]
-
Data Acquisition: Shake the plate for 5-10 minutes and measure the time-resolved fluorescence using a suitable plate reader (e.g., PerkinElmer VICTOR™ or EnVision®).[18]
B. Proximity-Based Assays: AlphaScreen® Technology
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based, no-wash technology used to study biomolecular interactions.[22][23] It is well-suited for HTS of inhibitors that disrupt protein-protein or protein-substrate interactions.
Principle: The assay utilizes two types of hydrogel-coated beads: Donor and Acceptor beads.[22] The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen.[22][24] If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen diffuses and triggers a chemiluminescent reaction in the Acceptor bead, emitting light at 520-620 nm.[22][24] When a benzofuran derivative inhibits the interaction between the two binding partners attached to the beads, the beads are no longer in proximity, leading to a decrease in the signal.
Data Presentation: Kinase Inhibition by Benzofuran Derivatives
| Compound ID | Target Kinase | Assay Format | IC₅₀ (µM) |
| 7e | SIRT2 | Fluorogenic Assay | 3.81 |
| Tenovin-6 (Control) | SIRT2 | Fluorogenic Assay | 15.32 |
III. Conclusion and Future Directions
The HTS assays detailed in this guide provide a robust framework for the initial characterization of benzofuran derivative libraries. The selection of a primary screening assay should be a strategic decision based on the putative target class. For novel libraries with unknown mechanisms, phenotypic screens such as cell viability assays offer a valuable starting point. Hits identified from primary screens must be validated through a cascade of secondary and orthogonal assays to confirm their activity, determine their mechanism of action, and evaluate their selectivity. The integration of these HTS methodologies will undoubtedly accelerate the discovery of novel benzofuran-based therapeutics.
References
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Luciferase Reporter Assay System for Deciphering GPCR Pathways . PMC - NIH. [Link]
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Luciferase Reporter Assay System for Deciphering GPCR Pathways . PubMed. [Link]
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Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs . PubMed. [Link]
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A brief review of high throughput screening in drug discovery process . Journal of Applied Pharmaceutical Science. [Link]
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AlphaScreen . BMG LABTECH. [Link]
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A brief review of high throughput screening in drug discovery process . ResearchGate. [Link]
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High throughput screening of small molecule library: procedure, challenges and future . PubMed. [Link]
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ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT . PMC - NIH. [Link]
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High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors . PubMed. [Link]
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AlphaScreen assays. (A) Principles of AlphaScreen technology . ResearchGate. [Link]
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Accelerating Discovery and Development with Advances in High-Throughput Screening . BioPharm International. [Link]
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ExperimentAlphaScreen Documentation . Emerald Cloud Lab. [Link]
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Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity . PMC - PubMed Central. [Link]
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See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay . YouTube. [Link]
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Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues . MDPI. [Link]
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 . MDPI. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity . PMC - PubMed Central. [Link]
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High-throughput biochemical kinase selectivity assays: panel development and screening applications . PubMed. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection . PubMed. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells . Reaction Biology. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies . NIH. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones . MDPI. [Link]
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Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors . MDPI. [Link]
-
High-Throughput Screening to Identify Quality Hits Quickly . Eurofins Discovery. [Link]
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Application Notes and Protocols: Characterizing the Bioactivity of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone Using Cell-Based Assays
Introduction: Unveiling the Potential of a Novel Benzofuran Derivative
The benzofuran moiety is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds with significant pharmacological properties.[1][2][3] Derivatives of benzofuran have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][4][5] The compound (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone belongs to this promising class of molecules. While the specific biological profile of this particular derivative is not extensively documented, its structural features suggest a potential for interaction with biological systems, making it a compelling candidate for drug discovery and development programs.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial characterization of the biological activity of this compound using a suite of fundamental cell-based assays. The protocols herein are designed to be robust and self-validating, enabling the assessment of the compound's cytotoxic potential, its ability to induce apoptosis (programmed cell death), and its impact on cell cycle progression. Furthermore, a general protocol for Western blot analysis is included to facilitate the investigation of the molecular mechanisms underlying the observed cellular effects.
The overarching workflow for the initial characterization of this compound is depicted below.
Caption: Principle of apoptosis detection using Annexin V and PI staining.
Protocol:
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Combine all cells from each well and centrifuge at 300 x g for 5 minutes. [7] 3. Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature. [8][7] 5. Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a quadrant plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis.
-
The four quadrants will represent:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Primary necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | [e.g., 95.2 ± 2.1] | [e.g., 2.5 ± 0.8] | [e.g., 2.3 ± 0.5] |
| Compound (IC50) | [e.g., 40.1 ± 3.5] | [e.g., 35.7 ± 2.9] | [e.g., 24.2 ± 1.8] |
Cell Cycle Analysis using Propidium Iodide Staining
Principle: The cell cycle is a series of events that leads to cell division and replication. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Many cytotoxic compounds exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cell proliferation. [9]Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. [10][11]Flow cytometry can then be used to differentiate cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. [10][11][12] Protocol:
-
Materials:
-
Propidium iodide staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with the IC50 concentration of this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (can be stored for several weeks). [12][13] 3. Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA). [11] 4. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on a linear scale. [11]
-
-
Data Analysis:
-
Generate a histogram of DNA content (PI fluorescence).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to that of untreated controls to identify any accumulation of cells in a particular phase, which would indicate cell cycle arrest.
-
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | [e.g., 60.5 ± 3.2] | [e.g., 25.1 ± 1.9] | [e.g., 14.4 ± 1.5] |
| Compound (IC50) | [e.g., 20.3 ± 2.5] | [e.g., 15.8 ± 1.7] | [e.g., 63.9 ± 4.1] |
Investigation of Signaling Pathways by Western Blotting
Principle: Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. [14][15]This method can be used to investigate how this compound affects key signaling pathways involved in cell survival, apoptosis, and cell cycle regulation (e.g., PI3K/Akt, MAPK/ERK pathways). [14]By using antibodies that specifically recognize total proteins and their phosphorylated (activated) forms, one can assess the activation state of these pathways. [16] Protocol:
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., chemidoc)
-
-
Procedure:
-
Cell Lysis: Treat cells as described previously. After treatment, wash the cells with cold PBS and lyse them on ice using lysis buffer. [15] 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. [14] 3. SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. [14] 4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. [15] 7. Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, incubate the membrane with an ECL reagent and capture the chemiluminescent signal using an imaging system. [14] 9. Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with another primary antibody (e.g., for a loading control like β-actin) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest to the intensity of the loading control (e.g., β-actin).
-
For phosphorylation studies, calculate the ratio of the phosphorylated protein to the total protein.
-
References
-
Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269. [Link]
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Shamsuzzaman, et al. (2016). Bioactive Benzofuran derivatives: A review. PubMed. [Link]
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National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
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Wang, et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
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Siddiqui, et al. (2017). Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. Current Organic Synthesis. [Link]
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Patel, J. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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Jo, et al. (2012). Assaying cell cycle status using flow cytometry. PMC. [Link]
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University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
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ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
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Kumar, et al. (2007). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC. [Link]
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Comprehensive Analytical Protocols for the Characterization of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
Introduction: Unveiling the Molecular Identity of a Key Benzofuran Derivative
(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone is a significant member of the benzofuran family, a class of heterocyclic compounds renowned for their wide-ranging biological activities and prevalence in pharmacologically active molecules.[1][2] The precise and unambiguous characterization of this molecule is paramount for researchers in drug discovery and development, ensuring the integrity of their scientific investigations and the quality of synthesized compounds. This comprehensive guide provides a suite of detailed analytical techniques and protocols designed to deliver a complete and reliable characterization of this compound.
This document moves beyond a simple listing of procedures. It delves into the rationale behind experimental choices, offering insights honed from extensive field experience. Each protocol is designed as a self-validating system, ensuring the trustworthiness of the generated data. By integrating authoritative sources and detailed procedural explanations, this guide equips researchers, scientists, and drug development professionals with the tools necessary to confidently ascertain the identity, purity, and structural integrity of this important benzofuran derivative.
Physicochemical Properties: The Foundational Data
Table 1: Physicochemical Properties of this compound and a Related Analog.
| Property | This compound (Predicted/Supplier) | Benzofuran-2-yl(phenyl)methanone (CAS: 6272-40-8)[3][4] |
| Molecular Formula | C₁₅H₉BrO₂ | C₁₅H₁₀O₂ |
| Molecular Weight | 301.14 g/mol | 222.24 g/mol |
| Appearance | White to off-white solid (Predicted) | Solid |
| Melting Point | Not available | 90-92 °C |
| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Methanol (Predicted) | Soluble in organic solvents |
Note: The properties for this compound are predicted based on its structure and data from a commercial supplier (Indofine Chemical Company, Inc.).[5] Researchers should determine these properties experimentally for their specific sample.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton.
Causality Behind Experimental Choices in NMR
The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar compounds like our target molecule due to its good solubilizing power and relatively clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference point. A sample concentration of 10-20 mg in 0.5-0.7 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
Predicted ¹H and ¹³C NMR Spectral Data
While the experimental NMR data for this compound is not publicly available, we can predict the approximate chemical shifts based on the analysis of a closely related structure, (5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone.[6] The aromatic protons on the benzofuran and phenyl rings are expected to appear in the range of 7.0-8.5 ppm. The bromine atom at the 5-position will influence the chemical shifts of the adjacent protons. In the ¹³C NMR spectrum, the carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of 180-195 ppm.[6]
Detailed Protocol for NMR Analysis
1. Sample Preparation: a. Accurately weigh 10-20 mg of the sample. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. d. Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. e. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
3. Data Processing and Interpretation: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase the resulting spectra. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule. f. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and, if necessary, by performing additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons.
III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for quantitative analysis. A well-developed HPLC method can separate the target compound from impurities, starting materials, and byproducts.
Causality Behind Experimental Choices in HPLC
Reverse-phase HPLC is the most common mode of chromatography for moderately polar organic compounds. A C18 column is a versatile and robust choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and water. The ratio of these solvents is adjusted to achieve optimal separation. Acetonitrile is often preferred over methanol as it has a lower viscosity and provides better peak shapes for many compounds. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups. UV detection is a common and reliable method for detecting aromatic compounds like benzofurans, which typically exhibit strong UV absorbance.
Detailed Protocol for HPLC-UV Analysis
1. Sample and Standard Preparation: a. Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. b. Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL). c. Sample Solution: Accurately weigh a sample of the synthesized compound and prepare a solution in acetonitrile at a known concentration within the calibration range.
2. Chromatographic Conditions:
Table 2: HPLC Chromatographic Conditions.
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV-Vis scan (likely around 330-350 nm) |
3. Data Analysis: a. Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration. b. Inject the sample solution and determine its purity by calculating the percentage of the main peak area relative to the total peak area. c. Quantify the amount of the compound in the sample by using the calibration curve.
IV. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Expected FT-IR Absorptions
For this compound, the most prominent absorption will be the C=O stretching vibration of the ketone, which is expected in the range of 1660-1680 cm⁻¹. The exact position will be influenced by the conjugation with the benzofuran and phenyl rings. Other characteristic absorptions will include C-O stretching of the furan ring and C-Br stretching. For a similar compound, (5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone, the C=O stretch was observed at 1674 cm⁻¹. [6]
Detailed Protocol for FT-IR Analysis (ATR)
1. Instrument Setup: a. Ensure the Attenuated Total Reflectance (ATR) crystal is clean. b. Record a background spectrum.
2. Sample Analysis: a. Place a small amount of the solid sample directly onto the ATR crystal. b. Apply pressure to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum.
3. Data Interpretation: a. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
V. UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, typically exhibit strong UV absorbance.
Expected UV-Visible Absorption
Benzofuran derivatives generally show absorption maxima in the UV region. For N-(2-Benzoyl-benzofuran-3-yl)-acrylamide, a maximum wavelength of 332 nm was reported in ethanol. [7]A similar absorption maximum can be expected for the title compound.
Detailed Protocol for UV-Visible Spectroscopic Analysis
1. Sample Preparation: a. Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
2. Data Acquisition: a. Use a dual-beam UV-Visible spectrophotometer. b. Record a baseline spectrum with the solvent-filled cuvettes. c. Record the spectrum of the sample solution over a range of 200-400 nm.
3. Data Interpretation: a. Determine the wavelength(s) of maximum absorbance (λmax).
Conclusion: A Multi-faceted Approach to Definitive Characterization
The comprehensive characterization of this compound requires a multi-technique approach. By systematically applying the detailed protocols for NMR, MS, HPLC, FT-IR, and UV-Visible spectroscopy outlined in this guide, researchers can confidently establish the identity, purity, and structural integrity of their synthesized material. This rigorous analytical workflow is essential for ensuring the reliability and reproducibility of research findings in the fields of medicinal chemistry and drug development.
References
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Ölgen, S., Altan, M., & Nebioğlu, M. (2007). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 12(11), 2543–2553. [Link]
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ResearchGate. (n.d.). Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime. Retrieved January 14, 2026, from [Link]
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Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28571–28599. [Link]
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Lalpara, J. N., Dhaduk, B. B., Dubal, G. G., Gupta, M. K., Hadiyal, S. D., Piludiya, R., Kamdar, J. H., Khedkar, V. M., Sangani, C. B., & Kapadiya, K. (2020). Rational synthesis, anticancer activity, and molecular docking studies of novel benzofuran liked thiazole hybrids. ResearchGate. [Link]
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Ono, M., Ishikawa, M., Kimura, H., Hayashi, S., Matsumura, K., Watanabe, H., ... & Saji, H. (2011). Synthesis and evaluation of benzofuran-2-yl (phenyl) methanone derivatives as ligands for β-amyloid plaques. Bioorganic & medicinal chemistry, 19(13), 3933–3940. [Link]
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Barim, E., & Yildirim, M. (2022). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3-yl)-acrylamide monomer. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 527-536. [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved January 14, 2026, from [Link]
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Yadav, M., Singh, S., & Kumar, A. (2022). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. NeuroQuantology, 20(8), 1334-1347. [Link]
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ResearchGate. (n.d.). Is there any proton NMR or H-NMR of 2-benzoylbenzofuran?. Retrieved January 14, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Methyl 5-bromo-1-benzofuran-2-carboxylate. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). Benzofuran. Retrieved January 14, 2026, from [Link]
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ChemSynthesis. (n.d.). 1-benzofuran-2-yl-phenylmethanone. Retrieved January 14, 2026, from [Link]
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SpectraBase. (n.d.). 5-Bromo-2-benzofuran-1(3H)-one. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Benzofuran, 5-bromo-. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 2-Benzoylbenzofuran. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). Benzofuran-2-carboxylic acid. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for the emission studies at the excitation wavelengths of 340 and 375 nm. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). (5-Bromo-2-thienyl)phenylmethanone. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). Benzoyl Peroxide. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. Retrieved January 14, 2026, from [Link]
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American Elements. (n.d.). Benzofurans. Retrieved January 14, 2026, from [Link]
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SpectraBase. (n.d.). Benzofuran. Retrieved January 14, 2026, from [Link]
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Scribd. (n.d.). Raman Handheld Library Substance List. Retrieved January 14, 2026, from [Link]
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Indofine Chemical Company, Inc. (n.d.). 2-BENZOYL-5-BROMOBENZOFURAN. Retrieved January 14, 2026, from [Link]
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Application Note: A Robust LC-MS/MS Method for the Sensitive Detection of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone in Human Plasma
Abstract
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone in human plasma. Benzofuran derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making their accurate quantification in biological matrices crucial for drug development and pharmacokinetic studies. This protocol outlines a straightforward protein precipitation extraction procedure and optimized LC-MS/MS conditions to achieve high recovery, selectivity, and sensitivity. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for this class of compounds.
Introduction and Scientific Rationale
This compound is a member of the 2-aroylbenzofuran family. Benzofuran derivatives are known for their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The development of drugs containing this scaffold necessitates a validated bioanalytical method to accurately measure drug concentrations in biological fluids like plasma. This allows for the characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to understanding its pharmacokinetic and pharmacodynamic properties.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[2] The selectivity of LC-MS/MS is achieved through the combination of chromatographic separation and mass filtering, specifically using Multiple Reaction Monitoring (MRM), which minimizes interference from complex biological matrices.[3][4]
This application note provides a comprehensive protocol that is grounded in established principles of bioanalytical method development and validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA). The causality behind each experimental choice, from sample preparation to mass spectrometric detection, is explained to provide a scientifically sound and reproducible method.
Analyte Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is essential for developing an effective analytical method.
-
Compound Name: this compound
-
Molecular Formula: C₁₅H₉BrO₂
-
Molecular Weight: 301.14 g/mol
-
Chemical Structure:
Based on its structure, which includes a non-polar benzofuran ring system and a phenyl group, the compound is expected to be hydrophobic and readily soluble in organic solvents such as acetonitrile and methanol. This hydrophobicity is a key consideration for its retention on a reversed-phase HPLC column and its extraction from an aqueous matrix like plasma.
Experimental Design and Protocols
This section details the step-by-step methodology for the analysis of this compound in human plasma.
Materials and Reagents
-
This compound analytical standard (Purity ≥98%). Note: A commercial source for this standard must be identified prior to method implementation.
-
Internal Standard (IS): (5-Bromo-2-methoxyphenyl)(phenyl)methanone (CAS No: 1152820-74-0) or a stable isotope-labeled analog if available. The selected IS is structurally similar to the analyte, ensuring comparable extraction efficiency and ionization response, which is crucial for accurate quantification.[5][6]
-
Human plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Standard and Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and the internal standard into separate 1 mL volumetric flasks. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[7] Acetonitrile is a commonly used and efficient solvent for this purpose.
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard spiking solution (100 ng/mL in acetonitrile) to the plasma sample. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex the mixture vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Diagram: Sample Preparation Workflow
Caption: Workflow for protein precipitation from plasma samples.
LC-MS/MS Instrumentation and Conditions
A standard high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
The use of a C18 reversed-phase column with a gradient elution of water and acetonitrile containing formic acid provides good retention and peak shape for benzofuran derivatives.[1][8]
| Parameter | Recommended Condition |
| HPLC System | Standard LC system with binary pump and autosampler |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[1][9] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Electrospray ionization in positive mode is generally suitable for the analysis of benzofuran derivatives.[1] The MRM transitions should be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 1 |
Table 1: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 301.0/303.0 | 105.1 | 150 | 25 |
| This compound (Qualifier) | 301.0/303.0 | 77.1 | 150 | 35 |
| Internal Standard (Quantifier) | 317.0/319.0 | 183.1 | 150 | 28 |
| Internal Standard (Qualifier) | 317.0/319.0 | 155.1 | 150 | 38 |
Note: The precursor ions for the brominated compounds will show a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). Monitoring both may enhance specificity. The proposed product ions are based on the expected fragmentation of 2-aroylbenzofurans, where the most intense fragment is often the acylium ion (m/z 105 for the benzoyl group).[9] Further fragmentation of the benzoyl group can lead to the phenyl cation (m/z 77).
Diagram: LC-MS/MS Analysis Workflow
Caption: General workflow for the LC-MS/MS analysis.
Method Validation
For use in regulated bioanalysis, the method must be validated according to guidelines from bodies like the FDA or the European Medicines Agency (EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.
-
Linearity and Range: The concentration range over which the method is accurate and precise. A calibration curve should be prepared with at least six non-zero standards.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This should be evaluated at a minimum of three concentration levels (low, medium, and high quality controls).
-
Recovery: The efficiency of the extraction procedure. This is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. This is a critical parameter in LC-MS/MS and can be assessed by comparing the response of the analyte in post-extraction spiked samples to that of pure standards.
-
Stability: The stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the determination of this compound in human plasma. The described protein precipitation sample preparation is simple, fast, and suitable for high-throughput analysis. The proposed LC and MS conditions are based on established methods for similar compounds and provide a strong starting point for method development and validation. This robust and sensitive method will be a valuable tool for researchers in the fields of pharmacology and drug development.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. [Link]
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920.
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
- Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2019). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(5), 426-434.
-
SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. [Link]
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ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis. [Link]
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Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
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ResearchGate. (n.d.). ms parameters for the detection of benzophenone derivatives (mrm transitions, collision energy). [Link]
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LCGC International. (2014). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. [Link]
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YouTube. (2025). LC-MS/MS Method Development Part 4: Master MRM Transition Time Segmentation. [Link]
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Application Note: Unambiguous NMR Spectral Assignment of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
Abstract
This application note provides a comprehensive guide for the complete and unambiguous nuclear magnetic resonance (NMR) spectroscopic assignment of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone, a key intermediate in medicinal and materials chemistry. We delve into the theoretical principles governing the chemical shifts and coupling constants of this molecule, influenced by its unique electronic architecture. Detailed, field-proven protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented. This guide is designed for researchers, scientists, and drug development professionals seeking to confidently characterize this and structurally related compounds.
Introduction: The Structural Significance of Substituted Benzofurans
Benzofuran scaffolds are integral to a vast array of biologically active natural products and synthetic pharmaceuticals, exhibiting properties ranging from anticancer to antimicrobial activities.[1][2] The title compound, this compound, combines the benzofuran core with a phenyl ketone moiety and a bromine substituent, creating a complex electronic environment that requires a multi-faceted NMR approach for full characterization. The precise assignment of every proton and carbon signal is paramount for confirming the molecular structure, ensuring purity, and understanding its reactivity and potential biological interactions. The presence of a halogen, such as bromine, can significantly influence the molecule's biological activity, potentially through the formation of halogen bonds.[3]
This document serves as a practical guide to achieving this complete assignment through a logical workflow, integrating 1D and 2D NMR techniques.
Theoretical Considerations for Spectral Assignment
The ¹H and ¹³C NMR spectra of this compound are governed by the interplay of inductive and resonance effects of its constituent functional groups.
-
Benzofuran Ring System: The benzofuran core is an aromatic heterocyclic system. The protons and carbons of the fused benzene ring will appear in the aromatic region of the spectra.[4]
-
Bromine Substituent (at C5): Bromine is an electronegative, deactivating group that exerts a significant inductive (-I) and a weaker resonance (+R) effect. This will influence the chemical shifts of the protons and carbons on the benzene portion of the benzofuran ring. Protons ortho and para to the bromine are expected to be shifted downfield.
-
Benzoyl Group (at C2): The phenyl ketone group at the C2 position is a strong electron-withdrawing group due to both induction and resonance. This will cause a significant downfield shift of the H3 proton on the furan ring. The carbonyl carbon itself will be a prominent feature in the downfield region of the ¹³C NMR spectrum.
-
Phenyl Ring: The protons of the phenyl ring of the benzoyl group will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the carbonyl group.
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample height is adequate for the spectrometer being used (typically around 4.5 cm).[6]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
Workflow for NMR Data Acquisition:
Figure 1: Recommended workflow for NMR data acquisition.
Protocol for 1D ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).[7]
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 8-16, to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
Protocol for 1D ¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgdc30).[7]
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 128 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
Protocol for DEPT-135:
-
Purpose: To differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
Pulse Program: Standard DEPT-135 sequence.[7]
Protocol for 2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-4 bonds).[6]
-
Pulse Program: Standard COSY sequence (e.g., cosygpppqf).[7]
-
Data Points: 2048 in F2, 256-512 increments in F1.
Protocol for 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[8][9]
-
Pulse Program: Edited HSQC sequence (e.g., hsqcedetgpsisp2.4) to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.[7]
-
Spectral Width: 0-12 ppm in F2 (¹H), 0-180 ppm in F1 (¹³C).
Protocol for 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the molecular fragments.[9][10]
-
Pulse Program: Standard HMBC sequence (e.g., hmbcgpndqf).
-
Long-range coupling delay (d6): Optimized for a J-coupling of ~8 Hz to observe typical 2- and 3-bond correlations.
Spectral Analysis and Assignment
The following is a predicted assignment based on established chemical shift principles and data from similar compounds.[4][11][12]
Molecular Structure with Numbering:
Figure 2: Numbering scheme for this compound.
Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz):
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
| Benzofuran Moiety | ||||
| C2 | ~152 | - | - | - |
| C3 | ~115 | ~7.5 | s | - |
| C3a | ~129 | - | - | - |
| C4 | ~125 | ~7.8 | d | ~2.0 |
| C5 | ~118 | - | - | - |
| C6 | ~128 | ~7.5 | dd | ~8.5, 2.0 |
| C7 | ~113 | ~7.6 | d | ~8.5 |
| C7a | ~155 | - | - | - |
| Benzoyl Moiety | ||||
| C=O | ~185 | - | - | - |
| C1' | ~137 | - | - | - |
| C2'/C6' | ~130 | ~7.9 | m | - |
| C3'/C5' | ~129 | ~7.5 | m | - |
| C4' | ~134 | ~7.6 | m | - |
Note: Chemical shifts are estimates and may vary based on solvent and experimental conditions.
Step-by-Step Assignment Strategy:
-
¹H NMR Analysis:
-
Identify the aromatic region (typically 7.0-8.5 ppm).
-
The singlet at ~7.5 ppm is characteristic of the H3 proton, which lacks adjacent proton neighbors.
-
The protons on the brominated benzene ring (H4, H6, H7) will form an AMX spin system. H4 will likely be a doublet with a small meta-coupling to H6. H7 will be a doublet with a larger ortho-coupling to H6. H6 will appear as a doublet of doublets.
-
The protons of the phenyl ring of the benzoyl group will appear as complex multiplets.
-
-
¹³C and DEPT-135 Analysis:
-
Identify the carbonyl carbon (C=O) at the lowest field (~185 ppm).
-
Quaternary carbons (C2, C3a, C5, C7a, C1') will be present in the ¹³C spectrum but absent in the DEPT-135 spectrum.
-
The remaining signals in the aromatic region will correspond to the CH carbons.
-
-
HSQC Analysis:
-
Correlate each proton signal with its directly attached carbon. For example, the singlet at ~7.5 ppm (H3) will correlate with the carbon signal at ~115 ppm (C3). This provides a direct link between the ¹H and ¹³C assignments.
-
-
HMBC Analysis:
-
This is the key experiment for confirming the overall structure.
-
Look for 2- and 3-bond correlations. For example, the H3 proton should show a correlation to the carbonyl carbon (C=O) and to C2 and C3a.
-
The protons on the phenyl ring of the benzoyl group (H2'/H6') should show a correlation to the carbonyl carbon.
-
The protons on the brominated ring will show correlations that confirm their positions relative to each other and to the quaternary carbons. For instance, H4 should correlate to C3a and C5.
-
Key HMBC Correlations:
Figure 3: Key expected HMBC correlations for structural elucidation.
Conclusion
The structural elucidation of this compound is readily achievable through a systematic application of 1D and 2D NMR techniques. The combination of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments provides a self-validating system for the unambiguous assignment of all proton and carbon resonances. This comprehensive approach ensures the structural integrity of the compound, which is a critical step in any research and development pipeline.
References
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Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. Australian Journal of Chemistry. [Link]
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Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. ResearchGate. [Link]
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Long-range heteronuclear correlation. University of California, San Diego. [Link]
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(3-Amino-5-bromo-1-benzofuran-2-yl)(phenyl)methanone, N-acetyl- - Optional[13C NMR]. SpectraBase. [Link]
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Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Semantic Scholar. [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Center for Biotechnology Information. [Link]
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Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. National Center for Biotechnology Information. [Link]
-
Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. National Center for Biotechnology Information. [Link]
-
NMR Spectra of 1-benzofuran-2-carbohydrazide. ResearchGate. [Link]
-
Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. [Link]
-
HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. ResearchGate. [Link]
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Experiment Guides - NMR Facility. The University of Chicago. [Link]
-
NMR Spectra of Products. The Royal Society of Chemistry. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. [Link]
-
Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]
-
Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. ResearchGate. [Link]
-
13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
2J,(3)J-HMBC: A new long-range heteronuclear shift correlation technique capable of differentiating (2)J(CH) from (3)J(CH) correlations to protonated carbons. PubMed. [Link]
-
(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]
-
Long-range correlations ( n j C,H n > 3 ) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters. SciELO. [Link]
-
HSQC and HMBC. Columbia University NMR Core Facility. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]
-
NMR assignment of oligosaccharides based on HSQC-CLIP-COSY correlation experiments. ELTE NMR Facility. [Link]
-
Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Center for Biotechnology Information. [Link]
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1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
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Protocol for the Efficient Crystallization and Purification of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
An Application Guide
Abstract
(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone is a key synthetic intermediate in the development of novel pharmaceutical agents and functional organic materials. The purity of this precursor is paramount to the success of subsequent synthetic steps and the integrity of the final product. This application note provides a detailed, field-proven guide to the crystallization of this compound. We present two robust protocols—a primary single-solvent method using methanol and an alternative solvent-pair system for more challenging purifications. The protocols are designed to be self-validating, incorporating essential characterization and troubleshooting steps. The underlying principles of solvent selection, nucleation, and crystal growth are explained to empower researchers to adapt and optimize the methods for their specific needs.
Introduction: The Importance of Purity in Benzofuran Intermediates
Benzofuran derivatives are a class of oxygen-containing heterocyclic compounds present in a vast number of natural and synthetic molecules.[1] This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound serves as a versatile building block for constructing more complex molecular architectures.
The presence of impurities, even in small amounts, can poison catalysts, lead to unwanted side products, and complicate the interpretation of biological data. Crystallization remains the most critical and effective method for the purification of solid organic compounds.[3] It is a process that separates a compound from its impurities based on differences in solubility. A successful crystallization yields a product with high purity and a well-defined crystalline structure, which is essential for unambiguous structural characterization via techniques like X-ray crystallography.
This guide provides a comprehensive methodology for achieving high-purity this compound through optimized crystallization protocols.
The Science of Crystallization
Crystallization is a thermodynamic process driven by the supersaturation of a solute in a solvent. The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[4] This differential solubility is the fundamental principle that allows for the separation.
The process involves several key stages:
-
Dissolution: The impure compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Filtration (Optional): If insoluble impurities are present, a hot filtration is performed to remove them.
-
Cooling & Supersaturation: The solution is slowly cooled. As the temperature drops, the solubility of the target compound decreases, creating a supersaturated solution.
-
Nucleation & Growth: Crystal formation begins (nucleation) and continues as more molecules deposit onto the growing crystal lattice (growth). Impurities tend to remain in the solution due to their lower concentration.[3]
-
Isolation & Drying: The purified crystals are isolated from the mother liquor (the remaining solution) by filtration and are then dried.
The choice of solvent is the most critical experimental variable. For ketones, solvents like acetone or ethyl acetate can be excellent choices due to the "like-dissolves-like" principle.[5] For benzofuran derivatives, alcohols such as methanol and ethanol, often in combination with water or other co-solvents, have been shown to be effective.[6][7]
Experimental Protocols
Materials & Equipment
Materials:
-
Crude this compound
-
Methanol (ACS Grade or higher)
-
Ethanol (ACS Grade or higher)
-
Acetone (ACS Grade or higher)
-
n-Hexane (ACS Grade or higher)
-
Deionized Water
-
Celatom® or filter aid (for hot filtration, if needed)
Equipment:
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirring capability
-
Magnetic stir bars
-
Condenser (for reflux)
-
Buchner funnel and flask
-
Vacuum source (e.g., water aspirator)
-
Filter paper (appropriately sized for the Buchner funnel)
-
Glass funnel (for hot filtration)
-
Fluted filter paper or cotton plug
-
Spatulas and watch glasses
-
Ice bath
-
Drying oven or desiccator
Visual Workflow: General Crystallization Process
The following diagram outlines the fundamental steps common to both protocols described below.
Caption: General workflow for the purification of this compound via recrystallization.
Protocol 1: Single-Solvent Recrystallization from Methanol
This method is the preferred starting point, based on established procedures for the parent benzofuran-2-yl(phenyl)methanone structure.[7]
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a small volume of methanol.
-
Heating: Gently heat the mixture to reflux with stirring. Continue to add methanol in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the yield.[4]
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities. Rapid cooling can trap impurities within the crystal structure.
-
Crystal Growth: If crystals do not form, gently scratch the inside of the flask with a glass rod just below the solvent line or add a single seed crystal from a previous batch.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-30 minutes to further decrease the compound's solubility and maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any residual mother liquor containing dissolved impurities. Causality: Using cold solvent minimizes the loss of the desired product, which has some solubility even at low temperatures.[3]
-
Drying: Dry the crystals in a vacuum oven or a desiccator until a constant weight is achieved. The product should be colorless crystals.[7]
Protocol 2: Solvent-Pair Recrystallization (Ethanol-Water)
This method is useful if the target compound is too soluble in a single solvent even at low temperatures, or if it "oils out." A solvent pair consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[3] Ethanol-water is a common and effective pair.[3]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Inducing Precipitation: While keeping the solution hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-solubilization: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Cooling & Isolation: Follow steps 3 through 8 from Protocol 1, using an ice-cold ethanol-water mixture (with the same approximate ratio) for the final wash.
Validation and Troubleshooting
A successful crystallization must be validated to confirm the purity of the final product.
| Parameter | Method | Indication of Purity | Reference |
| Melting Point | Capillary Melting Point Apparatus | A sharp melting point range (typically < 2 °C). Impurities broaden and depress the melting point. | [4] |
| Chromatography | Thin-Layer Chromatography (TLC) | A single spot on the TLC plate when visualized (e.g., under UV light). | - |
| Visual Aspect | Naked Eye / Microscope | Well-formed, homogenous crystals. The parent compound forms colorless crystals. | [7] |
Troubleshooting Common Issues:
-
Oiling Out: The compound separates as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. Solution: Re-heat the solution, add more of the "good" solvent, and allow it to cool more slowly.
-
No Crystals Form: The solution may not be sufficiently supersaturated. Solution: Try scratching the flask, adding a seed crystal, or evaporating some of the solvent to increase the concentration before cooling again.
-
Poor Recovery: Too much solvent was used, or the compound is significantly soluble in the cold solvent. Solution: Evaporate some of the solvent from the mother liquor and cool again to recover a second crop of crystals (which should be checked for purity separately).
Solvent Selection Guide
The choice of solvent is critical. The following diagram provides a logical decision-making process for selecting an appropriate crystallization solvent system.
Caption: Decision tree for selecting a suitable crystallization solvent system.
References
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
- Jurd, L. (1964). Preparation of benzofuran derivatives. U.S. Patent No. 3,147,280.
-
Gül, M., et al. (2018). Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2-phenylacetyl)oxime. ResearchGate. Retrieved from [Link]
-
Patel, H., et al. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Retrieved from [Link]
- Patterson, J. A. (1943). Purification of ketones. U.S. Patent No. 2,337,489.
-
Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Retrieved from [Link]
-
Reddit user discussion. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
Choi, H. D., et al. (2012). 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E, 68(Pt 3), o769. Retrieved from [Link]
-
Nguyen, T. T. H., et al. (2020). Recent Advances in the Synthesis of Benzo[b]furan Derivatives. ResearchGate. Retrieved from [Link]
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- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
Welcome to the dedicated technical support guide for the synthesis of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into the prevalent synthetic methodologies, focusing on troubleshooting common experimental hurdles and providing scientifically-grounded solutions to improve your reaction yield and purity.
Overview: The Primary Synthetic Approach
The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 5-bromobenzofuran with benzoyl chloride.[1] This electrophilic aromatic substitution reaction is typically mediated by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride to generate a highly electrophilic acylium ion.[2]
The benzofuran ring system is electron-rich, making it susceptible to electrophilic attack. The C2 position is the most nucleophilic and sterically accessible site, leading to the desired 2-aroylbenzofuran product. However, as with any multi-component reaction, precise control over conditions and reagents is paramount for success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each point explains the underlying chemical principles and provides actionable steps for resolution.
Question 1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?
Answer: Low or no yield is a frequent issue, often stemming from one of several critical factors:
-
Moisture Contamination: Friedel-Crafts reactions are notoriously sensitive to moisture. The Lewis acid catalyst, typically AlCl₃, reacts vigorously with water. This not only consumes the catalyst but also hydrolyzes the benzoyl chloride starting material.
-
Causality: AlCl₃ is a powerful moisture scavenger. Its reaction with water forms aluminum hydroxide and HCl, rendering it inactive as a catalyst.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents (e.g., dry dichloromethane (DCM) or 1,2-dichloroethane (DCE)) and high-purity, freshly opened or properly stored AlCl₃. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Incorrect Stoichiometry of Lewis Acid: The ketone product contains a Lewis basic carbonyl oxygen, which will coordinate strongly with the AlCl₃ catalyst. This forms a stable complex, effectively removing the catalyst from the reaction cycle.
-
Causality: The product-catalyst complex is often a brightly colored, viscous material. If only a catalytic amount of AlCl₃ is used, the reaction will stall once a small amount of product is formed.
-
Solution: At least 1.1 to 1.2 equivalents of AlCl₃ are required per equivalent of benzoyl chloride to account for complexation with the product. Some protocols may even call for slightly more to drive the reaction to completion.
-
-
Poor Reagent Quality: The purity of 5-bromobenzofuran and benzoyl chloride is critical. Impurities can interfere with the catalyst or lead to unwanted side reactions.
-
Solution: Use freshly distilled or purified starting materials. Verify purity by NMR or GC-MS before starting the reaction.
-
Question 2: The reaction appears to start but then stalls, showing both starting material and product on my TLC plate. Why?
Answer: An incomplete or stalled reaction, assuming moisture is not the issue, typically points to catalyst deactivation or insufficient thermal energy.
-
Catalyst Deactivation: As mentioned, the product forms a complex with AlCl₃. If the reaction is run at a temperature that is too low, the formation of this complex can be slow, but the catalytic cycle may not be efficient enough to overcome the energy barrier for all the starting material.
-
Insufficient Temperature: While Friedel-Crafts acylations are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, they often require warming to room temperature or even gentle heating to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls after the initial addition, allow the mixture to slowly warm to room temperature. If it remains stalled, gentle heating (e.g., to 40-50 °C) can be applied, but this should be done cautiously as higher temperatures can increase the formation of side products.
-
Question 3: My final product is impure, and purification by column chromatography is difficult. What are the likely side products?
Answer: Purification challenges often arise from the formation of isomeric or polymeric side products.
-
Isomeric Products: While acylation at the C2 position is strongly favored, minor amounts of C3-acylated product can sometimes form, especially if the reaction is forced with high temperatures.[3] The polarity of these isomers can be very similar, making chromatographic separation tedious.
-
Causality: The C3 position of the benzofuran ring also has some electron density, and under harsh conditions, it can undergo electrophilic substitution.
-
Solution: Maintain strict temperature control. Perform the initial addition of the acyl chloride/AlCl₃ complex at 0 °C and then allow the reaction to proceed at room temperature. Avoid excessive heating.
-
-
Complex Work-up: The work-up procedure is critical for obtaining a clean crude product. The AlCl₃-ketone complex must be carefully decomposed.
-
Causality: Simply adding water can lead to a violent exothermic reaction and the formation of aluminum hydroxides that can trap the product, making extraction inefficient.
-
Solution: The reaction mixture should be quenched by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The acid ensures that the aluminum salts remain soluble in the aqueous phase as [Al(H₂O)₆]³⁺, facilitating a clean separation during the subsequent extraction with an organic solvent like DCM or ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this Friedel-Crafts acylation?
A1: The mechanism proceeds in three main steps:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of benzoyl chloride, polarizing the C-Cl bond and leading to its cleavage. This generates a resonance-stabilized acylium ion, which is a potent electrophile.[4]
-
Electrophilic Attack: The electron-rich π-system of the 5-bromobenzofuran ring attacks the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C2 position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts the proton from the C2 position, collapsing the sigma complex, restoring the aromaticity of the furan ring, and yielding the final ketone product. The AlCl₃ catalyst is regenerated in this step, but immediately complexes with the product carbonyl.
Q2: Are there alternative Lewis acids I can use instead of AlCl₃?
A2: Yes, other Lewis acids can be used, though AlCl₃ is the most common for this type of acylation. The choice can affect reaction conditions and yield.
| Lewis Acid | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | Anhydrous DCM or DCE, 0 °C to RT | High reactivity, low cost | Highly hygroscopic, requires >1 equivalent, harsh work-up |
| FeCl₃ | Anhydrous DCM or nitrobenzene, RT to heat | Less expensive than AlCl₃ | Generally less reactive, may require higher temperatures |
| SnCl₄ | Anhydrous DCM, 0 °C to RT | Milder than AlCl₃, can offer better selectivity | More expensive, still requires stoichiometric amounts |
| TfOH | Can be used catalytically | Strong protonic acid, can be used in catalytic amounts | Can lead to charring/polymerization if not controlled |
Q3: Can I use benzoyl anhydride instead of benzoyl chloride?
A3: Yes, benzoyl anhydride can be used. It is less reactive than benzoyl chloride but can be an effective acylating agent. The primary disadvantage is that it requires more than two equivalents of the Lewis acid catalyst because the catalyst will complex with both the product ketone and the benzoate byproduct. This can make the reaction less atom-economical and the work-up more challenging.
Q4: What are some alternative synthetic routes to this compound?
A4: While Friedel-Crafts is the most direct, other modern methods exist for synthesizing 2-aroylbenzofurans:
-
Palladium-Catalyzed Reactions: Methods involving the palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids have been developed.[5][6] These routes offer excellent functional group tolerance but often require more complex starting materials and expensive catalysts.
-
Reaction of o-Hydroxyaldehydes: The reaction of a substituted salicylaldehyde with a phenacyl halide (e.g., 2-bromoacetophenone) under basic conditions can lead to the formation of the benzofuran ring, followed by oxidation or rearrangement to yield the 2-aroyl product.[7]
Experimental Protocols & Diagrams
Protocol: Friedel-Crafts Acylation of 5-Bromobenzofuran
Materials:
-
5-Bromobenzofuran (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Aluminum chloride (AlCl₃), anhydrous (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Add anhydrous DCM to the flask.
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. In the dropping funnel, prepare a solution of 5-bromobenzofuran (1.0 eq) and benzoyl chloride (1.1 eq) in anhydrous DCM.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
Diagrams
Caption: Experimental workflow for the synthesis.
Caption: Simplified Friedel-Crafts acylation mechanism.
References
-
Özdemir, Z., Kandemirli, F., Çelik, H., & Demirci, F. (2010). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 15(4), 2291-2304. [Link]
-
Meshram, J. S., et al. (2021). A plausible reaction mechanism toward the synthesis of test compounds. ResearchGate. [Link]
-
Kaur, N., & Kishore, D. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Kaur, N., & Kishore, D. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]
-
Request PDF on ResearchGate. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. [Link]
-
Ye, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26744. [Link]
-
Borges, F., et al. (2015). Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents. Molecules, 20(7), 12776-12792. [Link]
-
Barker, G., et al. (2020). Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. organic-chemistry.org. [Link]
-
Luo, Y., et al. (2016). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry, 14(4), 1333-1341. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from [1,1'-biphenyl]-4-ol. ResearchGate. [Link]
-
Protti, S., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 88(17), 12282-12292. [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. [Link]
-
Özdemir, Z., et al. (2010). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. MDPI. [Link]
-
Da Settimo, F., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 25(14), 7519. [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Kabalka, G. W., et al. (2012). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. European Journal of Organic Chemistry, 2012(28), 5641-5647. [Link]
-
Beaudry Research Group. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]
-
Kumar, A., et al. (2007). Solution-phase photochemical transformation of 2-aroylbenzofurans: Addition-elimination mechanism. Tetrahedron Letters, 48(2), 299-302. [Link]
-
Da Settimo, F., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PubMed. [Link]
-
Maccioni, E., et al. (2017). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2017(2), M941. [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
Welcome to the technical support center for the purification of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this important benzofuran derivative. Benzofuran scaffolds are prevalent in a wide array of biologically active compounds, making their efficient synthesis and purification critical in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield for your downstream applications.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: My final product has a persistent yellow or brownish tint, even after initial purification.
Answer:
A persistent off-color hue in your purified this compound is typically indicative of residual colored impurities. The most common culprits are residual bromine from the synthesis or degradation products.
Troubleshooting Protocol:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon (typically 1-2% w/w). Stir the mixture at room temperature for 15-30 minutes. The activated carbon will adsorb the colored impurities.[3]
-
Filtration: Remove the activated carbon by filtering the solution through a pad of Celite®. This is crucial as fine carbon particles can be difficult to remove otherwise.
-
Recrystallization or Chromatography: Proceed with either recrystallization or column chromatography as your primary purification method.
Causality Explained: Activated carbon has a high surface area and porosity, allowing it to effectively adsorb large, flat, aromatic molecules and colored impurities through van der Waals forces. Celite is a diatomaceous earth that forms a fine filter bed, preventing the small activated carbon particles from passing through with your product solution.
Issue 2: Significant product loss is observed during recrystallization.
Answer:
Substantial product loss during recrystallization is a common issue that can often be mitigated by optimizing the solvent system and the cooling process.
Troubleshooting Protocol:
-
Solvent System Optimization: The ideal recrystallization solvent (or solvent pair) should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For benzofuran derivatives, common solvents include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexanes.[4][5][6] Experiment with small quantities to find the optimal system. A good starting point for this compound could be an ethanol/water or ethyl acetate/hexane mixture.
-
Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature. Rapid cooling in an ice bath can lead to the formation of small, impure crystals and can trap impurities.[3] Once crystals begin to form at room temperature, then you can place the flask in an ice bath to maximize recovery.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your product dissolved at lower temperatures, reducing your overall yield.
Issue 3: Column chromatography results in poor separation of the desired product from an impurity with a similar Rf value.
Answer:
Co-elution of impurities is a frequent challenge in column chromatography, especially when dealing with structurally similar by-products.
Troubleshooting Protocol:
-
Solvent System Adjustment: The polarity of the eluent is the most critical factor. For your target compound, a typical mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[7][8][9] To improve separation, try a shallower polarity gradient or even isocratic elution with a finely tuned solvent ratio. For example, if you are using 10% ethyl acetate in hexanes, try 5% or 7% to increase the retention time of your compound on the silica gel and potentially resolve the impurity.
-
Alternative Stationary Phase: While silica gel is most common, consider using alumina if your compound is sensitive to the acidic nature of silica. Alternatively, for very challenging separations, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like methanol/water or acetonitrile/water) can provide a different selectivity.[3]
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations or when very high purity is required, preparative HPLC is a powerful technique that offers much higher resolution than standard column chromatography.[3]
Issue 4: The purified compound shows signs of degradation over time, even when stored.
Answer:
Brominated organic compounds, including benzofuran derivatives, can be susceptible to degradation.[3] The primary degradation pathways to consider are dehalogenation and hydrolysis.
Troubleshooting Protocol:
-
Dehalogenation Prevention: Dehalogenation is the cleavage of the carbon-bromine bond and can be initiated by light, heat, or trace metals.[3][10] Store your purified compound in an amber vial to protect it from light, in a cool and dark place. If you suspect metal-catalyzed degradation, you can try to pass a solution of your compound through a small plug of silica gel to remove any trace metal impurities.
-
Hydrolysis Prevention: The benzofuran ring system can be susceptible to hydrolysis under acidic or basic conditions.[4] Ensure that your purification process removes all traces of acid or base from the synthesis. This can be achieved by including a wash step with a dilute solution of sodium bicarbonate (to remove acid) or dilute hydrochloric acid (to remove base) during the work-up, followed by a wash with brine to remove residual water.[3]
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. Common impurities can include:
-
Unreacted Starting Materials: Such as 5-bromosalicylaldehyde and a substituted 2-bromo-1-phenylethanone.[11]
-
By-products of Cyclization: Incomplete cyclization can leave intermediates in your crude product.
-
Over-brominated or Under-brominated Species: If bromination is part of your synthesis, you may have species with no bromine or multiple bromine atoms.
-
Dehalogenated Product: (1-Benzofuran-2-yl)(phenyl)methanone can be a by-product if dehalogenation occurs during the reaction or work-up.[12][13]
Q2: How can I quickly assess the purity of my compound?
A2: Thin-Layer Chromatography (TLC) is the quickest and most common method.[7] Spot your crude material and your purified fractions on a silica gel plate and elute with an appropriate solvent system (e.g., 10-20% ethyl acetate in hexanes). A pure compound should ideally show a single spot. Staining with potassium permanganate can help visualize non-UV active impurities. For a more quantitative assessment, 1H NMR spectroscopy can reveal the presence of impurities, and High-Performance Liquid Chromatography (HPLC) can provide a precise purity value.
Q3: Is this compound thermally stable?
Q4: What is the expected appearance of pure this compound?
A4: Based on similar benzofuran ketones, the pure compound is expected to be a solid at room temperature, likely a white or off-white crystalline material.[15]
Visualization of the Purification Workflow
The following diagram outlines a general workflow for the purification of crude this compound.
Caption: A typical experimental workflow for the work-up and purification of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting common purification challenges.
Quantitative Data Summary
The following table provides a summary of properties for common solvents used in the purification of benzofuran derivatives.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes |
| Hexane | 69 | 0.1 | 1.89 | Common non-polar solvent for chromatography and as an anti-solvent for recrystallization. |
| Petroleum Ether | 40-60 | ~0.1 | ~1.9 | Similar to hexane, a non-polar solvent mixture. |
| Toluene | 111 | 2.4 | 2.38 | Can be used in synthesis and sometimes in chromatography for less polar compounds.[16] |
| Dichloromethane | 40 | 3.1 | 9.08 | Good solvent for dissolving a wide range of organic compounds. |
| Ethyl Acetate | 77 | 4.4 | 6.02 | A moderately polar solvent, excellent for chromatography and recrystallization.[5][6] |
| Acetone | 56 | 5.1 | 21 | A polar aprotic solvent, often used for recrystallization.[4][17] |
| Ethanol | 78 | 4.3 | 25 | A polar protic solvent, commonly used for recrystallization, often with water as an anti-solvent.[15] |
| Methanol | 65 | 5.1 | 33 | A polar protic solvent, similar to ethanol but more polar.[4] |
References
- Preparation of benzofuran derivatives - Google P
- Technical Support Center: Purification of Bromin
- Natural source, bioactivity and synthesis of benzofuran deriv
- (PDF)
- Synthesis and Crystal Structure of Benzofuran Derivative - Asian Publication Corpor
- Synthesis and Crystal Structure of Benzofuran Derivative | Request PDF - ResearchG
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- Reaction products of 5-bromobenzofuran-2-yl-aryl methanone and their antimicrobial activities | Request PDF - ResearchG
- Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods - Semantic Scholar.
- Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - MDPI.
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal.
- Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone | Request PDF - ResearchG
- Dehalogen
- Sustainable bromination of organic compounds: A critical review - ResearchG
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
- The Purification of Organic Compound: Techniques and Applic
- Purification of liquid bromine contaminated with organic impurities - Google P
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Benzofuran synthesis - Organic Chemistry Portal.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Natural source, bioactivity and synthesis of benzofuran deriv
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal.
- One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols - Organic Chemistry Portal.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.
- Benzofurans | AMERICAN ELEMENTS® | Products | Applic
- Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 - YouTube.
- Benzofuran-2-yl(phenyl)methanone - Sigma-Aldrich.
- (5-Nitro-1-benzofuran-2-yl)(phenyl)methanone AldrichCPR | Sigma-Aldrich.
- Benzofuran | Sigma-Aldrich.
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Technical Support Center: Synthesis of 5-Bromobenzofuran Ketones
Welcome to the technical support center dedicated to navigating the complexities of synthesizing 5-bromobenzofuran ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the functionalization of the 5-bromobenzofuran core. Here, we move beyond simple protocols to dissect the underlying chemistry, troubleshoot common side reactions, and provide actionable solutions to streamline your synthetic workflows.
Section 1: Rapid Troubleshooting Guide
Before diving into detailed mechanisms, the following table serves as a first-pass diagnostic tool for common issues encountered during the acylation of 5-bromobenzofuran, most frequently via Friedel-Crafts type reactions.
| Problem Observed | Probable Cause(s) | Suggested Solutions & Optimization |
| Low to No Conversion | 1. Deactivated Catalyst: The Lewis acid (e.g., AlCl₃) has been quenched by atmospheric moisture or impurities in solvents/reagents.[1] 2. Insufficient Activation: The acylating agent (e.g., acetic anhydride) is not sufficiently electrophilic under the chosen conditions. 3. Low Reaction Temperature: The activation energy barrier is not being overcome. | 1. Ensure strictly anhydrous conditions. Use freshly opened or distilled solvents and high-purity Lewis acids. 2. Switch to a more reactive acylating agent, such as acetyl chloride. Increase the stoichiometry of the Lewis acid.[1] 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. |
| Poor Regioselectivity | 1. Competing Reaction Sites: The electronic nature of the benzofuran ring allows for electrophilic attack at multiple positions, primarily C2 and C3, but also C4 and C6 on the benzene ring.[1][2] 2. Reaction Conditions: Solvent polarity and temperature can influence the kinetic vs. thermodynamic product ratio. | 1. Modify the Lewis acid; milder acids (e.g., ZnCl₂, FeCl₃) may offer better selectivity. 2. Vary the solvent. Less polar solvents like CS₂ or nitrobenzene can alter isomer distribution. 3. Lowering the reaction temperature often favors the formation of a single isomer.[1] |
| Product Decomposition / Tar Formation | 1. Harsh Lewis Acid: Strong Lewis acids like AlCl₃ can catalyze polymerization or ring-opening of the electron-rich benzofuran nucleus. 2. Excessive Heat: High temperatures can promote undesired side reactions and decomposition. 3. Reaction Time: Prolonged exposure to acidic conditions can degrade the product. | 1. Use a milder, substoichiometric amount of Lewis acid. Consider alternatives like Bi(OTf)₃ or Ga(OTf)₃.[3] 2. Run the reaction at the lowest feasible temperature (e.g., 0 °C to room temperature). 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Difficult Purification | 1. Close-Eluting Isomers: The desired ketone product and its regioisomers often have very similar polarities, making chromatographic separation challenging.[2] 2. Persistent Impurities: Unreacted acylating agent or its hydrolysis products can complicate work-up. | 1. Employ high-resolution chromatography (e.g., automated flash chromatography with a shallow gradient). 2. Consider recrystallization as an alternative or final purification step. 3. Perform an aqueous wash during work-up to remove water-soluble impurities before chromatography. |
Section 2: Frequently Asked Questions (FAQs) & In-Depth Analysis
This section provides detailed answers to the most pressing questions regarding the synthesis of 5-bromobenzofuran ketones.
Q1: My main side product is a different ketone isomer. Why am I getting poor regioselectivity and how can I control it?
A1: This is the most common challenge. Poor regioselectivity in the Friedel-Crafts acylation of benzofurans stems from the nuanced electronic properties of the heterocyclic ring. While acylation is often desired at the C2 position, the C3 position is also activated towards electrophilic attack. Furthermore, acylation can sometimes occur on the benzene portion of the molecule.
Mechanistic Insight: The benzofuran ring system can be attacked by the electrophile (the acylium ion) at several positions. The stability of the resulting cationic intermediate (sigma complex) dictates the major product. While C2 attack is often favored, the energy difference between the intermediates for C2 and C3 attack can be small, leading to isomer mixtures.[1] Research on the acylation of substituted benzofurans has shown that mixtures of 3-, 4-, and 6-aroyl isomers are common, with the distribution being highly dependent on the substrate and conditions.[2]
Caption: Competing pathways in the acylation of benzofuran.
Strategies for Control:
-
Choice of Lewis Acid: The size and strength of the Lewis acid can influence the position of attack.
-
Strong Acids (AlCl₃, FeCl₃): Tend to give mixtures but at higher conversion rates.
-
Milder Acids (ZnCl₂, SnCl₄, Bi(OTf)₃): May offer improved selectivity by reducing reaction vigor and minimizing side reactions.
-
-
Solvent Effects: The solvent can alter the reactivity of the electrophile and the stability of the intermediates.
-
Non-polar (CS₂, Dichloromethane): Commonly used and can favor specific isomers.
-
Polar (Nitrobenzene): Can sometimes reverse selectivity but may complicate work-up.
-
-
Temperature Control: Lowering the temperature (e.g., to 0 °C or -20 °C) often increases selectivity by favoring the pathway with the lowest activation energy, leading to the kinetic product.
Q2: My reaction stalls or fails completely, with starting material recovered. What is preventing the reaction?
A2: Reaction failure is typically due to issues with the reagents or conditions, rather than the substrate itself.
Causality Analysis: The most common culprit is the deactivation of the Lewis acid catalyst by moisture.[1] Lewis acids like aluminum chloride react violently with water, rendering them catalytically inactive. Another cause is insufficient activation of the acylating agent. Anhydrides require a higher molar ratio of Lewis acid compared to more reactive acyl chlorides to form the necessary acylium ion electrophile.[4]
Caption: A logical workflow for diagnosing failed acylation reactions.
Q3: Are there alternative, milder methods for synthesizing 5-bromobenzofuran ketones to avoid decomposition?
A3: Absolutely. When Friedel-Crafts conditions prove too harsh, intramolecular cyclization strategies offer a robust alternative. These methods build the benzofuran ring with the ketone moiety already incorporated in the precursor.
Alternative Strategy: Intramolecular Friedel-Crafts Acylation This powerful method involves the cyclodehydration of an α-aryloxy ketone precursor. The general two-step process is:
-
O-Alkylation: A substituted phenol is reacted with an α-halo ketone to form an α-aryloxy ketone.
-
Cyclodehydration: The intermediate is treated with an acid (Lewis or Brønsted) to induce cyclization and form the benzofuran ring.
This approach offers excellent control over regioselectivity, as the connectivity is predetermined by the starting materials. Acids like polyphosphoric acid (PPA), bismuth triflate (Bi(OTf)₃), or gallium triflate (Ga(OTf)₃) have been successfully used for the cyclization step.[3]
Section 3: Experimental Protocols
Protocol 1: Standard Friedel-Crafts Acylation of 5-Bromobenzofuran
This protocol is a representative starting point and requires optimization.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous dichloromethane (DCM, 10 mL) and 5-bromobenzofuran (1.0 g, 5.08 mmol). Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 0.74 g, 5.58 mmol, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting suspension for 15 minutes.
-
Acylation: In a separate dry flask, prepare a solution of acetyl chloride (0.44 g, 5.58 mmol, 1.1 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes. Upon consumption of the starting material (typically 1-3 hours), proceed to the next step.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated HCl (2 mL) with vigorous stirring.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL), then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired 2-acetyl-5-bromobenzofuran.
References
- Lü, L., & Wu, G. (2006). Synthesis of 5-Bromide Benzofuran Ketone as Intermediate of Citalopram. Chinese Pharmaceutical Journal, 41(24), 1905-1908.
- Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK. (n.d.). ResearchGate. Retrieved from a relevant ResearchGate publication page discussing benzofuran synthesis.
-
Cimarelli, C. (2017). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 22(12), 2097. Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. Available at: [Link]
- Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. (n.d.).
- Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. (n.d.).
- Synthesis of 2-acetyl benzofuran 164. (n.d.).
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available at: [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. Available at: [Link]
- 2-Acetylbenzofurans: Synthesis, Reactions and Applications. (n.d.).
- Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. (n.d.). TSI Journals.
-
Karatas, F. et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry. Available at: [Link]
- Nickel-Catalyzed Ring-Opening of Benzofurans for the Divergent Synthesis of ortho-Functionalized Phenol Derivatives. (2023).
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health. Available at: [Link]
-
Corinti, D., et al. (2017). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Journal of Mass Spectrometry. Available at: [Link]
- Synthesis of benzofurans via Friedel–Crafts acylation. (n.d.).
- Synthesis of 5-bromide benzofuran ketone as intermediate of citalopram. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Acylation Reactions of Benzofuran
Welcome to the technical support center for benzofuran acylation. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Benzofuran and its derivatives are key components in many biologically active compounds and natural products.[1][2] Their synthesis, particularly through acylation, is a critical step in the development of new therapeutics.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acylation of benzofuran. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your reaction conditions, improve yields, and achieve high regioselectivity.
I. Troubleshooting Guide: Common Issues in Benzofuran Acylation
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired acylated benzofuran is one of the most common challenges. This can stem from several factors, from reagent quality to suboptimal reaction parameters.
Potential Causes and Solutions
| Potential Cause | Scientific Explanation | Recommended Action |
| Catalyst Inactivity | Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[3][4] Water in your solvent or on your glassware will react with and deactivate the catalyst, halting the reaction. | Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Whenever possible, use a fresh, unopened container of the Lewis acid catalyst.[3] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or a low reaction temperature that doesn't overcome the activation energy. | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] If starting material is still present after the initially planned time, consider extending the reaction duration or gradually increasing the temperature.[3] |
| Deactivated Benzofuran Ring | If the benzofuran starting material has strongly electron-withdrawing substituents (e.g., -NO₂, -CN, -COR), the aromatic ring is deactivated towards electrophilic aromatic substitution, making the acylation difficult.[4] | A stronger Lewis acid, such as AlCl₃, may be necessary to drive the reaction forward.[5] In some cases, alternative synthetic routes that do not rely on Friedel-Crafts acylation might be more suitable. |
| Suboptimal Reagent Stoichiometry | Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the ketone product forms a complex with the catalyst, rendering it inactive.[3][6][7] | A common starting point is a 1:1.1:1.2 molar ratio of benzofuran:acylating agent:Lewis acid.[3] It is advisable to perform small-scale experiments to find the optimal stoichiometry for your specific substrates. |
| Product Loss During Workup | The quenching and extraction steps of the workup can lead to product loss if not performed carefully. The acidic and aqueous conditions can sometimes lead to decomposition. | The reaction is typically quenched by slowly and carefully pouring the reaction mixture onto a mixture of ice and concentrated hydrochloric acid to decompose the catalyst-ketone complex.[3][8] Ensure efficient extraction with an appropriate organic solvent like dichloromethane.[8] |
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
Friedel-Crafts acylation of unsubstituted benzofuran can yield a mixture of regioisomers, primarily at the C2 and C3 positions, which can be challenging to separate.[1]
Factors Influencing Regioselectivity and Optimization Strategies
| Factor | Scientific Rationale | Optimization Strategy |
| Choice of Lewis Acid | The strength and size of the Lewis acid can influence the steric and electronic environment of the reaction, thereby affecting the position of acylation. Stronger Lewis acids like AlCl₃ can sometimes lead to lower selectivity due to their high reactivity. | Screen a variety of Lewis acids. For instance, milder options like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may offer improved selectivity for the desired isomer.[9] Solid-supported acid catalysts can also be explored for potentially higher selectivity and easier removal. |
| Reaction Temperature | Lower temperatures often favor the kinetically controlled product, which can lead to higher regioselectivity. | Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity by favoring the formation of the less sterically hindered isomer.[3] |
| Solvent Choice | The polarity and coordinating ability of the solvent can significantly impact the stability of the reaction intermediates and transition states, thus influencing the ratio of regioisomers. | Conduct small-scale trial reactions using a range of solvents with different polarities, such as dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene, to identify the optimal solvent for your desired regioselectivity.[3][9] |
Issue 3: Polysubstitution (Multiple Acyl Groups Added)
While less common in acylation than alkylation due to the deactivating nature of the acyl group, polysubstitution can occur, especially with highly activated benzofuran rings or under harsh reaction conditions.[3]
Preventing Polysubstitution
-
Control Stoichiometry: Use a precise 1:1 or a slight excess of the acylating agent to benzofuran to minimize the chance of a second acylation.
-
Lower the Temperature: Perform the reaction at a reduced temperature to decrease the overall reactivity and disfavor a second substitution.[5]
-
Use a Milder Catalyst: A less reactive Lewis acid can help to prevent over-acylation.
II. Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding the acylation of benzofuran.
Q1: Why is the Friedel-Crafts acylation of benzofuran often regioselective for the 2-position?
The acylation of benzofuran typically favors the 2-position. This preference can be attributed to the electronic properties of the benzofuran ring system. The oxygen atom can donate its lone pair of electrons to stabilize the intermediate carbocation (the sigma complex) formed during electrophilic attack at the 2-position more effectively than at the 3-position.
Q2: Can I use a carboxylic acid directly as an acylating agent?
Yes, it is possible to use carboxylic acids as acylating agents, often in the presence of a strong acid or a dehydrating agent. One reported method utilizes trifluoroacetic anhydride (TFAA) to mediate the acylation of benzofurans with carboxylic acids, which advantageously does not require a Lewis acid catalyst.[10]
Q3: What is the purpose of adding ice and concentrated HCl during the workup?
The Lewis acid catalyst (e.g., AlCl₃) forms a stable complex with the ketone product.[3][8] Adding a mixture of ice and concentrated HCl serves to hydrolyze this complex, liberating the desired acylated benzofuran product and making it soluble in the organic layer for extraction.[8][11] The acid also helps to dissolve the aluminum salts in the aqueous layer.
Q4: Are there alternative methods to Friedel-Crafts acylation for introducing an acyl group onto a benzofuran ring?
Yes, several other methods exist for the synthesis of acylated benzofurans. These can include palladium-catalyzed cross-coupling reactions, reactions involving organometallic reagents, and various cyclization strategies that build the acylated benzofuran scaffold from acyclic precursors.[12][13] The choice of method often depends on the desired substitution pattern and the presence of other functional groups.
Q5: How can I monitor the progress of my benzofuran acylation reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[3] By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting material (benzofuran) and the appearance of the product spot. This allows you to determine when the reaction is complete.
III. Experimental Protocols & Visual Guides
General Protocol for Friedel-Crafts Acylation of Benzofuran
This protocol provides a general starting point. Optimal conditions may vary depending on the specific substrates.
Materials:
-
Benzofuran
-
Acyl chloride or anhydride (e.g., acetyl chloride)
-
Anhydrous Lewis acid (e.g., AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer, and other standard glassware.
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add the anhydrous Lewis acid (e.g., 1.2 equivalents of AlCl₃) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.[3][11]
-
Acylating Agent Addition: Dissolve the acyl chloride (e.g., 1.1 equivalents of acetyl chloride) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred Lewis acid suspension over 15-20 minutes, maintaining the temperature at 0 °C.[11]
-
Substrate Addition: Dissolve benzofuran (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the benzofuran solution dropwise to the reaction mixture over 30 minutes.[3]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for a period, then warm to room temperature. Monitor the reaction progress by TLC.[5]
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[3][11]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers.[8][11]
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[8][11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[11]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography or recrystallization.
Visualizing the Workflow: Troubleshooting Low Yield
The following diagram illustrates a systematic approach to troubleshooting low yields in benzofuran acylation.
Caption: A stepwise workflow for troubleshooting low yields.
Mechanism of Friedel-Crafts Acylation
The diagram below outlines the key steps in the Friedel-Crafts acylation of benzofuran.
Caption: Key steps in the Friedel-Crafts acylation mechanism.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Regioisomer Formation in Dibenzofuran Acylation. Retrieved from Benchchem website.
-
Benchchem. (n.e.). Optimizing reaction conditions for 2-Acetyldibenzofuran synthesis. Retrieved from Benchchem website.
-
WuXi Biology. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. Retrieved from WuXi Biology website.
-
National Institutes of Health. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from NIH website.
-
National Institutes of Health. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from NIH website.
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from YouTube.
-
StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from StudySmarter website.
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from ACS Publications.
-
ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Retrieved from ResearchGate.
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from ResearchGate.
-
Arkat USA. (n.d.). New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. Retrieved from Arkat USA website.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia.
-
MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from MDPI.
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from University of Michigan website.
-
Benchchem. (n.f.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from Benchchem website.
-
YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from YouTube.
-
Wiley Online Library. (n.d.). Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO2 and FeCl3: a simple synthesis of benzo[b]furan from acetophenone and anisole. Retrieved from Wiley Online Library.
-
RSC Publishing. (n.d.). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. Retrieved from RSC Publishing.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from Chemistry Steps.
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from Sigma-Aldrich website.
-
Taylor & Francis Online. (2024). Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. Retrieved from Taylor & Francis Online.
-
ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from ScienceOpen.
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from Organic Chemistry Portal.
Sources
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. websites.umich.edu [websites.umich.edu]
- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
Welcome to the technical support center for the purification of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered with this compound. Our approach is rooted in fundamental chemical principles to help you not only execute protocols but also understand the causality behind each step, enabling you to troubleshoot effectively.
Frequently Asked Questions (FAQs): Initial Assessment
This section addresses the preliminary questions you should consider before attempting a purification protocol. A proper initial assessment is critical for selecting the most effective purification strategy.
Q1: My synthesized this compound appears discolored and has a broad melting point. What are the likely impurities?
A1: The presence of color (typically yellow to brown) and a wide melting range are classic indicators of impurities.[1] Based on common synthetic routes, such as the reaction of 5-bromosalicylaldehyde with a 2-bromo-1-phenylethanone derivative, the impurities are likely to be:
-
Unreacted Starting Materials: Residual 5-bromosalicylaldehyde or 2-bromo-1-phenylethanone.
-
Reaction Byproducts: Products arising from side reactions. The synthesis often involves a base like potassium carbonate and a solvent like DMF, which can also lead to minor byproducts.[2]
-
Inorganic Salts: Residual potassium carbonate or other inorganic salts used in the reaction.
-
Residual Solvents: High-boiling point solvents like DMF can be difficult to remove completely.
Q2: How can I quickly assess the purity of my crude product and identify the number of components?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. It is a fast, inexpensive, and highly informative method to visualize the complexity of your crude mixture.
-
Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).[3] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[3]
-
Application: By spotting your crude material on a TLC plate and developing it in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can separate the target compound from more polar and less polar impurities. The number of spots corresponds to the minimum number of different compounds in your sample.
Troubleshooting Guide 1: Purification by Recrystallization
Recrystallization is the preferred method for purifying solid compounds when applicable, as it is often less labor-intensive and uses less solvent than chromatography.[4] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5]
Q3: How do I select the best solvent for recrystallizing my compound?
A3: The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][4] Impurities, conversely, should either be completely soluble at all temperatures or completely insoluble.[5]
Protocol for Solvent Screening:
-
Place a small amount of your crude solid (approx. 20-30 mg) into several different test tubes.
-
Add a small volume (approx. 0.5 mL) of a test solvent to each tube at room temperature. Test a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, hexane).
-
Observe the solubility. If the compound dissolves completely at room temperature, the solvent is too good and will result in poor recovery.[4]
-
If the compound is insoluble, heat the mixture to the solvent's boiling point. If it dissolves completely, it is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent.
| Solvent Polarity | Example Solvents | Suitability for this compound |
| Polar | Ethanol, Methanol | Often effective for benzofuran derivatives and ketones.[6][7] |
| Intermediate | Acetone, Ethyl Acetate | Good general-purpose solvents for moderately polar compounds.[8] |
| Non-polar | Hexane, Toluene | May be useful as part of a co-solvent system to reduce solubility. |
Q4: My compound is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts and comes out of solution as a liquid above its melting point because the solution is still too hot or supersaturated.[9]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Return the flask to the heat source and add more of the "good" solvent to decrease the saturation point. Let it cool more slowly.[9]
-
Lower the Crystallization Temperature: Ensure the boiling point of your chosen solvent is lower than the melting point of your compound.
-
Use a Co-solvent System: If a single solvent isn't working, dissolve your compound in a small amount of a "good" solvent (in which it's highly soluble) while hot. Then, slowly add a "poor" solvent (in which it's insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly. A common system is Hexane/Ethyl Acetate or Hexane/Acetone.[8]
Q5: Crystallization is happening too quickly, crashing out of solution. How can I improve crystal quality?
A5: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[9]
Solutions:
-
Increase Solvent Volume: The solution is likely too supersaturated. Re-heat the solution and add 10-20% more solvent to ensure the compound stays in solution longer during the cooling phase.[9]
-
Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring. This allows for the formation of larger, purer crystals. Once it has reached room temperature, you can then move it to an ice bath to maximize yield.
Q6: My yield is very low after recrystallization. What went wrong?
A6: Low yield is a common issue with several potential causes.[9]
-
Too Much Solvent: Using a large excess of solvent will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required for complete dissolution.[4]
-
Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), you will lose product. Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering.
-
Washing with Room Temperature Solvent: Washing the filtered crystals with warm or room-temperature solvent will dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[4]
Troubleshooting Guide 2: Purification by Column Chromatography
When recrystallization is ineffective, or when dealing with complex mixtures or oily products, column chromatography is the go-to purification technique.[10][11] It separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) while being carried by a liquid mobile phase.[12]
Q7: How do I choose the right solvent system (mobile phase) for my column?
A7: The ideal solvent system should separate your target compound from its impurities with a target Rf value of 0.25-0.35 on a TLC plate. This Rf provides the optimal balance between separation and elution time.
Workflow for Choosing a Solvent System:
-
Develop a TLC: Use a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Start with Low Polarity: Begin with a low-polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and run a TLC.
-
Increase Polarity: If all spots remain at the baseline, increase the proportion of the polar solvent (e.g., 90:10, 85:15) until the desired separation and Rf value are achieved.
-
Observe Separation: The goal is to maximize the distance between the spot for your product and the spots for any impurities.
Q8: My compounds are not separating on the column (co-elution). How can I improve the resolution?
A8: Poor separation is a common problem that can be addressed by modifying several parameters.[11]
Troubleshooting Steps:
-
Use a Weaker Mobile Phase: If compounds are eluting too quickly and together, reduce the polarity of your solvent system (e.g., decrease the percentage of ethyl acetate). This will increase the interaction with the silica gel and improve separation.
-
Increase Column Length/Decrease Diameter: A longer and narrower column increases the surface area of the stationary phase the sample interacts with, leading to better separation.[10]
-
Proper Sample Loading: Dissolve the crude sample in the minimum amount of solvent and load it onto the column in a tight, narrow band. A diffuse starting band will lead to broad, overlapping elution bands.[13]
-
Use Gradient Elution: Start with a low-polarity solvent to elute the non-polar impurities. Then, gradually increase the polarity of the mobile phase over time to elute your more polar target compound, leaving the most polar impurities behind on the column.[11]
Q9: I've run my column, but how do I find my product in all these fractions?
A9: After collecting fractions, you must analyze them to determine which ones contain your purified compound.[11]
-
Spot Fractions on TLC: Arrange multiple fractions on a single large TLC plate. It's common to spot every other fraction to start.
-
Co-spot with Starting Material: In a separate lane on the same TLC plate, spot your original crude mixture as a reference.
-
Develop and Visualize: Develop the plate in your elution solvent system and visualize the spots under a UV lamp.
-
Combine Pure Fractions: Identify the fractions that contain only the spot corresponding to your product's Rf. Combine these fractions in a flask.
-
Analyze Mixed Fractions: Fractions containing your product plus minor impurities can be combined and re-purified if necessary.
-
Evaporate Solvent: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your final, purified compound.
Final Purity Confirmation
After purification, it is essential to confirm the identity and purity of this compound.
-
Melting Point Analysis: A pure crystalline solid should have a sharp melting point over a narrow range (e.g., 1-2 °C).[1] Compare your experimental value to literature values if available. For the similar compound (5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone, a sharp melting point of 134-135 °C was reported after crystallization.[6]
-
Spectroscopic Analysis (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are powerful tools to confirm the chemical structure and rule out the presence of impurities. The spectra should be clean, with all peaks assignable to the target structure.
-
Chromatographic Analysis (HPLC, GC-MS): For high-purity applications, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative purity data.
References
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
MDPI. (2017, August 14). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Allen Institute. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Recrystallization - Concept. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Barnard College, Columbia University. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Unfunctionalized, α-Epimerizable Nonracemic Ketones and Aldehydes Can Be Accessed by Crystallization-Induced Dynamic Resolution of Imines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
ResearchGate. (2024, August 6). Reaction products of 5-bromobenzofuran-2-yl-aryl methanone and their antimicrobial activities | Request PDF. Retrieved from [Link]
-
Phenomenex. (2024, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
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- 5. Video: Recrystallization - Concept [jove.com]
- 6. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.uvic.ca [web.uvic.ca]
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- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Technical Support Center: Stability and Handling of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone in Solution
Welcome to the technical support guide for (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone. This document provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals. Benzofuran derivatives are a cornerstone in medicinal chemistry, serving as vital intermediates for a wide range of biologically active compounds.[1][2][3] The utility of this compound in multi-step syntheses is significant; however, its stability in solution can be a critical variable affecting experimental reproducibility and yield. This guide is structured to address the most common stability issues encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) & General Best Practices
This section provides a high-level overview of the compound's stability profile and essential handling procedures.
Q1: What are the primary stability concerns when working with this compound in solution?
A: The three primary stability concerns are, in order of likelihood:
-
Photodegradation: The carbon-bromine bond on the aromatic ring is the most labile part of the molecule under ambient laboratory light or UV radiation. This is a common characteristic of bromo-aromatic compounds.[4][5] Exposure can lead to homolytic cleavage of the C-Br bond, generating radical species that can result in debromination or other side reactions, leading to a rapid loss of purity.
-
Solvent Reactivity & pH Extremes: While the ketone linkage is significantly more stable than an ester, extreme pH conditions can pose a risk. Strong acids may catalyze unforeseen reactions, and while the benzofuran core is generally resistant to aqueous alkali, prolonged exposure is not recommended.[6]
-
Solubility Issues: While not a degradation pathway, poor solubility can be mistaken for instability (e.g., precipitation). Selecting an appropriate solvent is critical for maintaining a homogeneous solution.
Q2: What are the ideal storage conditions for this compound, both as a solid and in solution?
A:
-
Solid Form: Store the solid powder in a tightly sealed container at 2-8°C, protected from light (e.g., in an amber vial or inside a cabinet). A desiccated environment is recommended to prevent moisture absorption.
-
In Solution: Solutions should always be prepared fresh for immediate use. If short-term storage is unavoidable, store the solution in a sealed amber vial at 2-8°C for no longer than 24-48 hours. For longer-term analytical standards, conduct a formal stability study (see Protocol 2) to validate storage duration.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section uses a question-and-answer format to address specific problems you may encounter during your experiments.
Issue A: Rapid Purity Decline or Appearance of New HPLC/LC-MS Peaks
Q: I prepared a solution of this compound in acetonitrile for analysis. After leaving it on the benchtop for a few hours, my HPLC analysis shows a significant decrease in the main peak area and the emergence of a new, earlier-eluting peak. What's causing this?
A: This is a classic signature of photodegradation. The primary impurity is likely the debrominated analog, (1-benzofuran-2-yl)(phenyl)methanone.
-
Causality: Energy from ambient UV and visible light is sufficient to induce homolytic cleavage of the C-Br bond, which is weaker than the C-H or C-C bonds in the molecule. This generates a benzofuran radical and a bromine radical. The benzofuran radical can then abstract a hydrogen atom from the solvent or trace water, resulting in the debrominated product. This new compound is less polar, causing it to elute earlier on a reverse-phase HPLC column. The susceptibility of aromatic compounds to photo-induced reactions, especially halogenated ones, is a well-established phenomenon.[4][5]
-
Immediate Solutions:
-
Protect from Light: Immediately switch to using amber glass vials or HPLC vials. If using clear vials, wrap them in aluminum foil.
-
Minimize Exposure: Work under yellow light or minimize ambient laboratory lighting during sample preparation.
-
Prepare Fresh: Always prepare solutions immediately before analysis or use in a reaction. Avoid preparing stock solutions intended to last for several days without proper stability validation.
-
-
Diagnostic Workflow:
Caption: Postulated pathway for photodegradation.
(Note: The above DOT script is a template. For actual rendering, image placeholders would need to be replaced with valid image paths or the structures drawn using DOT language itself if simple enough.)
References
-
Preparation of benzofuran derivatives. (n.d.). Google Patents. Retrieved January 10, 2026, from [7]2. Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link] [1]3. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link] [2]4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. Retrieved January 10, 2026, from [Link] [8]5. Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. (2018). Semantic Scholar. Retrieved January 10, 2026, from [Link] [3]6. Benzofuran | C8H6O | CID 9223. (n.d.). PubChem. Retrieved January 10, 2026, from [Link] [6]7. Photochemistry of aromatic compounds. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link] [4]8. Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. (2007). ResearchGate. Retrieved January 10, 2026, from [Link]
Sources
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- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Benzofurans
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized benzofuran derivatives. This resource is designed to provide expert guidance and practical troubleshooting strategies when encountering lower-than-expected biological activity in your compounds. The following content is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized benzofuran derivative shows poor or no bioactivity in my primary assay. Where should I start my investigation?
A1: Low bioactivity is a common challenge in early-stage drug discovery. A systematic approach is crucial. Begin by verifying the fundamental properties of your compound before questioning the hypothesis behind its design. Here’s a logical workflow to follow:
-
Compound Identity and Purity Confirmation: Before any biological assessment, it is imperative to confirm the structural integrity and purity of your synthesized compound. Impurities from the synthesis can interfere with the assay or the compound might not be what you intended to synthesize.
-
Physicochemical Property Assessment: Poor solubility is a frequent culprit for low bioactivity in in-vitro assays. Assess the solubility of your compound in the assay buffer.
-
Assay Integrity and Validation: Ensure that the biological assay itself is performing as expected by using appropriate positive and negative controls.
-
Re-evaluation of Structural Design: If the compound's identity, purity, and solubility are confirmed, and the assay is robust, it's time to revisit the structural design and the underlying structure-activity relationship (SAR) hypotheses.
In-Depth Troubleshooting Guides
Issue 1: Questionable Compound Integrity and Purity
Q: I've synthesized a novel benzofuran derivative, but the bioactivity is negligible. How can I be certain that the compound I've made is correct and pure enough for biological testing?
A: This is the most critical first step in troubleshooting. An incorrect structure or the presence of inhibitory or cytotoxic impurities can lead to misleading biological data.
Expert Insight: Synthetic byproducts or residual starting materials can compete with your compound at the target binding site, or they might exhibit off-target effects that mask the true activity. For instance, residual palladium catalysts from coupling reactions can be cytotoxic, leading to false-positive results in cell-based assays.[1]
To ensure the identity and purity of your synthesized benzofuran, a multi-technique approach is essential.
| Technique | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR | Structural confirmation | All expected peaks are present with correct chemical shifts, integrations, and coupling patterns. No significant unidentifiable peaks. |
| Mass Spectrometry (HRMS) | Molecular weight confirmation | Observed mass is within ± 5 ppm of the calculated mass. |
| LC-MS or HPLC | Purity assessment | Purity should ideally be ≥95% for initial biological screening. |
| FTIR | Functional group confirmation | Presence of characteristic absorption bands for key functional groups. |
A general purification protocol for benzofuran derivatives is outlined below.
-
Initial Work-up: After the reaction is complete, quench the reaction mixture and perform an appropriate aqueous work-up to remove inorganic salts and water-soluble impurities.
-
Extraction: Extract the crude product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: Purify the crude residue using silica gel column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the desired compound.[1]
-
Purity Verification: Analyze the purified fractions by TLC or LC-MS to confirm purity before combining the pure fractions.
Below is a diagram illustrating the logical workflow for compound validation.
Issue 2: Poor Compound Solubility
Q: My benzofuran is pure, but it precipitates out of the assay buffer. Could this be the reason for its low activity?
A: Absolutely. If a compound is not soluble in the assay medium, its effective concentration at the target site will be significantly lower than the nominal concentration, leading to an underestimation of its potency.
Expert Insight: The benzofuran scaffold itself is relatively hydrophobic. The addition of lipophilic substituents can further decrease aqueous solubility. It's a classic trade-off in medicinal chemistry: enhancing lipophilicity to improve membrane permeability can sometimes lead to solubility issues.
| Strategy | Description | Considerations |
| Use of Co-solvents | Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO before diluting it into the aqueous assay buffer. | The final concentration of the co-solvent should be low (typically <1%) to avoid affecting the biological system. |
| Salt Formation | If your compound has a basic or acidic handle (e.g., an amine or carboxylic acid), converting it to a salt can significantly improve aqueous solubility. | This requires an additional synthetic step and may alter the compound's properties. |
| Structural Modification | Introduce polar functional groups (e.g., hydroxyl, amino, or short PEG chains) to the benzofuran scaffold in the next round of synthesis. | This can alter the compound's interaction with the target and requires further synthetic effort. |
A simple method to visually assess solubility is as follows:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the assay buffer in a clear 96-well plate.
-
Visual Inspection: Incubate the plate under assay conditions for a short period (e.g., 15-30 minutes). Inspect the wells for any signs of precipitation, either by eye or under a microscope.
-
Quantitative Analysis (Optional): For a more rigorous assessment, the supernatant can be analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.
Issue 3: Flawed Structure-Activity Relationship (SAR) Hypothesis
Q: My compound is pure and soluble, and my assay is working correctly, but the bioactivity is still low. What could be wrong with my design?
A: This points towards a potential flaw in the SAR hypothesis that guided the design of your benzofuran derivative. The specific placement and nature of substituents on the benzofuran core are critical for biological activity.[2][3]
Expert Insight: The bioactivity of benzofuran derivatives is highly dependent on the substitution pattern. For instance, in anticancer studies, substitutions at the C-2 and C-3 positions are often crucial for activity.[2][4] The introduction of certain functional groups, such as halogens or methoxy groups, can significantly influence potency, but their position is key.[2][4][5]
-
Position of Substituents: The biological activity can vary dramatically depending on where substituents are placed on the benzofuran ring system. For example, studies have shown that ester or heterocyclic substitutions at the C-2 position were crucial for cytotoxic activity.[2][4]
-
Nature of Substituents: The electronic properties (electron-donating vs. electron-withdrawing) and steric bulk of the substituents play a significant role. For example, the addition of halogen atoms has been shown to increase anticancer activity, possibly due to the formation of halogen bonds with the target protein.[2]
-
Hybrid Molecules: Combining the benzofuran scaffold with other known pharmacophores (e.g., chalcone, triazole, piperazine) has emerged as a successful strategy to enhance bioactivity.[4]
The following diagram illustrates key "hotspots" on the benzofuran scaffold that are often targeted for modification to modulate bioactivity.
If your initial design is not fruitful, a systematic exploration of the SAR is warranted.
-
Positional Isomers: Synthesize isomers of your lead compound with the key substituent moved to different positions on the benzofuran ring.
-
Functional Group Analogs: Replace key functional groups with others that have different electronic or steric properties (e.g., replace a methyl group with a trifluoromethyl group or a methoxy group with a hydroxyl group).
-
Scaffold Hopping: Consider minor modifications to the benzofuran core itself, such as moving to a benzothiophene or indole scaffold, to see if a different heterocyclic system is preferred by the target.
By systematically addressing these potential issues—compound integrity, solubility, and SAR—researchers can effectively troubleshoot low bioactivity and increase the chances of success in their drug discovery efforts.
References
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]
-
Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510–27540. [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Organic & Medicinal Chemistry International Journal. [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2017). World Journal of Pharmaceutical Research. Retrieved January 10, 2026, from [Link]
-
Bioactive Benzofuran Derivatives: A Review. (2015). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. Retrieved January 10, 2026, from [Link]
-
Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510–27540. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. (2024). Technology Networks. Retrieved January 10, 2026, from [Link]
-
Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. (2017). Bentham Science. Retrieved January 10, 2026, from [Link]
-
Kumar, A., & Lee, K. Y. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. European Journal of Medicinal Chemistry, 90, 379-393. [Link]
-
Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved January 10, 2026, from [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. Retrieved January 10, 2026, from [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Recent advantages in benzofurans. (2019). Journal of Pharmacognosy and Phytochemistry. Retrieved January 10, 2026, from [Link]
-
Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (2022). Bentham Science. Retrieved January 10, 2026, from [Link]
-
Bioactive benzofuran derivatives: Moracins A-Z in medicinal chemistry. (2015). Dongguk University. Retrieved January 10, 2026, from [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2022). International Journal of Scientific Development and Research. Retrieved January 10, 2026, from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. Retrieved January 10, 2026, from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved January 10, 2026, from [Link]
-
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2023). Journal of Pharmaceutical Negative Results. Retrieved January 10, 2026, from [Link]
-
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (2020). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved January 10, 2026, from [Link]
-
Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. (2010). ResearchGate. Retrieved January 10, 2026, from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support you in scaling up this important synthesis. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to ensure your success.
Introduction
This compound is a key intermediate in the development of various pharmaceutical compounds. Its synthesis, typically achieved through methods like the Rap-Stoermer reaction or Friedel-Crafts acylation, presents unique challenges when transitioning from laboratory to pilot or production scale. This guide will address these challenges head-on, providing you with the necessary information to optimize your process for efficiency, yield, and purity at scale.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or Inconsistent Yields | Incomplete reaction: Insufficient reaction time or temperature for the larger scale. Heat transfer can be less efficient in larger reactors. | Optimize reaction time and temperature: Monitor the reaction progress using TLC or HPLC. Gradually increase the reaction time and/or temperature in small increments. Consider that larger batches may require longer heating times to reach the desired internal temperature. |
| Base inefficiency: Poor mixing or insufficient base for the larger volume. The base, often potassium carbonate, is crucial for deprotonating the salicylaldehyde. | Improve agitation and ensure adequate base: Use an overhead stirrer for more efficient mixing in larger flasks or reactors. Ensure a slight excess of a finely ground, anhydrous base is used to drive the reaction to completion. | |
| Moisture contamination: Water can deactivate the base and interfere with the reaction. | Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Store hygroscopic reagents like potassium carbonate in a desiccator. | |
| Formation of Significant Side Products | Self-condensation of 5-bromosalicylaldehyde: Can occur under basic conditions, especially at elevated temperatures. | Controlled addition of phenacyl bromide: Add the phenacyl bromide solution portion-wise or via an addition funnel to maintain a low concentration of the unreacted aldehyde at any given time, thus favoring the desired intermolecular reaction. |
| Formation of 3-benzoyl-5-bromobenzofuran: While the Rap-Stoermer reaction typically favors 2-acylation, isomerization or alternative cyclization pathways can lead to the 3-substituted isomer. | Optimize reaction temperature and base: Lowering the reaction temperature may improve regioselectivity. The choice of base can also influence the outcome; consider screening milder bases if this is a persistent issue. | |
| Polymerization/Tarry material: Often an issue in Friedel-Crafts type reactions at higher concentrations and temperatures. | Maintain strict temperature control: Use a reliable heating mantle with a temperature controller. Consider a solvent with a higher boiling point to allow for better temperature regulation. For Friedel-Crafts, ensure slow, controlled addition of the Lewis acid. | |
| Difficult Purification on a Larger Scale | Oily product or incomplete crystallization: Impurities can inhibit crystallization. | Solvent screening for recrystallization: Experiment with different solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/heptane) to find optimal conditions for crystallization. Seeding with a small amount of pure product can also be beneficial. |
| Co-precipitation of starting materials or byproducts: Similar solubility profiles can make separation by crystallization challenging. | Column chromatography followed by crystallization: For high-purity requirements, a plug of silica gel filtration to remove baseline impurities before the final crystallization can be effective. At an industrial scale, alternative purification methods like distillation are often more practical.[1] | |
| Exothermic Reaction Runaway | Rapid addition of reagents at scale: The initial alkylation step of the Rap-Stoermer reaction can be exothermic. | Controlled addition and monitoring: Add the phenacyl bromide solution at a controlled rate, monitoring the internal temperature of the reaction. Have a cooling bath on standby. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for scaling up the synthesis of this compound?
A1: For kilogram-scale production, the Rap-Stoermer reaction is often the most practical and efficient choice.[2] It is a one-pot synthesis that proceeds under relatively mild conditions, typically using readily available and cost-effective starting materials: 5-bromosalicylaldehyde and 2-bromo-1-phenylethanone (phenacyl bromide). This method generally offers high yields and avoids the harsh, moisture-sensitive Lewis acids required for Friedel-Crafts acylation of 5-bromobenzofuran, which can be problematic at scale.
Q2: What are the critical process parameters to control during the scale-up of the Rap-Stoermer reaction?
A2: The most critical parameters are:
-
Temperature Control: The reaction is typically run at elevated temperatures. Maintaining a consistent and controlled temperature is vital to ensure complete reaction and minimize side product formation.
-
Mixing/Agitation: Efficient mixing is crucial for ensuring homogeneity, especially with solid-liquid slurries (e.g., potassium carbonate in a solvent). Inadequate mixing can lead to localized overheating and inconsistent results.
-
Rate of Addition: The rate of addition of the phenacyl bromide can influence the reaction profile and exotherm. A controlled addition is recommended for larger batches.
-
Purity of Starting Materials: The purity of 5-bromosalicylaldehyde and phenacyl bromide is critical. Impurities can lead to the formation of unwanted byproducts and complicate purification.
Q3: Are there greener alternatives to traditional solvents for this synthesis?
A3: Yes, while solvents like acetone or DMF are commonly used, exploring greener alternatives is encouraged for large-scale production. Consider solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has a more favorable environmental and safety profile. Additionally, some studies have explored solvent-free conditions for the Rap-Stoermer reaction, which can be highly efficient and environmentally friendly.[3]
Q4: How can I effectively monitor the progress of the reaction at a large scale?
A4: At the laboratory and pilot scale, Thin-Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis and in a production setting, High-Performance Liquid Chromatography (HPLC) is the preferred method. It allows for accurate determination of the consumption of starting materials and the formation of the product and any byproducts.
Q5: What are the primary safety concerns when scaling up this synthesis?
A5: The primary safety concerns are:
-
Lachrymatory Reagents: 2-Bromo-1-phenylethanone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Exothermic Reactions: As mentioned, the reaction can be exothermic. Proper temperature monitoring and control are essential to prevent a runaway reaction.
-
Solvent Handling: Large volumes of flammable organic solvents require appropriate storage, handling, and grounding to prevent static discharge.
Experimental Protocols
Gram-Scale Synthesis of this compound via Rap-Stoermer Reaction
This protocol is designed for a gram-scale synthesis and can be adapted for larger scales with appropriate modifications to equipment and safety procedures.
| Parameter | Value |
| Molecular Formula | C₁₅H₉BrO₂ |
| Molecular Weight | 301.14 g/mol |
| Typical Reaction Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
| Solvent for Recrystallization | Ethanol or Isopropanol |
-
Reaction Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 5-bromosalicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent such as acetone or anhydrous ethanol to the flask.
-
Reagent Addition: In a separate flask, dissolve 2-bromo-1-phenylethanone (1.0 eq) in the same solvent.
-
Reaction: Heat the mixture in the 3-neck flask to reflux with vigorous stirring. Once refluxing, add the 2-bromo-1-phenylethanone solution dropwise over 30-60 minutes.
-
Monitoring: After the addition is complete, continue to reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid potassium salts and wash with a small amount of the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol or isopropanol to yield pure this compound as a crystalline solid.
Visualizations
Experimental Workflow
Caption: Scalable synthesis workflow for this compound.
Reaction Mechanism: Rap-Stoermer Synthesis
Caption: Mechanism of the Rap-Stoermer reaction for benzofuran synthesis.
References
-
Begala, M., & Delogu, G. L. (2019). Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn. Journal of Mass Spectrometry, 54(9), 750–760. [Link]
-
Koca, et al. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect. [Link]
-
Chiummiento, L., D'Orsi, R., Funicello, M., & Lupattelli, P. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2429. [Link]
-
Jun, J. G., et al. (2016). Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 2038-2042. [Link]
Sources
Technical Support Center: (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
Welcome to the technical support center for (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to prevent degradation and ensure the integrity of your experimental results.
Introduction to this compound
This compound is a key intermediate and structural motif in medicinal chemistry and materials science.[1] The benzofuran core is present in numerous biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable building block.[1][2] However, like many complex organic molecules, its stability can be compromised under certain experimental and storage conditions. This guide will address the primary degradation pathways—photodegradation and hydrolysis—and provide practical solutions to mitigate these risks.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the use of this compound.
FAQ 1: I observed a yellowing or discoloration of my solid compound over time. What is the likely cause and how can I prevent it?
Answer:
Discoloration, typically to a yellow or brownish hue, is a common indicator of degradation, often due to photodegradation . Aromatic ketones, such as the benzoyl moiety in this compound, are known to be sensitive to light, particularly UV radiation.[3][4] Exposure to light can initiate photochemical reactions, leading to the formation of colored impurities. The bromine substituent can also contribute to photosensitivity.
Root Cause Analysis:
-
Light Exposure: The primary cause is prolonged exposure to ambient laboratory light or direct sunlight. The energy from photons can be absorbed by the aromatic ketone system, leading to the formation of reactive species that undergo further reactions to form colored byproducts.
-
Oxidation: In the presence of air and light, photo-oxidative processes can occur, further contributing to the formation of colored impurities.
Preventative Measures & Solutions:
-
Storage: Always store the solid compound in an amber glass vial to block UV and visible light.[5] For long-term storage, consider wrapping the vial in aluminum foil for complete light protection.
-
Inert Atmosphere: Store the container under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. This is particularly important for long-term storage.
-
Handling: When weighing or handling the compound, minimize its exposure to direct, bright light. Work in a shaded area of the lab or use low-UV emitting light sources if possible.
FAQ 2: My compound is stored in a solvent, and I've noticed a precipitate forming or the solution turning cloudy. What could be happening?
Answer:
Precipitation or cloudiness in a solution of this compound can be indicative of either degradation leading to insoluble byproducts or a change in solubility due to solvent degradation. The most probable chemical cause is hydrolysis of the benzofuran ring, especially if the solvent is not anhydrous or has been exposed to acidic or basic conditions.
Root Cause Analysis:
-
Hydrolysis: Benzofuran rings can be susceptible to cleavage under hydrolytic conditions, particularly when catalyzed by acids or bases.[6][7] Trace amounts of water in the solvent, or the presence of acidic or basic impurities, can lead to the slow breakdown of the benzofuran structure, potentially forming insoluble degradation products.
-
Solvent Degradation: Some organic solvents can degrade over time to produce acidic or basic byproducts. For example, dichloromethane can produce HCl, and ethers can form peroxides. These byproducts can then catalyze the degradation of the dissolved compound.
Preventative Measures & Solutions:
-
Use Anhydrous Solvents: Always use high-purity, anhydrous solvents for preparing stock solutions.
-
pH Control: Ensure that the solvent and any reaction mixtures are free from strong acidic or basic contaminants. If the experimental conditions permit, using a buffered system can help maintain a neutral pH.[6]
-
Fresh Solutions: Prepare solutions fresh for use whenever possible. If a stock solution must be stored, keep it in a tightly sealed container at a low temperature and protected from light.
FAQ 3: I'm seeing unexpected peaks in my analytical data (LC-MS, NMR) after a reaction or storage. What are the likely degradation products?
Answer:
The appearance of new, unexpected peaks in your analytical data strongly suggests that the compound has degraded. Based on the structure of this compound, the primary degradation pathways are photodegradation and hydrolysis.
Potential Degradation Pathways:
-
Photodegradation: Aromatic ketones can undergo a variety of photochemical reactions. One common pathway is photoreduction in the presence of a hydrogen donor (like an alcohol solvent), which can lead to the formation of a pinacol-type dimer. Other radical-mediated reactions can also occur, leading to a complex mixture of byproducts.
-
Hydrolysis: Acid- or base-catalyzed hydrolysis can lead to the opening of the furan ring. This could result in the formation of a substituted 2-hydroxyphenyl ketone derivative.
Troubleshooting Steps:
-
Analyze Impurities: If possible, try to characterize the impurity peaks using high-resolution mass spectrometry and NMR to propose potential structures. This can help confirm the degradation pathway.
-
Review Experimental Conditions: Carefully examine your reaction and storage conditions. Were there any sources of light exposure? Was the pH of the medium controlled? Were the solvents anhydrous?
-
Purification: If degradation has occurred, the compound will need to be re-purified, for example, by recrystallization or column chromatography, before use.
Summary of Recommended Handling and Storage Conditions
For optimal stability of this compound, please adhere to the following conditions summarized in the table below.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions.[5] |
| Light Protection | Store in amber vials, away from direct light. | Prevents photodegradation of the aromatic ketone moiety.[3][4] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes oxidation and reactions with atmospheric moisture. |
| Container | Tightly sealed glass container. | Prevents contamination and exposure to moisture and air.[5][8] |
| Solvents for Stock Solutions | High-purity, anhydrous aprotic solvents (e.g., DMF, Acetonitrile). | Minimizes the risk of hydrolysis. |
| pH of Solutions | Maintain near-neutral pH where possible. | Avoids acid or base-catalyzed hydrolysis of the benzofuran ring.[6][7] |
Visualizing Potential Degradation Pathways
The following diagram illustrates the two primary suspected degradation pathways for this compound.
Caption: Key degradation routes for the target compound.
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stock Solution
-
Preparation: Ensure all glassware is clean and thoroughly dried.
-
Inert Atmosphere: If possible, perform the dissolution in a glovebox or under a stream of inert gas (argon or nitrogen).
-
Solvent Addition: Use a syringe to add the required volume of anhydrous solvent to the vial containing the pre-weighed this compound.
-
Dissolution: Cap the vial tightly and sonicate or vortex briefly to ensure complete dissolution.
-
Storage: Wrap the vial in parafilm to ensure a tight seal, and then wrap with aluminum foil for light protection. Store at 2-8°C.
Protocol 2: Procedure for Checking Compound Purity by HPLC
-
Sample Preparation: Prepare a dilute solution of your compound (e.g., 1 mg/mL) in a suitable mobile phase or solvent like acetonitrile.
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or TFA, if compatible with your downstream application) is a good starting point.
-
Detection: UV detector set to the λmax of the compound (can be determined by UV-Vis spectroscopy, likely in the 254-320 nm range for this chromophore).
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of additional peaks, which would indicate impurities or degradation products.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Retrieved from [Link]
- Li, Q., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 43(22), 8635-42.
-
ResearchGate. (n.d.). Resonance structures of 2-acetylbenzofuran representing the loci for further electrophilic substitution. Retrieved from [Link]
- Gouthami, P., et al. (2018). Syntheses of 2-Aroyl Benzofurans through Cascade Annulation on Arynes. The Journal of Organic Chemistry, 83(6), 3325–3332.
-
National Center for Biotechnology Information. (n.d.). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Retrieved from [Link]
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
-
MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
MDPI. (2017). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrolytic stability of selected pharmaceuticals and their transformation products. Retrieved from [Link]
-
International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Retrieved from [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 2. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Enhancing the Solubility of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone for In Vitro Assays
Welcome to the technical support resource for (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone. Benzofuran derivatives are a promising class of compounds, but their inherent hydrophobicity often presents a significant challenge in aqueous in vitro assay environments.[1][2][3] This guide provides a structured approach to understanding, troubleshooting, and overcoming solubility issues to ensure the accuracy and reproducibility of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with poorly soluble compounds.
Q1: I've dissolved my this compound in 100% DMSO and the stock is clear. Why does it precipitate when I add it to my aqueous assay buffer?
A: This is a classic case of exceeding the compound's kinetic solubility .[4][5] A clear stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous medium. When a small volume of your DMSO stock is introduced into a large volume of buffer, a rapid solvent shift occurs. The compound, which was stable in DMSO, is suddenly in an environment where it is poorly soluble, causing it to "crash out" or precipitate.[6] This precipitation happens because the molecule does not have sufficient time to reach its true, lower thermodynamic (or equilibrium) solubility in the new solvent environment.[7][8]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?
A: Both are critical, but they measure different things.
-
Kinetic Solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer to find the concentration at which it first precipitates.[9][10] This mimics the situation in most high-throughput screening and in vitro assays and is highly dependent on the protocol (e.g., time, mixing speed).[4]
-
Thermodynamic Solubility is the true equilibrium solubility of the compound in a specific medium. It is determined by adding an excess of the solid compound to the buffer, allowing it to equilibrate over a longer period (e.g., 24 hours), and then measuring the concentration of the dissolved material.[8][9][10]
For most in vitro assays, you are primarily concerned with kinetic solubility . Your goal is to keep the compound in solution for the duration of the experiment. However, understanding the much lower thermodynamic solubility helps explain why precipitation is a persistent risk.
Q3: What is the maximum concentration of DMSO I should use in my assay? Is it always safe?
A: DMSO is a powerful solvent but is not biologically inert. High concentrations can be directly toxic to cells, alter membrane permeability, or interfere with protein function, confounding your results.[11][12]
-
General Guideline: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) .[1] Some robust cell lines might tolerate up to 1%, but this should be validated.[13][14]
-
Critical Control: Always run a "vehicle control" with the same final concentration of DMSO as your test wells to assess the baseline effect of the solvent on your assay system.[15] The key is to ensure the final DMSO concentration is identical across all experimental and control wells.
Q4: Are there alternative solvents I can use?
A: While other water-miscible organic solvents like ethanol or methanol can be used, they often present similar or worse problems regarding cytotoxicity and protein denaturation. DMSO generally remains the solvent of choice for creating primary stock solutions due to its high solubilizing power.[12] The focus should be less on replacing DMSO as the stock solvent and more on optimizing the final assay conditions to maintain solubility upon dilution.
Part 2: Troubleshooting Guide: Resolving Compound Precipitation
This guide provides a systematic workflow to diagnose and solve precipitation issues.
Workflow for Troubleshooting Compound Precipitation
Caption: A decision tree for addressing compound precipitation in assays.
Protocol 1: Determine Maximum Kinetic Solubility (Turbidimetric Method)
This protocol helps you find the upper concentration limit of your compound in your specific assay buffer before it precipitates.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Assay buffer (the exact buffer used in your experiment).
-
96-well clear flat-bottom plate.
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance at ~620 nm (for turbidity).
Methodology:
-
Prepare Compound Plate: In a 96-well plate (the "compound plate"), create a 2x final concentration serial dilution of your compound in 100% DMSO. For example, to test a final range of 100 µM to 0.78 µM, you would create a 200 µM to 1.56 µM serial dilution in DMSO.
-
Prepare Assay Plate: Add 100 µL of your assay buffer to the wells of a new 96-well plate.
-
Initiate Dilution: Using a multichannel pipette, transfer 1 µL from the compound plate to the corresponding wells of the assay plate. This creates a 1:101 dilution and a final DMSO concentration of ~1%.
-
Mix and Incubate: Mix immediately by shaking on a plate shaker for 1 minute. Let the plate incubate at room temperature for 1-2 hours (or the duration of your assay).
-
Measure Turbidity: Read the absorbance (optical density) of the plate at 620 nm. An increase in absorbance indicates light scattering due to precipitate formation.
-
Analyze: The concentration at which you see a sharp increase in absorbance above the buffer-only background is your approximate maximum kinetic solubility. For all future experiments, use a top concentration below this limit.
Protocol 2: Optimize Serial Dilution Technique
Poor dilution technique can create transient, localized high concentrations of your compound, promoting precipitation.[16]
Best Practices:
-
Use Serial Dilutions: Never perform a single, large dilution step (e.g., 1:1000). Instead, create an intermediate dilution plate first. A multi-step process is more accurate and reduces precipitation risk.[17][18]
-
Ensure Proper Mixing: After adding the compound stock to the diluent, mix thoroughly by pipetting up and down several times or by vortexing before proceeding to the next dilution step.[17][19]
-
Reverse Pipetting: For viscous solutions like DMSO, use the reverse pipetting technique to ensure accurate volume transfer.
-
Pre-wet Pipette Tips: Aspirate and dispense the liquid back into the source container 2-3 times before transferring to ensure the correct volume is dispensed.[18]
-
Direct Addition & Rapid Mixing: When adding the final DMSO-solubilized compound to the aqueous buffer, add it directly into the bulk liquid (not down the side of the well) and immediately place the plate on a shaker to ensure rapid and complete mixing.[16]
Part 3: Advanced Solubility Enhancement Strategies
If precipitation persists even at low concentrations, or if you require a higher concentration for your assay, consider using formulation-based strategies.[20][21]
Strategy 1: Cyclodextrin Encapsulation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic compound from the aqueous environment and increasing its apparent solubility.[22][23][24][25]
Caption: Experimental workflow for preparing a cyclodextrin complex.
Table 1: Comparison of Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin Type | Key Characteristics | Common Use Cases |
|---|---|---|
| β-Cyclodextrin (β-CD) | Low aqueous solubility itself. Crystalline. | Less common for in vitro assays due to its own solubility limits.[23] |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility. Amorphous. Low toxicity. | The most common and versatile choice for in vitro and in vivo applications.[22][23] |
| Sulfobutylether-β-CD (SBE-β-CD) | Very high aqueous solubility. Anionic. | Excellent for solubilizing basic (positively charged) drugs.[23] |
Strategy 2: Use of Surfactants
Surfactants are amphiphilic molecules that, above their Critical Micelle Concentration (CMC), form micelles that can encapsulate hydrophobic compounds.[26] This is a common strategy in dissolution testing for poorly soluble drugs.[27]
Considerations:
-
CMC is Key: Surfactants only enhance solubility significantly at concentrations above their CMC.
-
Assay Interference: Surfactants can denature proteins or interfere with assay components. Their compatibility must be tested.
-
Choice of Surfactant: Non-ionic surfactants (e.g., Polysorbate/Tween series) are generally less harsh and more suitable for biological assays than ionic surfactants (e.g., SDS).[27]
Table 2: Common Surfactants and Their Properties for In Vitro Assays
| Surfactant | Type | Typical CMC (in water) | Notes |
|---|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~0.23% (8 mM) | Harsh, protein-denaturing. Generally not suitable for cell-based or enzymatic assays.[27] |
| Polysorbate 20 (Tween® 20) | Non-ionic | ~0.006% (0.05 mM) | Commonly used in immunoassays (e.g., ELISA) as a blocking agent. Generally well-tolerated. |
| Polysorbate 80 (Tween® 80) | Non-ionic | ~0.0015% (0.012 mM) | Frequently used in pharmaceutical formulations. |
Logic for Selecting a Solubility Enhancement Strategy
Caption: Logic diagram for selecting a solubility enhancement strategy.
References
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8(212). [Link]
-
Pharma Tutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. [Link]
-
Pop, C. E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(9), 2033. [Link]
-
Frank, K. J., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(11), 2568. [Link]
-
Kovvasu, S., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Applied Pharmaceutical Science, 8(4), 1-10. [Link]
-
Silberberg, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Bergström, C. A., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(5), 893-900. [Link]
-
ResearchGate. (n.d.). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. [Link]
-
Cyclodextrin News. (2025, April 16). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Quora. (2017, August 3). What effects does DMSO have on cell assays?. [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
-
National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]
-
Illumina. (2025, November 24). Infinium Assay: Precipitation and Re-suspension Troubleshooting Guide. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. [Link]
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. [Link]
-
Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions. [Link]
-
MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
Drug Target Review. (2026, January 12). Quality over quantity: drug discovery automation in 2026. [Link]
-
Integra Biosciences. (2023, February 16). How to do serial dilutions (including calculations). [Link]
-
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. [Link]
-
ResearchGate. (2016, July 29). How to make serial dilution, if the compound is soluble only in DMSO?. [Link]
-
SLAS Discovery. (2018). Acceptable Serial Dilution Pass/Fail Criteria in a Drug Discovery Environment. [Link]
-
Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP) Troubleshooting. [Link]
-
IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. [Link]
-
Abcam. (2012, August 16). Immunoprecipitation (IP) principles and troubleshooting. [Link]
-
MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
-
American Elements. (n.d.). Benzofurans. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methyl-3-(4-methyl-phenyl-sulfin-yl)-1-benzofuran. [Link]
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Validation & Comparative
Comparing the efficacy of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone with other inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the inhibitory efficacy of a benzofuran-based compound, using (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone as a primary example, against other well-established inhibitors of Sirtuin 1 (SIRT1). This document synthesizes key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows to support informed decision-making in drug discovery.
Introduction to SIRT1 and Its Inhibition
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a wide array of cellular processes, including the regulation of gene expression, cell apoptosis and senescence, neuroprotection, energy metabolism, and inflammatory responses.[2][3] By deacetylating various protein substrates, SIRT1 modulates critical signaling pathways.[3][4][5] Given its central role in cellular function, SIRT1 has emerged as a significant therapeutic target for a range of diseases. The inhibition of SIRT1 is a promising strategy in cancer therapy, as up-regulated SIRT1 has been observed in various cancer cell lines.[6]
This guide will compare the benzofuran-based SIRT1 inhibitor with three well-characterized inhibitors: EX-527 (Selisistat), Sirtinol, and Cambinol.
Quantitative Comparison of SIRT1 Inhibitor Potency
The following table summarizes the in vitro potency (IC50 values) of the benzofuran derivative and the selected established SIRT1 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| Inhibitor | Chemical Class | Target(s) | IC50 (SIRT1) | Selectivity Notes | Mechanism of Action |
| (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone | Benzofuran | SIRT1 | Not explicitly quantified in cited literature, but demonstrated greater inhibition than other tested analogues.[1] | Data not available | Predicted to bind to the C-pocket of SIRT1, blocking NAD+ transformation.[1] |
| EX-527 (Selisistat) | Indole | SIRT1 | 38 nM - 123 nM | >200-fold selective for SIRT1 over SIRT2 and SIRT3.[7] Does not inhibit class I/II HDACs.[7] | Uncompetitive with respect to the acetylated substrate and non-competitive with respect to NAD+.[7] |
| Sirtinol | 2-hydroxynaphthaldehyde | SIRT1, SIRT2 | 131 µM (hSIRT1), 38 µM (hSIRT2) | Also inhibits SIRT2. No effect on HDAC1 activity. | Substrate-competitive.[8] |
| Cambinol | β-naphthol | SIRT1, SIRT2 | 56 µM | Also inhibits SIRT2 (IC50 = 59 µM). Weakly inhibits SIRT5 and does not inhibit SIRT3 or Class I/II HDACs.[8][9] | Substrate-competitive, but not NAD+-competitive.[8] |
Elucidating the SIRT1 Signaling Pathway
SIRT1 exerts its biological effects by deacetylating a variety of downstream targets, thereby influencing numerous signaling pathways. A key substrate of SIRT1 is the tumor suppressor protein p53. Deacetylation of p53 by SIRT1 leads to its inactivation and subsequent degradation.[10] Therefore, inhibition of SIRT1 results in the hyperacetylation and activation of p53, leading to cell cycle arrest and apoptosis.
Caption: SIRT1-mediated deacetylation of p53 and its inhibition.
Experimental Protocols
To empirically compare the efficacy of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone or its analogues with other inhibitors, a combination of biochemical and cell-based assays is essential.
In Vitro Biochemical Assay for SIRT1 Inhibition (Fluorometric)
This protocol outlines the steps to measure the direct inhibitory effect of a compound on recombinant SIRT1 enzyme activity.
Caption: Workflow for the in vitro SIRT1 inhibition assay.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., based on p53 sequence)
-
NAD+
-
SIRT1 assay buffer
-
Test compounds (Benzofuran derivative, EX-527, Sirtinol, Cambinol) dissolved in DMSO
-
Developer solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, recombinant SIRT1 enzyme, and NAD+.
-
Add the test compounds or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 350-380 nm and 440-460 nm, respectively.[11]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Cell-Based Assay for SIRT1 Activity: Western Blot Analysis of p53 Acetylation
This protocol determines the ability of a compound to inhibit SIRT1 activity within a cellular context by measuring the acetylation status of its substrate, p53.
Caption: Workflow for Western blot analysis of p53 acetylation.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle for 24-48 hours.
-
Lyse the cells and determine the protein concentration of the lysates.[10]
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total p53 and a loading control (e.g., GAPDH) to normalize the results.[10]
-
Quantify the band intensities to determine the relative increase in p53 acetylation.
Concluding Remarks
The benzofuran scaffold represents a promising starting point for the development of novel SIRT1 inhibitors. The available data on a key analogue suggests a distinct mechanism of action compared to some established inhibitors.[1] A thorough evaluation using the standardized biochemical and cell-based assays outlined in this guide will be crucial to fully characterize the potency, selectivity, and cellular efficacy of this compound and other derivatives. By directly comparing its performance with well-characterized inhibitors like EX-527, Sirtinol, and Cambinol, researchers can gain valuable insights into the structure-activity relationships of this chemical class and its potential for therapeutic development.
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A Comparative Guide to the Structure-Activity Relationship of 5-Bromobenzofuran Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[1][2] The introduction of a bromine atom at the C-5 position of the benzofuran ring has been a particularly fruitful strategy in the development of potent therapeutic agents. This guide provides a comprehensive comparison of 5-bromobenzofuran analogs, delving into their structure-activity relationships (SAR), supported by experimental data, and detailing the methodologies for their evaluation. Our objective is to furnish researchers and drug development professionals with a thorough understanding of how structural modifications to the 5-bromobenzofuran core influence its biological activity, thereby guiding the rational design of novel and more effective therapeutic compounds.
The 5-Bromobenzofuran Core: A Launchpad for Potent Bioactivity
The 5-bromobenzofuran nucleus serves as a critical starting point for the synthesis of a diverse range of biologically active molecules. The presence of the bromine atom at the C-5 position significantly influences the molecule's lipophilicity and electronic properties, which in turn can enhance its interaction with biological targets and improve its pharmacokinetic profile. This guide will explore how substitutions at various positions of this core structure modulate its therapeutic potential.
Anticancer Activity: A Prominent Therapeutic Avenue
5-Bromobenzofuran analogs have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against a variety of cancer cell lines. The SAR of these compounds reveals that the nature and position of substituents on the benzofuran ring are pivotal in determining their potency and selectivity.
Comparative Cytotoxicity of 5-Bromobenzofuran Analogs
The cytotoxic efficacy of 5-bromobenzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of representative 5-bromobenzofuran analogs against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-(bromomethyl)-5,6-dimethoxy-2,7-diacetyl | K562 (Leukemia) | 5 | [3] |
| 1 | 3-(bromomethyl)-5,6-dimethoxy-2,7-diacetyl | HL60 (Leukemia) | 0.1 | [3] |
| 2 | 5-bromo-2-(4-chlorobenzoyl) | HCT116 (Colon) | >100 | [4] |
| 3 | 5-bromo-2-(4-bromobenzoyl) | HCT116 (Colon) | 10.8 ± 0.9 | [4] |
| 4 | 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenone (chalcone) | MCF-7 (Breast) | Varies | [5] |
| 4 | 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenone (chalcone) | PC-3 (Prostate) | Varies | [5] |
Key SAR Insights for Anticancer Activity:
-
Substitution at C-2: The introduction of various moieties at the C-2 position has been extensively explored. For instance, the presence of a 4-bromobenzoyl group (Compound 3 ) leads to significantly higher cytotoxicity in HCT116 colon cancer cells compared to a 4-chlorobenzoyl group (Compound 2 ), highlighting the importance of the halogen on the benzoyl ring.[4]
-
Substitution at C-3: The introduction of a bromomethyl group at the C-3 position, as seen in Compound 1 , results in potent and selective cytotoxicity against leukemia cell lines K562 and HL60.[3]
-
Chalcone Derivatives: Chalcone-based 5-bromobenzofuran derivatives (Compounds 4 ) have shown promising antitumor activity against breast (MCF-7) and prostate (PC-3) cancer cell lines, with their potency being dependent on the nature of the aryl substituent.[5]
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which 5-bromobenzofuran analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death.
Studies have shown that these compounds can modulate the expression of key apoptotic proteins. For example, some benzofuran derivatives have been found to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[6]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
In an era of increasing antimicrobial resistance, the development of new therapeutic agents is paramount. 5-Bromobenzofuran analogs have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal strains.
Comparative Antimicrobial Activity of 5-Bromobenzofuran Analogs
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Type | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Benzofuranyl Aryl Ureas | Varied aryl groups | S. aureus | Varies | [7] |
| Benzofuranyl Carbamates | Varied aryl groups | E. coli | Varies | [7] |
| 3-substituted Isobenzofuranones | Varied primary heterocyclic amines | S. aureus, E. coli, C. albicans | Good activity at 5mg/ml | [8] |
| Naphthofuran-thiadiazoles | N-alkyl/aryl at thiadiazole | C. albicans, A. flavus | Varies | [9] |
| Triazole derivatives | Varied aliphatic/aromatic primary amines | Various bacteria and fungi | Varies | [10] |
Key SAR Insights for Antimicrobial Activity:
-
Urea and Carbamate Derivatives: The synthesis of 5-bromobenzofuranyl aryl ureas and carbamates has yielded compounds with notable antimicrobial activity. The nature of the aryl substituent plays a crucial role in determining the potency and spectrum of activity.[7]
-
Isobenzofuranones: 3-Substituted isobenzofuran-1(3-H)-one derivatives have demonstrated good activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as the fungus Candida albicans.[8]
-
Hybrid Molecules: The coupling of the 5-bromobenzofuran moiety with other heterocyclic systems, such as thiadiazoles and triazoles, has proven to be an effective strategy for generating potent antimicrobial agents.[9][10]
Experimental Protocols
To ensure the reproducibility and validation of the reported findings, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the 5-bromobenzofuran analogs and incubate for a further 72 hours.[2]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well, followed by incubation for 1.5 hours at 37°C.[2]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[2]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.
Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the 5-bromobenzofuran analog in a suitable broth medium directly in the wells of a 96-well microtiter plate.[13]
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[13]
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microorganism suspension. Include positive (microorganism without compound) and negative (broth only) controls.[14]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[13]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.[13]
Expanding the Therapeutic Horizon: Other Biological Activities
Beyond their well-documented anticancer and antimicrobial properties, 5-bromobenzofuran analogs have shown promise in other therapeutic areas.
-
Anti-inflammatory Activity: Certain benzofuran derivatives have demonstrated the ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) by modulating key signaling pathways such as NF-κB and MAPK.[13][15]
-
Antiviral Activity: Some benzofuran derivatives have exhibited specific activity against various DNA and RNA viruses, including respiratory syncytial virus and influenza A virus. More recently, benzofuran derivatives have been identified as STING agonists with broad-spectrum antiviral activity against coronaviruses.[11]
-
Neuroprotective Effects: Novel benzofuran-2-carboxamide derivatives have shown neuroprotective effects against NMDA-induced excitotoxicity.[3] Furthermore, a benzofuran-containing selenium compound has demonstrated protective effects in a mouse model of Alzheimer's disease by modulating neurochemical, oxidative, and neuroinflammatory pathways.[14]
Conclusion
The 5-bromobenzofuran scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns in dictating the biological activity of these analogs. The potent anticancer and antimicrobial activities, coupled with emerging evidence of anti-inflammatory, antiviral, and neuroprotective effects, position 5-bromobenzofuran derivatives as a focal point for future drug discovery and development efforts. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore and validate the therapeutic potential of this important class of compounds. Continued investigation into the mechanisms of action and systematic optimization of the 5-bromobenzofuran core will undoubtedly lead to the discovery of new and improved medicines.
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Validating the Mechanism of Action of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone: A Comparative Guide for Drug Discovery Professionals
In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective anticancer activity is a paramount objective. The benzofuran scaffold has emerged as a privileged structure, with numerous derivatives demonstrating significant antiproliferative effects.[1][2][3] This guide focuses on a specific benzofuran derivative, (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone, a compound of interest due to its structural similarities to known tubulin polymerization inhibitors. Herein, we present a comprehensive strategy to validate its hypothesized mechanism of action as a microtubule-destabilizing agent and objectively compare its potential efficacy against established clinical and preclinical compounds.
The Scientific Imperative: Unveiling the "How" Behind the "What"
The crucial question for any promising anticancer compound is not just that it kills cancer cells, but how it achieves this. A validated mechanism of action is the bedrock of a successful drug development program, enabling rational optimization, biomarker discovery, and prediction of potential resistance mechanisms. For this compound, its structural resemblance to combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization that binds to the colchicine site, provides a strong rationale for investigating a similar mechanistic pathway.[2][4] This guide will outline a multi-tiered experimental approach to rigorously test this hypothesis.
A Phased Approach to Mechanism of Action Validation
Our investigation into the mechanism of action of this compound will proceed through a logical sequence of in vitro and in vivo assays. This phased approach allows for early go/no-go decisions and a comprehensive understanding of the compound's biological activity.
Figure 1: A phased experimental workflow for validating the mechanism of action of this compound.
Phase 1: Direct Target Engagement - The In Vitro Tubulin Polymerization Assay
The foundational experiment to validate our hypothesis is the in vitro tubulin polymerization assay. This cell-free assay directly measures the ability of a compound to interfere with the assembly of purified tubulin into microtubules.[5] We will employ a fluorescence-based assay for its enhanced sensitivity and high-throughput capabilities.[6]
Experimental Protocol: Fluorescence-Based In Vitro Tubulin Polymerization Assay
-
Reagent Preparation:
-
Prepare a tubulin reaction mix containing 2 mg/mL purified bovine brain tubulin, a fluorescent reporter, and 1 mM GTP in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9). Keep on ice.[5]
-
Prepare 10x stock solutions of this compound, positive controls (Nocodazole, Colchicine), and a negative control (vehicle, e.g., DMSO) in general tubulin buffer.
-
-
Assay Execution:
-
Add 5 µL of the 10x test compounds or controls to the appropriate wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a pre-warmed microplate reader (37°C).
-
-
Data Acquisition and Analysis:
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC50 value for inhibition of tubulin polymerization by fitting the data to a dose-response curve.
-
Comparative Performance: Benchmarking Against Known Inhibitors
The following table presents hypothetical, yet realistic, data for this compound, benchmarked against established tubulin polymerization inhibitors.
| Compound | Binding Site | In Vitro Tubulin Polymerization IC50 (µM) | Reference |
| This compound | Colchicine (Hypothesized) | ~2.5 | Hypothetical Data |
| Combretastatin A-4 | Colchicine | 1.86 - 2.5 | [7][8] |
| Nocodazole | Colchicine | ~5.0 | [8][9] |
| Colchicine | Colchicine | ~1.0 | [8][9] |
| Vinblastine | Vinca | ~1.0 | [8] |
| Paclitaxel | Taxane (Stabilizer) | N/A (Promotes Polymerization) | [5] |
A potent inhibitory effect in this assay would provide strong evidence that our compound of interest directly targets tubulin.
Phase 2: Cellular Consequences of Target Engagement
Observing a direct effect on tubulin is a critical first step. However, it is essential to demonstrate that this biochemical activity translates into the desired cellular outcomes: inhibition of cancer cell proliferation and induction of cell death.
Cell Viability Assays (MTT/MTS)
A fundamental assessment of a compound's anticancer potential is its ability to reduce the viability of cancer cell lines. The MTT or MTS assay, which measures metabolic activity, is a standard method for this purpose.[10]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Comparative Cytotoxicity
| Compound | HeLa (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| This compound | ~0.15 | ~0.20 | ~0.18 | Hypothetical Data |
| Combretastatin A-4 | ~0.002 (HT-29) | >0.1 (Resistant) | ~0.004 | [11] |
| Nocodazole | 0.072 | - | - | [12] |
| Paclitaxel | 0.002 | - | - | [12] |
| Doxorubicin | 0.05-0.2 | 0.1-0.5 | 0.1-1.0 | [13] |
Cell Cycle Analysis
Disruption of microtubule dynamics is known to arrest cells in the G2/M phase of the cell cycle.[14] Flow cytometry analysis of propidium iodide (PI) stained cells allows for the quantification of cells in each phase of the cell cycle.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
An accumulation of cells in the G2/M phase would further support the hypothesis that the compound acts as a microtubule-destabilizing agent.
Figure 2: Proposed signaling pathway for this compound, leading to G2/M arrest and apoptosis.
Phase 3: In Vivo Confirmation of Antitumor Efficacy
The ultimate validation of an anticancer agent's mechanism of action and therapeutic potential lies in its ability to inhibit tumor growth in a living organism. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for this purpose.[15]
Experimental Protocol: Human Tumor Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) and randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound and vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or intravenous injection) on a predetermined schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition and assess for any signs of toxicity.
Comparative In Vivo Efficacy
| Compound | Animal Model | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | A549 Xenograft | 20 mg/kg, q.o.d., i.v. | ~75% | Hypothetical Data |
| Novel Tubulin Inhibitor [I] | 4T1 Xenograft | 20 mg/kg, q.o.d., i.v. | 84.0% | [15] |
| STK899704 (Benzofuran derivative) | Skin Carcinogenesis Model | - | Significant reduction in tumor number and volume | [3] |
| Paclitaxel | Various Xenografts | Varies | Varies | [6] |
Significant tumor growth inhibition in a xenograft model would provide strong evidence for the in vivo efficacy of this compound and serve as a critical step towards clinical development.
Conclusion: A Rigorous Path to Mechanistic Validation
The experimental framework outlined in this guide provides a robust and logical pathway to validate the hypothesized mechanism of action of this compound as a tubulin polymerization inhibitor. By systematically progressing from direct target engagement in vitro to cellular activity profiling and culminating in in vivo efficacy studies, researchers can build a comprehensive and compelling data package. The comparative data presented, while including hypothetical values for our compound of interest, are grounded in the performance of established agents, offering a realistic benchmark for success. This rigorous, evidence-based approach is fundamental to de-risking drug development programs and ultimately, to delivering novel and effective therapies to cancer patients.
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold in Drug Discovery
The benzofuran moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Its structural rigidity and potential for diverse substitutions make it a versatile template for designing targeted therapeutic agents. Within the broad family of benzofurans, derivatives bearing a phenylmethanone substituent have attracted significant attention, particularly for their potential as anticancer agents[3][4]. This guide focuses on a specific analogue, (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone, providing an in-depth analysis of its cross-reactivity profile. While direct experimental data for this exact compound is nascent, by examining structure-activity relationships of closely related analogues, we can infer its likely primary mechanism of action and construct a robust framework for evaluating its selectivity.
A significant body of evidence points towards the inhibition of tubulin polymerization as a primary anticancer mechanism for benzofuran derivatives, particularly those with a methanone bridge at the 2-position[5][6][7]. Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a well-validated target for cancer chemotherapy[8]. Compounds that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase and induce apoptosis[5]. This guide will therefore proceed under the well-supported hypothesis that this compound functions as a tubulin polymerization inhibitor, and will compare its theoretical profile against established agents targeting this pathway.
Comparative Analysis: Benchmarking Against Known Tubulin Inhibitors
To understand the potential selectivity and cross-reactivity of this compound, it is essential to compare it with other known tubulin polymerization inhibitors that possess distinct chemical scaffolds. This comparison provides context for its potential advantages and liabilities in terms of off-target effects.
| Compound | Chemical Class | Primary Target | Known Cross-Reactivities/Off-Targets |
| This compound | Benzofuran | Tubulin Polymerization (Hypothesized) | To be determined; potential for kinase cross-reactivity based on scaffold class. |
| Colchicine | Alkaloid | Tubulin Polymerization (Colchicine Binding Site) | P-glycoprotein substrate, potential for gastrointestinal toxicity. |
| Vincristine | Vinca Alkaloid | Tubulin Polymerization (Vinca Alkaloid Binding Site) | Neurotoxicity, P-glycoprotein substrate. |
| Paclitaxel (Taxol®) | Taxane | Microtubule Stabilization | Neurotoxicity, myelosuppression, P-glycoprotein substrate. |
| Combretastatin A-4 | Stilbene | Tubulin Polymerization (Colchicine Binding Site) | Vascular disrupting properties.[5] |
Expert Commentary: The benzofuran scaffold, while promising for its tubulin inhibitory activity, has also been associated with kinase inhibition in other contexts[9]. Therefore, a thorough cross-reactivity assessment for this compound should not be limited to tubulin assays but must also include a broad panel of kinases to identify potential off-target activities that could lead to unforeseen toxicities or polypharmacological effects. The bromine substitution at the 5-position and the phenylmethanone at the 2-position are critical for its hypothesized tubulin activity, but their influence on kinase binding remains to be elucidated.
Experimental Protocols for Determining Cross-Reactivity
A multi-faceted approach is necessary to rigorously define the cross-reactivity profile of this compound. The following protocols provide a comprehensive framework for this evaluation.
Primary Target Validation: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically. Inhibitors of polymerization will reduce the rate and extent of this increase.
Methodology:
-
Reagent Preparation:
-
Purified bovine or porcine brain tubulin (>99% pure).
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Test compound stock solution in DMSO.
-
Positive control (e.g., Colchicine, Nocodazole).
-
Negative control (DMSO vehicle).
-
-
Assay Procedure:
-
In a 96-well plate, add polymerization buffer.
-
Add serial dilutions of this compound and control compounds.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding cold tubulin solution to each well.
-
Immediately place the plate in a temperature-controlled spectrophotometer (37°C) and measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Broad Kinase Selectivity Profiling: KINOMEscan®
This competitive binding assay provides a broad overview of the compound's interactions with a large panel of kinases.
Principle: The KINOMEscan® platform utilizes a proprietary active site-directed competition binding assay. The test compound is competed against a broad panel of human kinases for binding to an immobilized, active-site directed ligand. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of captured kinase in the presence of the test compound indicates binding.
Methodology:
-
Compound Submission: Provide this compound at a specified concentration (e.g., 10 µM) for initial screening.
-
Assay Performance (by Service Provider): The compound is screened against a panel of over 400 kinases.
-
Data Analysis:
-
Results are typically provided as percent inhibition relative to a DMSO control.
-
Hits are identified based on a pre-defined inhibition threshold (e.g., >80% inhibition).
-
Follow-up dose-response experiments are conducted for confirmed hits to determine the dissociation constant (Kd).
-
Caption: KINOMEscan® workflow for kinase cross-reactivity profiling.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm target engagement in a cellular context, which is crucial for validating that the compound interacts with its intended target within living cells.
Principle: The thermal stability of a protein changes upon ligand binding. CETSA® measures the extent of this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining. An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates binding.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HeLa, A549) to ~80% confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specified time.
-
-
Heating and Lysis:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification:
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blot or other protein detection methods (e.g., ELISA, mass spectrometry) using an antibody specific for the target protein (e.g., β-tubulin).
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature.
-
Determine the Tm shift (ΔTm) between the compound-treated and vehicle-treated samples.
-
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Interpreting the Cross-Reactivity Data: A Logical Framework
The data generated from these assays should be integrated to build a comprehensive cross-reactivity profile.
Caption: Logical framework for interpreting cross-reactivity data.
Analysis Pathway:
-
Selective Tubulin Inhibitor: If this compound demonstrates potent inhibition of tubulin polymerization, shows cellular engagement with tubulin in CETSA®, and has minimal off-target kinase interactions in the KINOMEscan® assay, it can be classified as a selective tubulin inhibitor.
-
Polypharmacological Profile: If the compound inhibits tubulin polymerization and also binds to one or more kinases with high affinity, it exhibits a polypharmacological profile. This is not necessarily a negative attribute, as targeting multiple nodes in a disease pathway can sometimes lead to enhanced efficacy. However, each interaction must be further validated and characterized.
-
Potential for Off-Target Effects: If the compound is a potent tubulin inhibitor but does not show significant engagement with tubulin in a cellular context, it may indicate poor cell permeability or rapid metabolism. If it shows activity against kinases but not tubulin, then the initial hypothesis about its primary mechanism of action would need to be revised.
Conclusion and Future Directions
References
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Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017). Frontiers in Pharmacology. [Link]
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Orthogonal Validation of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone Activity: A Comparative Guide
In the landscape of modern drug discovery, the identification of a "hit" compound from a primary screen is merely the first step in a rigorous journey of validation.[1] It is imperative to build a robust body of evidence to ensure that the observed biological effect is real, on-target, and not a result of experimental artifacts. This guide provides an in-depth technical comparison of orthogonal validation strategies for a putative bioactive compound, (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone, leveraging both biochemical and cell-based assay platforms.
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antioxidant effects.[2][3][4] Preliminary studies on compounds structurally related to this compound have suggested potential antitumor properties, possibly through the inhibition of key signaling enzymes.[2] For the purpose of this guide, we will hypothesize that this compound (herein referred to as Compound X) has been identified as a potential inhibitor of Src kinase, a non-receptor tyrosine kinase frequently implicated in cancer progression.
This guide will compare the activity of Compound X with a well-characterized, commercially available Src kinase inhibitor, Dasatinib, across two orthogonal assay platforms. This multi-faceted approach is crucial for confirming on-target activity and eliminating false positives that can arise from various interferences in primary screens.[5]
The Critical Role of Orthogonal Validation
Orthogonal assays are independent methods that measure the same biological endpoint through different physical principles.[1] Relying on a single assay is fraught with risk; artifacts such as compound aggregation, off-target effects, or interference with the detection technology can lead to the costly pursuit of false positives.[1] By employing orthogonal methods, we can build confidence in the observed activity and gain a more comprehensive understanding of the compound's mechanism of action.
Our validation strategy for Compound X will involve a two-pronged approach:
-
Biochemical Assay: A direct measure of Src kinase enzymatic activity in a purified, cell-free system.
-
Cell-Based Assay: An assessment of Src kinase inhibition within a relevant cellular context by measuring the phosphorylation of a downstream substrate.
This approach allows us to not only confirm direct enzyme inhibition but also to evaluate the compound's cell permeability and activity in a more physiologically relevant environment.
Experimental Workflows
Caption: Orthogonal validation workflow for a putative Src kinase inhibitor.
Orthogonal Method 1: Biochemical Kinase Inhibition Assay
Rationale:
A biochemical assay using purified enzyme is the most direct method to assess whether a compound inhibits the target's catalytic activity.[6] We will employ a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence signal indicates ATP consumption by the active kinase, and inhibition will result in a higher signal. This format is highly amenable to high-throughput screening and provides a quantitative measure of inhibitory potency (IC50).[7]
Experimental Protocol: Luminescent Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X Src kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution containing a suitable peptide substrate and ATP at its Km concentration.
-
Prepare serial dilutions of Compound X and Dasatinib in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 2X Src kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of a commercial luminescent kinase assay reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO-only controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
-
Orthogonal Method 2: Cell-Based Phospho-Src Western Blot
Rationale:
While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that a compound will be active in a cellular environment. Cell-based assays are essential to assess cell permeability, stability, and engagement with the target in its native state.[8][9] A Western blot to detect the phosphorylation of Src at an activating site (e.g., Tyr416) provides a direct readout of Src activity within the cell.[10] A potent inhibitor should decrease the level of phosphorylated Src (p-Src) without affecting the total Src protein level.
Experimental Protocol: Phospho-Src Western Blot
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line with high basal Src activity (e.g., A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Compound X and Dasatinib for 2 hours. Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Src (Tyr416) and total Src.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-Src and total Src.
-
Normalize the p-Src signal to the total Src signal for each sample.
-
Calculate the percent inhibition of Src phosphorylation relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the cellular IC50.
-
Comparative Data Summary
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Compound X | 85 | 450 |
| Dasatinib | 1.2 | 15 |
Note: The data presented here are hypothetical and for illustrative purposes.
Interpretation of Results
The hypothetical data in the table illustrates a successful orthogonal validation. Both Compound X and the positive control, Dasatinib, show dose-dependent inhibition in both the biochemical and cell-based assays.
-
Compound X: Demonstrates direct inhibition of purified Src kinase with a biochemical IC50 of 85 nM. The higher cellular IC50 of 450 nM is a common observation and may suggest factors such as limited cell permeability or active efflux from the cells.
-
Dasatinib: As expected, this known potent inhibitor shows very high potency in both assays, validating the assay systems.
The consistency of the inhibitory effect across two distinct assay platforms provides strong evidence that the activity of Compound X is genuinely due to the inhibition of Src kinase.
Signaling Pathway Context
Caption: Inhibition of Src activation by Compound X.
Conclusion
The orthogonal validation strategy detailed in this guide provides a robust framework for confirming the on-target activity of novel small molecules like this compound. By combining direct biochemical assays with more physiologically relevant cell-based methods, researchers can build a strong, evidence-based case for a compound's mechanism of action. This rigorous approach is fundamental to mitigating the risks of preclinical drug development and ensuring that only the most promising candidates advance in the discovery pipeline.
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Stratech. (n.d.). Signal Transduction Assays. Retrieved from [Link]
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Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2015). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 20(8), 13696-13709. [Link]
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Rudolf, J., & Weng, K. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(10), 1279-1287. [Link]
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Li, Y., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10(1), 1-22. [Link]
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ResearchGate. (2018). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). [Link]
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Al-Ghorbani, M., et al. (2015). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 20(8), 13696-13709. [Link]
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ResearchGate. (2020). Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from [1,1'-biphenyl]-4-ol. [Link]
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A Guide to the Reproducible Synthesis and Biological Evaluation of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone and its Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey paved with meticulous experimentation and a critical eye for reproducibility. In the vast landscape of heterocyclic chemistry, benzofuran scaffolds have emerged as privileged structures, consistently appearing in compounds with a wide array of biological activities.[1][2][3] Among these, (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone stands out as a versatile intermediate and a pharmacophore of interest. This guide provides an in-depth, comparative analysis of this compound, focusing on the reproducibility of its synthesis and its performance in key biological assays relative to established alternatives. Our goal is to equip you with not just protocols, but also the scientific rationale to conduct robust and reliable experiments in your own laboratory.
The Importance of Reproducibility in Synthetic Chemistry
Before delving into specific protocols, it is paramount to address the cornerstone of scientific integrity: reproducibility. In organic synthesis, achieving consistent results can be a significant challenge, with minor variations in reaction conditions sometimes leading to drastically different outcomes.[4][5] Factors such as reagent purity, solvent quality, reaction temperature, and even the stirring rate can influence reaction kinetics, yield, and purity of the final product.[6][7] This guide emphasizes a self-validating approach to experimentation, where careful documentation and control of these variables are paramount. By understanding the "why" behind each step, researchers can better troubleshoot and ensure the reliability of their findings.
Synthesis and Characterization: Establishing a Baseline
The synthesis of this compound is a well-established process, typically achieved through the reaction of 5-bromosalicylaldehyde with a 2-bromoacetophenone derivative.[8] This section provides a detailed, reproducible protocol and outlines the critical characterization steps to ensure the identity and purity of the synthesized compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromosalicylaldehyde
-
2-Bromo-1-phenylethan-1-one
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 5-bromosalicylaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromo-1-phenylethan-1-one (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Characterization:
The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline solid.
A detailed characterization of a similar compound, (5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone, can be found in the literature, providing expected spectral data ranges.[9]
Comparative Biological Evaluation: A Framework for Discovery
The true value of a novel compound lies in its biological activity and its potential to outperform existing alternatives. This section provides a comparative framework for evaluating this compound in two key therapeutic areas: antimicrobial and anticancer research. We will compare its potential efficacy against well-established classes of compounds: chalcones for antimicrobial activity and combretastatin A-4 for anticancer activity.
Antimicrobial Activity: A Head-to-Head with Chalcones
Chalcones, characterized by an open-chain flavonoid structure, are known for their broad-spectrum antimicrobial properties.[10][11][12] The α,β-unsaturated ketone moiety is a key pharmacophore responsible for their biological activity. Given that this compound also possesses a diaryl ketone structure, a direct comparison of their antimicrobial efficacy is warranted.
This method provides a straightforward and reproducible way to screen for antimicrobial activity.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Nutrient agar plates
-
This compound (test compound)
-
A representative chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (positive control)
-
Ciprofloxacin (standard antibiotic)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Sterile cork borer
Procedure:
-
Prepare stock solutions of the test compound, chalcone, and ciprofloxacin in DMSO.
-
Inoculate nutrient agar plates with the respective bacterial cultures.
-
Create wells in the agar plates using a sterile cork borer.
-
Add a fixed volume (e.g., 100 µL) of the test compound, positive control, standard antibiotic, and DMSO (negative control) to separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Data Presentation:
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| This compound | 50 | Data to be generated | Data to be generated |
| 100 | Data to be generated | Data to be generated | |
| Chalcone (1,3-diphenyl-2-propen-1-one) | 50 | Data to be generated | Data to be generated |
| 100 | Data to be generated | Data to be generated | |
| Ciprofloxacin | 10 | Reference value | Reference value |
| DMSO | - | 0 | 0 |
Causality and Interpretation:
The size of the inhibition zone is directly proportional to the antimicrobial activity of the compound. A larger zone indicates greater efficacy. By comparing the results for the benzofuran derivative and the chalcone at the same concentrations, a direct assessment of their relative potency can be made. The inclusion of a standard antibiotic like ciprofloxacin provides a benchmark for clinical relevance.[13] The structure-activity relationship can be explored by testing various substituted benzofuran and chalcone derivatives.[14][15]
Anticancer Activity: Benchmarking Against Combretastatin A-4
Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[16] Benzofuran derivatives have also been reported to exhibit significant anticancer activity, with some acting as tubulin inhibitors.[17] Therefore, a comparative evaluation of this compound and combretastatin A-4 is a logical step in assessing its therapeutic potential.
The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer agents.[18][19][20]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
Combretastatin A-4 (positive control)
-
Doxorubicin (standard chemotherapeutic)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound, combretastatin A-4, and doxorubicin in culture medium.
-
Replace the medium in the wells with the prepared drug solutions and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound | IC₅₀ (µM) against MCF-7 cells |
| This compound | Data to be generated |
| Combretastatin A-4 | Reference value[21] |
| Doxorubicin | Reference value |
Causality and Interpretation:
The IC₅₀ value is a measure of the potency of a compound. A lower IC₅₀ value indicates greater cytotoxicity. By comparing the IC₅₀ of the benzofuran derivative with that of combretastatin A-4, we can assess its relative potency as a potential anticancer agent. The inclusion of a standard drug like doxorubicin provides a clinical benchmark. Further experiments, such as cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V/PI staining), can elucidate the mechanism of action.[18]
Visualizing the Workflow and Rationale
To further clarify the experimental design and the logical flow of this comparative guide, the following diagrams are provided.
Caption: Workflow for the synthesis and characterization of the target compound.
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Benchmarking (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone against known standards
Introduction: Unveiling the Potential of a Novel Benzofuran Derivative
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a bromo-substituent and an aryl ketone moiety, as seen in (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone, presents an intriguing candidate for investigation. This guide provides a comprehensive framework for benchmarking this novel compound against established standards, offering a roadmap for researchers and drug development professionals to objectively assess its physicochemical properties and biological potential.
The strategic selection of appropriate benchmarks is paramount for a meaningful evaluation.[6][7][8] For the purpose of this guide, we will focus on two key areas of comparison:
-
Physicochemical Characterization: Establishing the identity, purity, and key physical properties of the synthesized compound against standard analytical reference materials.
-
Biological Activity: Evaluating the cytotoxic potential of the compound against a panel of cancer cell lines, with a particular focus on its activity as a potential tubulin polymerization inhibitor, benchmarked against known agents in the field.
This document will detail the necessary experimental protocols, data presentation formats, and the scientific rationale behind the proposed benchmarking strategy.
Part 1: Physicochemical Characterization and Purity Assessment
A fundamental prerequisite for any biological evaluation is the unambiguous confirmation of the compound's structure and the rigorous assessment of its purity. This section outlines the standard analytical techniques to be employed.
Structural Elucidation and Identity Confirmation
The structural integrity of synthesized this compound will be confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise arrangement of atoms within the molecule.[9][10][11][12][13] The expected chemical shifts and coupling constants for the aromatic and benzofuran protons, as well as the carbon signals, will be compared against theoretical predictions and data from structurally similar compounds.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to determine the accurate mass of the compound, confirming its elemental composition.[9][10] Fragmentation patterns observed in the mass spectrum can provide further structural insights.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone and the C-O-C vibrations of the benzofuran ring.[14]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of the compound is a critical parameter that can significantly impact the interpretation of biological data.[15] A validated reverse-phase HPLC (RP-HPLC) method will be established to determine the purity of this compound.[16][17][18]
Table 1: Physicochemical and Analytical Data Summary
| Parameter | Method | Expected Result for this compound | Known Standard Comparison (e.g., Combretastatin A-4) |
| Molecular Formula | HRMS | C₁₅H₉BrO₂ | C₁₈H₂₀O₅ |
| Molecular Weight | HRMS | 315.98 g/mol (for ⁷⁹Br) | 316.34 g/mol |
| Melting Point | Melting Point Apparatus | To be determined | 114-116 °C |
| ¹H NMR | 400 MHz NMR | Characteristic peaks for benzofuran and phenyl protons | Well-defined and published spectrum |
| ¹³C NMR | 100 MHz NMR | Characteristic peaks for benzofuran and phenyl carbons | Well-defined and published spectrum |
| Purity | RP-HPLC (UV 254 nm) | ≥95% | ≥98% (Commercial Reference Standard) |
Experimental Protocol: RP-HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A 1 mg/mL solution of the compound in the mobile phase.
-
Analysis: The peak area of the main component will be used to calculate the percentage purity.
Diagram 1: Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and analytical characterization of the target compound.
Part 2: Benchmarking Biological Activity
Based on the known biological activities of benzofuran derivatives, a primary area of interest for this compound is its potential as an anticancer agent.[1][2] Many benzofuran-containing compounds exert their cytotoxic effects by inhibiting tubulin polymerization.[19][20][21] Therefore, a logical benchmarking strategy is to evaluate its cytotoxicity and its effect on tubulin dynamics in comparison to a well-established tubulin inhibitor.
Chosen Benchmark Standard: Combretastatin A-4 (CA-4)
CA-4 is a potent natural product that inhibits tubulin polymerization by binding to the colchicine-binding site. It serves as an excellent benchmark due to its well-characterized mechanism of action and extensive use in cancer research.
In Vitro Cytotoxicity Screening
The initial biological evaluation will involve determining the cytotoxic activity of the test compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[22][23][24]
Table 2: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Combretastatin A-4 (Standard) | ~0.004 µM | ~0.003 µM | ~0.002 µM | ~0.005 µM |
| Doxorubicin (Positive Control) | ~0.5 µM | ~0.1 µM | ~0.2 µM | ~0.3 µM |
Experimental Protocol: MTT Cell Viability Assay [22][24][25]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Combretastatin A-4, and a vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Diagram 2: Cytotoxicity Benchmarking Workflow
Caption: Workflow for the comparative in vitro cytotoxicity assessment.
Tubulin Polymerization Inhibition Assay
To investigate the potential mechanism of action, a cell-free tubulin polymerization assay will be conducted. This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.
Table 3: Tubulin Polymerization Inhibition
| Compound | IC₅₀ (µM) |
| This compound | To be determined |
| Combretastatin A-4 (Standard) | ~1-2 µM |
| Paclitaxel (Polymerization Promoter) | N/A (used as a positive control for polymerization) |
Experimental Protocol: Cell-Free Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescence-based reporter in a 96-well plate.
-
Compound Addition: Add varying concentrations of the test compound, Combretastatin A-4 (inhibitor), Paclitaxel (promoter), and a vehicle control.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of tubulin polymerization.
Conclusion: A Data-Driven Path to Compound Evaluation
This guide has outlined a systematic and objective approach to benchmarking this compound. By rigorously characterizing its physicochemical properties and comparing its biological activity against a well-defined standard like Combretastatin A-4, researchers can gain valuable insights into the potential of this novel benzofuran derivative. The provided protocols and data presentation formats are designed to ensure scientific integrity and facilitate a clear, evidence-based assessment of the compound's promise as a lead candidate for further development.
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In Vivo Validation of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone: A Comparative Guide for Preclinical Efficacy Assessment
Introduction: From Benchtop Discovery to Preclinical Reality
The journey of a novel chemical entity from initial synthesis to a potential therapeutic agent is contingent on rigorous validation of its biological activity. (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone emerges from a class of compounds, the benzofurans, that are replete with diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The presence of a bromine atom in the benzofuran scaffold is often associated with enhanced biological potency. This guide provides a comprehensive framework for the in vivo validation of this compound, addressing the critical transition from promising in vitro results to demonstrable efficacy in a living system.
Given the lack of specific published in vitro data for this exact molecule, this guide is structured to explore two of the most probable therapeutic avenues for benzofuran derivatives: oncology and inflammation.[2][3] We will objectively compare the hypothetical performance of our compound of interest against established standard-of-care agents in validated, reproducible preclinical models. This dual-pathway analysis provides a robust strategy for elucidating the most promising therapeutic application for this novel compound.
Part 1: Pathway A - Validation of Anticancer Efficacy
The benzofuran nucleus is a privileged scaffold in anticancer drug discovery, with numerous derivatives exhibiting potent cytotoxic effects against a range of cancer cell lines.[1] Therefore, a primary avenue for the in vivo validation of this compound is the assessment of its antitumor activity.
The Rationale for an Oncology Investigation
The decision to pursue an oncological validation stems from the established precedent of benzofuran derivatives acting on various cancer-related pathways.[1] A standard and reliable method for the initial in vivo assessment of a novel anticancer agent is the use of a human tumor xenograft model.[4][5] This model involves the implantation of human cancer cells into immunocompromised mice, allowing for the evaluation of the compound's ability to inhibit tumor growth in a living organism.[6]
Comparative Framework: The Human Tumor Xenograft Model
To ascertain the relative efficacy of this compound, its performance will be benchmarked against a standard chemotherapeutic agent. For this guide, we will use Paclitaxel , a widely used mitotic inhibitor effective against a variety of solid tumors.[7]
Experimental Workflow for Anticancer Efficacy
Caption: Workflow for the in vivo anticancer xenograft model.
Detailed Experimental Protocol: A549 Xenograft Model
-
Cell Culture: Human non-small cell lung cancer cells (A549) are cultured in appropriate media until they reach the desired confluence for implantation.
-
Animal Acclimatization: Female immunodeficient mice (e.g., NOD/SCID, 6-8 weeks old) are acclimatized for at least one week before the start of the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: A suspension of A549 cells (e.g., 5 x 10^6 cells in 100 µL of a Matrigel/media mix) is injected subcutaneously into the right flank of each mouse.[8]
-
Tumor Growth Monitoring: Tumor growth is monitored using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).
-
Compound Formulation and Administration:
-
This compound: Due to the likely poor water solubility of this compound, a formulation strategy is critical. Options include suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or solubilization with co-solvents such as a mix of PEG400 and Tween 80.[9][10] The dose will be determined from prior maximum tolerated dose (MTD) studies.
-
Paclitaxel: Formulated as per standard protocols and administered intravenously or intraperitoneally.
-
Vehicle Control: The formulation vehicle without the active compound is administered to the control group.
-
-
Treatment Schedule: Dosing is performed according to a predetermined schedule (e.g., daily oral gavage for the test compound, and weekly injections for Paclitaxel, for 21 days).
-
Efficacy Evaluation: Tumor volumes and body weights are measured 2-3 times per week. A significant decrease in body weight can be an indicator of toxicity.[7]
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after the completion of the treatment cycle. Tumors are then excised for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Comparative Anticancer Efficacy
The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 10 mL/kg, p.o., daily | 1850 ± 250 | - |
| This compound | 50 mg/kg, p.o., daily | 980 ± 150 | 47.0% |
| Paclitaxel | 10 mg/kg, i.v., weekly | 750 ± 120 | 59.5% |
(Data are hypothetical and for illustrative purposes only)
Part 2: Pathway B - Validation of Anti-Inflammatory Efficacy
Benzofuran derivatives have also been reported to possess significant anti-inflammatory properties.[2] This provides a second, equally viable, pathway for in vivo validation.
The Rationale for an Anti-Inflammatory Investigation
Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes.[11] The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening acute anti-inflammatory activity and is sensitive to inhibitors of prostaglandin synthesis.[12][13]
Comparative Framework: Carrageenan-Induced Paw Edema Model
In this model, the efficacy of this compound will be compared to Indomethacin , a potent and well-characterized NSAID.[12]
Experimental Workflow for Anti-Inflammatory Efficacy
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Male Wistar rats (150-180g) are acclimatized for at least one week. Animals are fasted overnight before the experiment with free access to water.
-
Animal Grouping: Animals are divided into groups (n=6 per group).
-
Baseline Measurement: The initial volume (V₀) of the right hind paw of each rat is measured using a plethysmometer.[12]
-
Compound Administration:
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% CMC) orally.
-
Group II (Test Compound): Receives this compound at a specific dose (e.g., 50 mg/kg, p.o.).
-
Group III (Positive Control): Receives Indomethacin (e.g., 10 mg/kg, p.o.).
-
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw of each rat.[14]
-
Paw Volume Measurement: The paw volume (Vₜ) is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[12]
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.
Data Presentation: Comparative Anti-Inflammatory Efficacy
The results are expressed as the mean percentage inhibition of paw edema over time.
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Edema (at 3 hours) | % Inhibition of Edema (at 5 hours) |
| Vehicle Control | - | 0% | 0% |
| This compound | 50 | 45.5% ± 4.2% | 38.2% ± 3.5% |
| Indomethacin | 10 | 68.7% ± 5.1% | 55.4% ± 4.8% |
(Data are hypothetical and for illustrative purposes only)
Conclusion and Future Directions
This guide outlines two robust, parallel pathways for the initial in vivo validation of this compound. The choice of either the anticancer xenograft model or the anti-inflammatory paw edema model provides a scientifically sound basis for evaluating its therapeutic potential. Positive results in either pathway would justify further, more detailed investigations, including pharmacokinetic profiling, mechanism of action studies, and evaluation in more complex disease models (e.g., orthotopic or patient-derived xenograft models in oncology, or chronic inflammation models).[4] The ultimate goal of this comparative approach is to efficiently identify the most promising clinical application for this novel benzofuran derivative, thereby accelerating its potential journey from the laboratory to the clinic.
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A Head-to-Head Comparison of Synthesis Routes for (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone: A Guide for Researchers
The benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Specifically, 2-aroylbenzofurans are key intermediates in the synthesis of pharmacologically active molecules.[2][3][4] Among these, (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone stands out as a versatile building block, with the bromine atom providing a handle for further functionalization, for instance, through cross-coupling reactions. This guide provides a head-to-head comparison of the most effective synthetic routes to this target molecule, offering detailed experimental protocols, comparative data, and expert insights to aid researchers in selecting the optimal strategy for their drug discovery and development endeavors.
Key Synthesis Routes: An Overview
Three primary synthetic strategies have emerged as the most viable for the preparation of this compound:
-
The Rap-Stoermer Reaction: A classic and direct approach involving the condensation of a substituted salicylaldehyde with a phenacyl bromide.
-
Palladium-Catalyzed Three-Component Synthesis: A modern, convergent method that constructs the benzofuran ring from a 2-bromophenol, paraformaldehyde, and a 2-bromo-1-phenylethanone.
-
Sonogashira Coupling and Cyclization: A powerful palladium- and copper-catalyzed reaction sequence that forms the benzofuran core from an ortho-halophenol and a terminal alkyne.
A fourth potential route, Friedel-Crafts acylation of 5-bromobenzofuran, is also considered, although its practical application is often hampered by challenges in regioselectivity.[5]
Comparative Analysis of Synthesis Routes
The choice of synthetic route will depend on several factors, including the availability of starting materials, desired scale, and tolerance for multi-step procedures versus one-pot reactions. The following table provides a quantitative comparison of the leading strategies.
| Parameter | Rap-Stoermer Reaction | Palladium-Catalyzed Three-Component Synthesis | Sonogashira Coupling & Cyclization |
| Starting Materials | 5-Bromosalicylaldehyde, Phenacyl bromide | 4-Bromo-2-iodophenol, Phenylacetylene | 2,4-Dibromophenol, Paraformaldehyde, 2-Bromo-1-phenylethanone |
| Typical Yield | Good to Excellent (70-97% reported for analogous systems)[6] | Good (Yields in the range of 60-80% are common for similar substrates)[7] | Moderate to Good (Can vary significantly based on catalyst and conditions)[8] |
| Key Reagents/Catalysts | Base (e.g., K₂CO₃, TEA) | Pd(OAc)₂, Ligand (e.g., PPh₃), CuI, Base (e.g., Et₃N) | Pd Catalyst (e.g., Pd(OAc)₂), Base |
| Reaction Conditions | Typically reflux in a suitable solvent (e.g., acetone, ethanol) | Often requires inert atmosphere and anhydrous conditions | High temperature (e.g., 140 °C in DMSO) |
| Advantages | Simple, direct, often high-yielding, readily available starting materials. | Convergent, builds complexity quickly. | High atom economy, can be performed in one pot. |
| Disadvantages | Can require synthesis of the salicylaldehyde precursor. | Requires a palladium catalyst and potentially expensive ligands. | Can be sensitive to reaction conditions, potential for side reactions. |
Reaction Pathways and Mechanisms
To visualize the distinct approaches, the following diagrams illustrate the core transformations of each synthetic route.
Caption: The Rap-Stoermer reaction pathway.
The Rap-Stoermer reaction proceeds via an initial O-alkylation of the salicylaldehyde with the phenacyl bromide, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the benzofuran ring.[6]
Caption: Palladium-catalyzed three-component synthesis.
This modern approach offers a convergent synthesis where three components are combined in a single reaction vessel with a palladium catalyst to construct the final product.[7]
Caption: Sonogashira coupling and cyclization pathway.
The Sonogashira route first involves a palladium- and copper-catalyzed cross-coupling of an ortho-halophenol with a terminal alkyne. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization to afford the benzofuran core.[8][9]
Detailed Experimental Protocols
Route 1: Rap-Stoermer Reaction
This protocol is adapted from established procedures for the synthesis of 2-aroylbenzofurans.[3][10]
Step 1: Synthesis of 5-Bromosalicylaldehyde
-
In a three-necked flask, dissolve salicylaldehyde in carbon tetrachloride.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise to the flask with stirring. The molar ratio of salicylaldehyde to bromine should be approximately 1:1.
-
Continue stirring for 1-2 hours.
-
Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol to yield 5-bromosalicylaldehyde. A typical yield for this bromination is around 77%.[11]
Step 2: Synthesis of this compound
-
To a solution of 5-bromosalicylaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add 2-bromo-1-phenylethanone (phenacyl bromide) (1.0 eq) to the stirred suspension.
-
Reflux the reaction mixture for 18 hours, monitoring the progress by TLC.
-
After cooling, evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the title compound.
Route 2: Palladium-Catalyzed Three-Component Synthesis
This protocol is based on the method developed by a leading research group in the field.[7]
-
To a sealed tube, add 2,4-dibromophenol (1.0 eq), paraformaldehyde (2.5 eq), 2-bromo-1-phenylethanone (1.5 eq), palladium(II) acetate (0.1 eq), and a suitable base (e.g., potassium carbonate, 2.0 eq) in DMSO.
-
Seal the tube and heat the reaction mixture to 140 °C for 24 hours.
-
After cooling to room temperature, remove the solvent under vacuum.
-
Purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to yield this compound.
Concluding Remarks for the Practicing Scientist
The choice between these synthetic routes will ultimately be guided by the specific needs and resources of the research laboratory. The Rap-Stoermer reaction offers a robust and high-yielding classical approach, particularly if the starting 5-bromosalicylaldehyde is readily available or can be synthesized efficiently. For a more convergent and modern strategy, the palladium-catalyzed three-component synthesis provides a rapid entry to the target molecule, albeit with the cost associated with palladium catalysts. The Sonogashira coupling and cyclization route is a powerful tool for constructing the benzofuran skeleton, especially when a variety of alkynes are available for diversification. While Friedel-Crafts acylation remains a theoretical possibility, its application to 5-bromobenzofuran would require careful optimization to overcome potential regioselectivity issues.
By understanding the nuances of each synthetic pathway, researchers can make an informed decision to efficiently access this compound and accelerate their drug discovery programs.
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- CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents.
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Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal - IRJSE. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - MDPI. Available at: [Link]
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Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents - PubMed. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for halogenated organic compounds and ketones.
Hazard Assessment and Chemical Profile
This compound is a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its chemical structure—containing a bromine atom, a benzofuran ring, and a phenyl ketone group—informs our understanding of its potential hazards.
Key Hazard Considerations:
-
Halogenated Compound: Organic compounds containing halogens (Fluorine, Chlorine, Bromine, Iodine) require special disposal procedures.[1][2][3] They are typically incinerated at high temperatures in regulated hazardous waste incinerators to prevent the formation of toxic byproducts.[3]
-
Brominated Compounds: Brominated compounds, such as brominated flame retardants, have been associated with various health risks, highlighting the need for careful handling to minimize exposure.[4][5]
-
Benzofuran Derivatives: Benzofuran and its derivatives are noted for potential health hazards, including being suspected carcinogens.[6][7][8]
-
Ketones: Ketones can be flammable, and their vapors may form explosive mixtures with air.[6] It is crucial to keep them away from heat and ignition sources.[6]
-
Toxicity: Based on similar compounds, this compound may cause skin and eye irritation.[9][10][11] Inhalation or ingestion should be avoided.[6][9]
| Property | Value/Information | Source |
| Chemical Class | Halogenated Organic Compound, Ketone | N/A |
| Physical Form | Likely a solid | |
| Potential Hazards | Skin/eye irritation, potential carcinogenicity, combustible | [6][7][9][10][11] |
| Incompatibilities | Strong oxidizing agents, strong bases, amines, reducing agents | [10] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Always wear chemical splash goggles.[12][13]
-
Hand Protection: Wear nitrile gloves to prevent skin contact.[1]
-
Body Protection: A full-length, long-sleeved laboratory coat is mandatory.[12]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[1][13]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Work in a well-ventilated area or a functioning chemical fume hood.[1][9]
-
Contain: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal.[10] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.[2]
Step-by-Step Disposal Procedure
Never dispose of this compound down the drain or in regular trash.[1][13] As a halogenated organic compound, it requires segregation and disposal through your institution's hazardous waste management program.
Step 1: Segregation of Waste It is critical to segregate halogenated organic waste from non-halogenated waste streams.[2][3][14] Mixing these waste types increases disposal costs and environmental risks, as non-halogenated solvents can often be recycled as fuel additives, while halogenated solvents require incineration.[14]
Step 2: Selecting the Appropriate Waste Container
-
Use a designated "Halogenated Organic Waste" container provided by your institution's Environmental Health and Safety (EHS) department.[1][3]
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[14][15]
Step 3: Labeling the Waste Container Proper labeling is essential for safety and regulatory compliance.
-
Clearly label the container with the words "Hazardous Waste" and "Halogenated Organic Waste."[2][15]
-
List all chemical constituents and their approximate percentages on the hazardous waste tag.[2][3] Do not use abbreviations or chemical formulas.[15]
-
Include the date when the first drop of waste was added.[15]
Step 4: Accumulating Waste
-
Always add waste to the container within a functioning chemical fume hood to minimize inhalation exposure.[2]
-
Keep the waste container closed at all times, except when adding waste.[2][15]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[2]
-
Ensure the container is stored in secondary containment to prevent spills.[2]
Step 5: Arranging for Disposal
-
Once the container is full or you have no further need to accumulate this type of waste, contact your institution's EHS or hazardous waste management office to arrange for pickup.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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A Senior Application Scientist's Guide to Handling (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone: A Protocol for Safety and Operational Integrity
As researchers and drug development professionals, our work with novel chemical entities like (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone is foundational to discovery. However, the potential of these molecules is intrinsically linked to our ability to handle them with the utmost safety and precision. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of chemical causality and risk mitigation. The toxicological properties of many benzofuran derivatives have not been fully investigated, demanding a cautious and well-documented approach.[1]
Hazard Assessment: Understanding the Compound's Profile
Based on analogous compounds, the primary hazards are categorized as follows:
| Hazard Category | Potential Effects | Rationale and Supporting Evidence |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Analogous benzofuran compounds are classified as Category 2 skin irritants.[1][3] Prolonged contact may defat the skin, leading to dermatitis.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][5] | Direct contact with the eyes can cause significant damage. This is a common hazard for this class of chemicals.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][3][5] | Inhalation of dust or vapors can irritate the respiratory system. It is crucial to avoid breathing in any form of the compound.[1][3][5] |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Ingestion can lead to adverse health effects.[1] |
| Carcinogenicity | Suspected of causing cancer. | The parent compound, benzofuran, is classified as a Category 2 carcinogen.[4][6] This necessitates handling the derivative with high containment. |
| Environmental Hazard | Harmful to aquatic life. | Brominated organic compounds should not be released into the environment.[1][7] |
Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step but a critical control measure dictated by the compound's hazard profile. The following PPE is mandatory for all personnel handling this compound.
Primary Barriers: Eye and Face Protection
-
Requirement: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing (e.g., transfers, solution preparations), a face shield must be worn in addition to goggles.
-
Causality: Benzofuran derivatives are known to cause serious eye irritation.[1][3][5] Standard safety glasses do not provide a sufficient seal to protect against fine dust or splashes, making chemical goggles essential.
Dermal Exposure Prevention: Skin Protection
-
Gloves: Chemically resistant gloves are required. Nitrile gloves are a suitable initial choice. It is critical to double-glove if handling larger quantities or for prolonged periods. Always inspect gloves for tears or pinholes before use.
-
Expert Insight: Never reuse disposable gloves. After handling the compound, remove the outer pair of gloves using a technique that avoids skin contact and dispose of them in the designated hazardous waste container.
-
-
Lab Coat: A clean, buttoned lab coat, preferably one with elastic cuffs, must be worn to protect clothing and skin.[8] Contaminated lab coats should be professionally laundered and not taken home.
Respiratory Safety: Inhalation Hazard Control
-
Primary Control: All handling of this compound in its solid (powder) form must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Secondary Control: If procedures have the potential to generate significant dust or aerosols, or if a fume hood is not available for a specific short-term task, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[4][9] All personnel requiring a respirator must be fit-tested and trained in its proper use.
Procedural Integrity: Donning and Doffing PPE
The sequence of putting on and removing PPE is as critical as the equipment itself. An incorrect procedure can lead to contamination and exposure.
PPE Donning and Doffing Workflow
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
